molecular formula C12H10O3S B146851 4-Biphenylsulfonic acid CAS No. 2113-68-0

4-Biphenylsulfonic acid

Cat. No.: B146851
CAS No.: 2113-68-0
M. Wt: 234.27 g/mol
InChI Key: XDTYUYVIGLIFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Biphenylsulfonic acid serves as a key chemical scaffold in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. Derivatives of this compound, such as biphenyl-4-yl-sulfonic acid arylamides, have demonstrated significant research value for their role in inhibiting pathological bone resorption and osteoclast activation, making them promising candidates for investigating treatments for osteoporosis, Paget's disease, and bone loss associated with cancer or rheumatoid arthritis . The mechanism of action for these compounds involves the inhibition of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1), which are central to the immune response in autoimmune and chronic inflammatory diseases . Furthermore, research indicates that biphenyl-based sulfonic acid derivatives exhibit notable anti-inflammatory activity in experimental models, supporting their potential application in studying conditions like psoriatic arthritis, ankylosing spondylitis, and inflammatory bowel disease . This compound provides researchers with a versatile template for exploring pathways involved in bone metabolism and immune-mediated inflammation.

Properties

IUPAC Name

4-phenylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTYUYVIGLIFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2217-82-5 (hydrochloride salt)
Record name 4-Hydroxybiphenyl-O-sulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002113680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5062186
Record name [1,1'-Biphenyl]-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2113-68-0
Record name [1,1′-Biphenyl]-4-sulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2113-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxybiphenyl-O-sulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002113680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Biphenylsulfonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158280
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,1'-Biphenyl]-4-sulfonic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Biphenyl]-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Biphenyl]-4-sulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Biphenylsulfonic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical characterization of 4-Biphenylsulfonic acid. The information is intended to support research, development, and quality control activities involving this compound.

Chemical Identity and Physical Properties

This compound, also known as 4-phenylbenzenesulfonic acid, is an organic compound characterized by a biphenyl group functionalized with a sulfonic acid moiety. It is a white to off-white solid that is soluble in water.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2113-68-0[4][5]
Molecular Formula C₁₂H₁₀O₃S[4][5]
Molecular Weight 234.27 g/mol [6]
Melting Point 135-138 °C[3]
Appearance White to off-white solid[3]
Solubility Soluble in water[2][3]
Predicted Density 1.319 ± 0.06 g/cm³[3]
Predicted pKa -0.61 ± 0.50[3]
InChIKey XDTYUYVIGLIFCW-UHFFFAOYSA-N[3][6]
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)O[6]

Chemical Structure

The structure of this compound consists of two phenyl rings directly linked, forming a biphenyl core. A sulfonic acid group (-SO₃H) is attached to the 4-position of one of the phenyl rings. The presence of both the hydrophobic biphenyl group and the hydrophilic sulfonic acid group gives the molecule amphiphilic properties.

A logical workflow for the structural elucidation and characterization of this compound is presented below.

This compound Characterization Workflow Figure 1. Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization cluster_property Property Determination synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms pka pKa Determination (Titration) purification->pka mp Melting Point Determination purification->mp

Figure 1. Characterization Workflow

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Table 2: Summary of Spectroscopic Data

TechniqueKey Features
¹H NMR Signals corresponding to the aromatic protons of the biphenyl rings.
¹³C NMR Resonances for the twelve carbon atoms of the biphenyl scaffold, including the carbon attached to the sulfonic acid group.
IR Spectroscopy Characteristic absorption bands for O-H stretching of the sulfonic acid, S=O stretching, and C-H and C=C stretching of the aromatic rings.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (234.27 m/z).[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are provided below. These are representative methods based on standard organic chemistry techniques.

Synthesis of this compound by Sulfonation of Biphenyl

A plausible synthetic route to this compound is the direct sulfonation of biphenyl.

Synthesis of this compound Figure 2. Synthesis via Sulfonation reagents Biphenyl + Sulfuric Acid reaction Sulfonation Reaction reagents->reaction Heat product This compound reaction->product

Figure 2. Synthesis via Sulfonation

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add biphenyl (1 equivalent).

  • Reagent Addition: Slowly add concentrated sulfuric acid (excess) to the flask while stirring.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol-water mixture) to obtain pure this compound.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain optimal resolution.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical acquisition might involve a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This will likely require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C. A proton-decoupled sequence is typically used.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns in both the ¹H and ¹³C spectra to confirm the structure of the biphenyl rings and the position of the sulfonic acid group.

Characterization by Infrared (IR) Spectroscopy

FTIR Spectroscopy Protocol:

  • Sample Preparation: Prepare the sample using a suitable technique. For a solid sample, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as the broad O-H stretch of the sulfonic acid, the strong S=O stretches, and the aromatic C-H and C=C stretches.

Characterization by Mass Spectrometry (MS)

Mass Spectrometry Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is often suitable for polar molecules like sulfonic acids.

  • Mass Analysis: Acquire the mass spectrum, scanning a relevant mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Determination of pKa by Potentiometric Titration

Potentiometric Titration Protocol:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, known increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve. For a strong acid like this compound, the initial pH will be very low, and the equivalence point will be sharp.

Conclusion

This technical guide has detailed the key chemical properties, structural features, and analytical characterization methods for this compound. The provided tables and experimental protocols offer a practical resource for scientists and researchers working with this compound. Adherence to these methodologies will ensure the accurate identification, purity assessment, and utilization of this compound in various scientific applications.

References

An In-depth Technical Guide to the Synthesis of 4-Phenylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of 4-phenylbenzenesulfonic acid (also known as 4-biphenylsulfonic acid). It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of the synthetic pathways and experimental considerations for this important organic compound.

Introduction: The Significance of 4-Phenylbenzenesulfonic Acid

4-Phenylbenzenesulfonic acid is an aromatic sulfonic acid that finds utility in a variety of applications, including as a catalyst in organic reactions, an intermediate in the synthesis of pharmaceuticals and dyes, and as a counterion for cationic drugs.[1] Its synthesis is a classic example of an electrophilic aromatic substitution reaction, a fundamental transformation in organic chemistry. This guide will delve into the primary synthetic route to 4-phenylbenzenesulfonic acid, focusing on the direct sulfonation of biphenyl, and will provide practical insights into reaction optimization, byproduct control, and product purification.

The Core Synthesis Pathway: Electrophilic Aromatic Sulfonation of Biphenyl

The most direct and industrially relevant method for the synthesis of 4-phenylbenzenesulfonic acid is the electrophilic aromatic sulfonation of biphenyl.[2] This reaction involves the introduction of a sulfonic acid group (-SO₃H) onto one of the phenyl rings of the biphenyl molecule.

The Reaction Mechanism: A Step-by-Step Look

The sulfonation of biphenyl proceeds via a well-established electrophilic aromatic substitution mechanism.[3] The key steps are as follows:

  • Formation of the Electrophile: In the presence of a strong acid, such as concentrated sulfuric acid or fuming sulfuric acid (oleum), sulfur trioxide (SO₃) or a protonated form, such as H₃SO₄⁺, is generated and acts as the electrophile.[4]

  • Nucleophilic Attack: The π-electron system of one of the benzene rings of biphenyl acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonating agent. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Aromatization: A base, typically the conjugate base of the acid used in the reaction (e.g., HSO₄⁻), abstracts a proton from the carbon atom bearing the sulfonic acid group. This restores the aromaticity of the ring and yields the final product, 4-phenylbenzenesulfonic acid.

Isomer Control: Favoring the 4-Position

The sulfonation of biphenyl can theoretically lead to the formation of three possible monosulfonated isomers: 2-phenylbenzenesulfonic acid, 3-phenylbenzenesulfonic acid, and 4-phenylbenzenesulfonic acid. However, the reaction predominantly yields the 4-isomer.[2] This regioselectivity is governed by both steric and electronic factors:

  • Steric Hindrance: The ortho-positions (2 and 2') are sterically hindered by the adjacent phenyl ring, making electrophilic attack at these positions less favorable.[2]

  • Electronic Effects: The phenyl substituent is an ortho, para-directing group, activating these positions for electrophilic attack. The para-position (4) is electronically favored and sterically accessible, leading to the formation of 4-phenylbenzenesulfonic acid as the major product.[2]

Under forcing conditions, disulfonation can occur, leading to the formation of 4,4'-biphenyldisulfonic acid. Careful control of reaction parameters is therefore crucial to maximize the yield of the desired monosulfonated product.

Experimental Protocol: Synthesis of 4-Phenylbenzenesulfonic Acid

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of 4-phenylbenzenesulfonic acid.

Reagents and Equipment
Reagent/EquipmentPurpose
BiphenylStarting material
Concentrated Sulfuric Acid (98%)Sulfonating agent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor reaction mixture agitation
Heating mantleFor temperature control
ThermometerTo monitor reaction temperature
Ice bathFor cooling and controlling exotherms
BeakerFor workup procedures
Buchner funnel and filter flaskFor product isolation
pH paper or pH meterTo monitor acidity during workup
Saturated Sodium Chloride SolutionFor salting out the product
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add biphenyl.

  • Addition of Sulfuric Acid: While stirring, slowly and carefully add concentrated sulfuric acid to the biphenyl. The addition should be done in an ice bath to control the initial exotherm.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture with stirring. The reaction temperature and time will influence the extent of sulfonation and the formation of byproducts. A typical starting point is to heat the mixture at a controlled temperature (e.g., 60-80°C) for several hours.

  • Reaction Quenching and Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water or a saturated sodium chloride solution. This will quench the reaction and precipitate the 4-phenylbenzenesulfonic acid, which is less soluble in the aqueous acidic solution.

  • Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove excess sulfuric acid.

Purification and Characterization

The crude 4-phenylbenzenesulfonic acid obtained from the synthesis will likely contain unreacted biphenyl, isomeric byproducts, and residual sulfuric acid. Purification is essential to obtain a high-purity product.

Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.[5][6]

General Recrystallization Procedure:

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For 4-phenylbenzenesulfonic acid, water or aqueous ethanol mixtures are often suitable.[7]

  • Dissolution: Dissolve the crude 4-phenylbenzenesulfonic acid in a minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure product.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Characterization Techniques

The identity and purity of the synthesized 4-phenylbenzenesulfonic acid should be confirmed using appropriate analytical techniques.

TechniqueExpected Results
Melting Point A sharp melting point close to the literature value indicates high purity.
¹H NMR Spectroscopy The proton NMR spectrum will show characteristic signals for the aromatic protons of the biphenyl system. The protons on the sulfonated ring will be shifted downfield due to the electron-withdrawing effect of the sulfonic acid group.
¹³C NMR Spectroscopy The carbon NMR spectrum will show the expected number of signals for the carbon atoms in the molecule, with the carbon attached to the sulfonic acid group appearing at a characteristic downfield shift.
FT-IR Spectroscopy The infrared spectrum will show characteristic absorption bands for the S=O and O-H stretching vibrations of the sulfonic acid group, as well as bands corresponding to the aromatic C-H and C=C bonds.

Visualization of the Synthesis Pathway and Workflow

Synthesis Pathway Diagram

Synthesis_Pathway Biphenyl Biphenyl Product 4-Phenylbenzenesulfonic Acid Biphenyl->Product Sulfonation Sulfuric_Acid H₂SO₄ (conc.) Experimental_Workflow Start Start Reaction Sulfonation Reaction (Biphenyl + H₂SO₄) Start->Reaction Quenching Quenching in Ice-Water Reaction->Quenching Filtration1 Crude Product Filtration Quenching->Filtration1 Recrystallization Recrystallization Filtration1->Recrystallization Filtration2 Pure Product Filtration Recrystallization->Filtration2 Drying Drying Filtration2->Drying Characterization Characterization (MP, NMR, IR) Drying->Characterization End End Characterization->End

References

p-Biphenylsulfonic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to p-Biphenylsulfonic Acid: Properties, Synthesis, and Applications

Introduction

p-Biphenylsulfonic acid, also known as 4-phenylbenzenesulfonic acid, is an organosulfur compound with significant applications in organic synthesis and materials science. Its bifunctional nature, combining the hydrophobicity of the biphenyl group with the strong acidity and polarity of the sulfonic acid moiety, makes it a versatile molecule. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its applications, and essential safety information for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

p-Biphenylsulfonic acid is a white crystalline solid.[1] Its chemical structure consists of a biphenyl backbone with a sulfonic acid group at the para position of one of the phenyl rings. This structure imparts both acidic and aromatic characteristics to the molecule. It is soluble in water and polar organic solvents.[1][2]

Below is a summary of its key physicochemical properties:

PropertyValueReferences
Molecular Formula C₁₂H₁₀O₃S[1][2][3]
Molecular Weight 234.27 g/mol [1][2][4]
CAS Number 2113-68-0[1][2][3]
IUPAC Name 4-phenylbenzenesulfonic acid[3][4]
Synonyms p-Biphenylsulfonic acid, 4-Biphenylsulfonic acid, p-Diphenylsulfonic acid[1][2][4]
Melting Point 135-140 °C[1][5]
Appearance White crystalline powder[1]
Solubility Soluble in water[1][2][5]

Molecular Structure

Caption: Chemical structure of p-Biphenylsulfonic acid.

Synthesis and Purification

The synthesis of p-biphenylsulfonic acid is typically achieved through the sulfonation of biphenyl. A common method involves the use of chlorosulfonic acid, followed by hydrolysis of the resulting sulfonyl chloride. This approach is favored due to the high reactivity of chlorosulfonic acid and the relative stability of the intermediate sulfonyl chloride.

Experimental Protocol: Synthesis of p-Biphenylsulfonic Acid

Materials:

  • Biphenyl

  • Chlorosulfonic acid

  • Ice

  • Water

  • Sodium sulfite (for an alternative reduction step)

Procedure:

  • Sulfonation: In a round-bottom flask equipped with a mechanical stirrer and placed in a cooling bath, slowly add biphenyl to an excess of chlorosulfonic acid at a controlled temperature (e.g., 12-15°C).[6] The gradual addition is crucial to manage the exothermic reaction and the evolution of hydrogen chloride gas. This step should be performed in a well-ventilated fume hood.[6]

  • Reaction Completion: Once the addition is complete, the reaction mixture is typically stirred for an additional period to ensure complete sulfonation. The disappearance of gas bubbles can be an indicator of reaction completion.[6]

  • Hydrolysis: The reaction mixture is then carefully poured over crushed ice with stirring.[6] This step hydrolyzes the excess chlorosulfonic acid and precipitates the crude p-biphenylsulfonyl chloride.

  • Isolation of Sulfonyl Chloride: The solid sulfonyl chloride is collected by vacuum filtration and washed with cold water.[6]

  • Conversion to Sulfonic Acid: The crude sulfonyl chloride can be hydrolyzed to the sulfonic acid by boiling with water. Alternatively, a more controlled reduction can be performed. For instance, the sulfonyl chloride can be reduced using sodium sulfite in an aqueous solution to yield the sodium salt of p-biphenylsulfonic acid, which can then be acidified to obtain the free sulfonic acid.[7]

  • Purification: The crude p-biphenylsulfonic acid can be purified by recrystallization from a suitable solvent, such as water or an aqueous-organic mixture.

Synthesis Workflow

start Start: Biphenyl and Chlorosulfonic Acid sulfonation Sulfonation Reaction (Controlled Temperature) start->sulfonation hydrolysis Hydrolysis with Ice Water sulfonation->hydrolysis filtration Filtration to Isolate p-Biphenylsulfonyl Chloride hydrolysis->filtration conversion Conversion to Sulfonic Acid (e.g., via Hydrolysis or Reduction) filtration->conversion purification Recrystallization for Purification conversion->purification end End: Pure p-Biphenylsulfonic Acid purification->end

Caption: Workflow for the synthesis of p-Biphenylsulfonic acid.

Analytical Characterization

To confirm the identity and purity of the synthesized p-biphenylsulfonic acid, several analytical techniques are employed:

  • Melting Point Determination: A sharp melting point range close to the literature value (135-140 °C) is indicative of high purity.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure by identifying the characteristic signals of the aromatic protons and carbons in the biphenyl and sulfonic acid groups.

  • Infrared (IR) Spectroscopy: The presence of characteristic absorption bands for the S=O and O-H stretching vibrations of the sulfonic acid group, as well as the aromatic C-H and C=C stretching vibrations, can be confirmed by IR spectroscopy.

  • Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by techniques such as electrospray ionization mass spectrometry (ESI-MS).

Applications in Research and Drug Development

p-Biphenylsulfonic acid and related sulfonic acids have several important applications:

  • Catalysis: It has been used as a catalyst for the hydrolysis of cellulose to produce D-glucose, demonstrating better performance than sulfuric acid in this application.[2]

  • Organic Synthesis Intermediate: It serves as a crucial intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.[1] Its derivatives are explored for creating new drug candidates, with the sulfonic acid group enhancing water solubility and modifying pharmacokinetic properties.

  • Drug Development: Sulfonic acids are widely used in drug development as counter-ions to form salts of basic drug molecules.[8] This can improve the solubility, stability, and bioavailability of the active pharmaceutical ingredient (API). However, it is important to note that the use of sulfonic acids can potentially lead to the formation of genotoxic sulfonate ester impurities, which requires careful risk assessment and control.[8]

  • Antiviral Agents: Sulfonic acid polymers have been investigated as a class of inhibitors for the human immunodeficiency virus (HIV), demonstrating the potential of this functional group in the design of novel therapeutics.[9]

  • Other Applications: It has also been used as a preservative, antistatic agent, and fungicide.[1]

Safety and Handling

p-Biphenylsulfonic acid is a corrosive compound that requires careful handling to avoid exposure.[1]

  • Hazards: It is classified as causing severe skin burns and eye damage.[10] It is also harmful if swallowed and causes serious eye irritation.[4][11]

  • Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves, protective clothing, and tightly fitting safety goggles.[10][11]

  • Handling Procedures: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1][11] Avoid dust formation during handling.[11]

  • First Aid: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[10] For eye contact, rinse cautiously with water for at least 15 minutes.[10][11] If ingested, rinse the mouth with water and seek immediate medical attention.[11]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[1][10]

Conclusion

p-Biphenylsulfonic acid is a valuable chemical with a range of applications stemming from its unique molecular structure. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in research and development. As with all sulfonic acids used in pharmaceutical applications, careful consideration of potential impurities is necessary to ensure the safety and efficacy of the final product.

References

An In-depth Technical Guide to [1,1′-Biphenyl]-4-sulfonic acid (CAS 2113-68-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of the compound [1,1′-Biphenyl]-4-sulfonic acid, registered under CAS number 2113-68-0. This document is intended to serve as a foundational resource, consolidating key data, experimental methodologies, and potential areas of application for professionals in research and drug development.

Core Physical and Chemical Data

The quantitative physical and chemical properties of [1,1′-Biphenyl]-4-sulfonic acid are summarized in the tables below for ease of reference and comparison.

Table 1: Physical Properties
PropertyValueSource(s)
Physical State Solid[1]
Appearance White to off-white[2]
Melting Point 134 - 138 °C[1]
Water Solubility Soluble[2][3]
Odor Odorless[1]
Table 2: Chemical and Molecular Properties
PropertyValueSource(s)
Molecular Formula C₁₂H₁₀O₃S[4]
Molecular Weight 234.27 g/mol [4]
IUPAC Name 4-phenylbenzenesulfonic acid[4]
Synonyms Biphenyl-4-sulfonic acid, p-Biphenylsulfonic acid[3]
InChI Key XDTYUYVIGLIFCW-UHFFFAOYSA-N[4]
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)O[4]

Experimental Protocols

A detailed experimental protocol for the synthesis of [1,1′-Biphenyl]-4-sulfonic acid via electrophilic aromatic substitution (sulfonation) of biphenyl is provided below. This protocol is adapted from established methodologies for the sulfonation of aromatic compounds.

Objective: To synthesize [1,1′-Biphenyl]-4-sulfonic acid from biphenyl.

Materials:

  • Biphenyl

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Distilled Water

  • Sodium Chloride

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Dropping funnel

  • Beakers

  • Büchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add biphenyl.

  • Sulfonation: While stirring, slowly add concentrated sulfuric acid to the biphenyl. The molar ratio of sulfuric acid to biphenyl should be approximately 2:1 to favor monosulfonation.

  • Heating: Attach a condenser to the flask and heat the reaction mixture to 80-100°C using a heating mantle. Maintain this temperature and continue stirring for 2-3 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a beaker with constant stirring. This will precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with cold, saturated sodium chloride solution to remove any remaining sulfuric acid. The product can be further purified by recrystallization from a suitable solvent, such as water or a water-ethanol mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Safety Precautions: This experiment should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of [1,1′-Biphenyl]-4-sulfonic acid.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Biphenyl Biphenyl Mixing Mixing and Heating (80-100°C, 2-3h) Biphenyl->Mixing SulfuricAcid Conc. H₂SO₄ SulfuricAcid->Mixing Quenching Quenching (Ice Water) Mixing->Quenching Cooling Filtration Vacuum Filtration Quenching->Filtration Washing Washing (NaCl Solution) Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying Recrystallization->Drying FinalProduct [1,1′-Biphenyl]-4- sulfonic acid Drying->FinalProduct

Synthesis workflow for [1,1′-Biphenyl]-4-sulfonic acid.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information directly implicating [1,1′-Biphenyl]-4-sulfonic acid in specific biological signaling pathways. The toxicological profile indicates that it is harmful if swallowed and causes serious eye irritation.[4]

However, derivatives of [1,1′-Biphenyl]-4-sulfonic acid have shown significant biological activities, suggesting that the biphenylsulfonic acid scaffold may be a valuable starting point for the design of novel therapeutic agents.

  • Biphenyl Sulfonamides as Carbonic Anhydrase Inhibitors: A study on 4'-amino-[1,1'-biphenyl]-4-sulfonamide derivatives, which can be synthesized from [1,1′-Biphenyl]-4-sulfonic acid, demonstrated potent inhibitory activity against various human carbonic anhydrase (hCA) isozymes, including hCA-II, hCA-IX, and hCA-XII.[5] Carbonic anhydrases are involved in a variety of physiological processes, and their inhibition is a therapeutic strategy for conditions such as glaucoma, epilepsy, and some types of cancer.[5]

  • Potential for Anti-inflammatory Activity: A patent for biphenyl-4-yl-sulfonic acid arylamides suggests their potential use as therapeutic agents for inflammatory conditions. The proposed mechanism involves the inhibition of signaling pathways mediated by TNF-α, IL-1, and RANKL, which are key players in inflammatory responses.[6]

The diagram below illustrates a hypothetical logical relationship where the core structure of [1,1′-Biphenyl]-4-sulfonic acid serves as a scaffold for the development of these biologically active derivatives.

Logical_Relationship Core [1,1′-Biphenyl]-4-sulfonic acid (CAS 2113-68-0) Derivative1 Biphenyl Sulfonamides Core->Derivative1 Derivatization Derivative2 Biphenyl-4-yl-sulfonic acid arylamides Core->Derivative2 Derivatization Activity1 Carbonic Anhydrase Inhibition Derivative1->Activity1 Activity2 Anti-inflammatory (Potential) Derivative2->Activity2 Pathway1 hCA-II, hCA-IX, hCA-XII Regulation Activity1->Pathway1 Mechanism Pathway2 TNF-α, IL-1, RANKL Signaling Blockade Activity2->Pathway2 Proposed Mechanism

References

The Solubility Profile of 4-Biphenylsulfonic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 4-biphenylsulfonic acid in aqueous and organic media. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental physicochemical principles with practical experimental methodologies. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide offers a robust framework for understanding, predicting, and experimentally determining its solubility. We delve into the molecular factors governing the dissolution of this compound, present detailed protocols for established solubility determination techniques, and provide a qualitative and estimated overview of its behavior in various common solvents.

Introduction: The Significance of this compound Solubility

This compound, a solid, crystalline organic compound, serves as a crucial intermediate in a variety of synthetic pathways and as a catalyst in certain reactions.[1] Its utility in pharmaceutical and chemical research is intrinsically linked to its solubility, which dictates its behavior in reaction media, formulation matrices, and biological systems. A thorough understanding of its solubility profile is paramount for optimizing reaction kinetics, designing effective drug delivery systems, and ensuring the reproducibility of experimental outcomes.

This guide aims to equip the scientific community with the foundational knowledge and practical tools necessary to navigate the challenges associated with the solubility of this compound. By examining its physicochemical properties and the theoretical underpinnings of its dissolution, and by providing detailed, field-proven experimental protocols, we empower researchers to make informed decisions and achieve greater precision in their work.

Physicochemical Properties Governing Solubility

The solubility of a compound is a complex interplay of its intrinsic molecular properties and its interactions with the solvent. For this compound, the following parameters are of primary importance:

PropertyValue/DescriptionImpact on Solubility
Molecular Formula C₁₂H₁₀O₃SThe presence of a substantial hydrocarbon backbone (biphenyl) contributes to lipophilicity, while the sulfonic acid group imparts strong hydrophilicity.
Molecular Weight 234.27 g/mol A moderate molecular weight that does not inherently preclude significant solubility in a range of solvents.
Melting Point 135-138 °C[1][2]A relatively high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent interactions for dissolution to occur.
Predicted pKa -0.61 ± 0.50[1][3]As a strong acid, it will be predominantly ionized in aqueous solutions across a wide pH range, significantly enhancing its water solubility.
Predicted XLogP3 2.7This value indicates a degree of lipophilicity, suggesting potential solubility in less polar organic solvents.
Appearance White to off-white crystalline solid[1]The crystalline nature implies a well-ordered lattice structure that requires sufficient solvation energy to disrupt.

The dual nature of the this compound molecule—a large, nonpolar biphenyl core and a highly polar, acidic sulfonate group—is the central determinant of its solubility behavior. The sulfonic acid group, being a strong acid, readily donates its proton in polar solvents like water, leading to the formation of the highly polar sulfonate anion.[4][5] This ionization dramatically increases its affinity for polar solvent molecules. Conversely, the biphenyl moiety provides a significant nonpolar surface area, which can interact favorably with nonpolar or moderately polar organic solvents through van der Waals forces.

Qualitative and Estimated Solubility Profile

While precise, publicly available quantitative solubility data for this compound is limited, we can construct a qualitative and estimated profile based on its physicochemical properties and the known behavior of structurally similar compounds.

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticSoluble[1][2]The strong acidity and polarity of the sulfonic acid group lead to significant hydration and solubility.
Methanol Polar ProticLikely SolubleMethanol's polarity and ability to hydrogen bond should facilitate the dissolution of the polar sulfonic acid group.
Ethanol Polar ProticLikely SolubleSimilar to methanol, ethanol is a polar protic solvent capable of solvating the sulfonate group.
Acetone Polar AproticModerately Soluble to SolubleAcetone's polarity can interact with the sulfonate group, while its organic character can solvate the biphenyl ring.
Dimethyl Sulfoxide (DMSO) Polar AproticLikely SolubleDMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.
N,N-Dimethylformamide (DMF) Polar AproticLikely SolubleDMF is another highly polar aprotic solvent with excellent solvating properties for many organic molecules.

It is crucial to emphasize that these are qualitative predictions. The actual quantitative solubility in these organic solvents should be determined experimentally for any application requiring precise concentration data.

Experimental Determination of Solubility: Detailed Protocols

To address the need for quantitative data, this section provides detailed, step-by-step protocols for three widely accepted methods for determining the solubility of a solid compound like this compound. The choice of method will depend on the specific requirements of the study, including the desired accuracy, the amount of substance available, and the nature of the solvent.

The Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a known volume of solvent in a sealed flask prep1->prep2 equil Agitate at a constant temperature for an extended period (e.g., 24-48 hours) prep2->equil sep1 Allow undissolved solid to settle equil->sep1 sep2 Withdraw a clear aliquot of the supernatant sep1->sep2 sep3 Filter the aliquot to remove any remaining solid particles sep2->sep3 analysis1 Determine the concentration of the solute in the filtrate sep3->analysis1 analysis2 Use a suitable analytical technique (e.g., HPLC-UV, titration) analysis1->analysis2

Caption: Workflow for the Shake-Flask Solubility Determination Method.

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a flask containing a known volume of the solvent of interest. The presence of undissolved solid is essential to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the sealed flask in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved solid to sediment.

    • Carefully withdraw a clear aliquot of the supernatant using a pipette.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE for organic solvents or a suitable hydrophilic filter for aqueous solutions) to remove any microscopic solid particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent.

    • Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility by multiplying the determined concentration by the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/100 mL).

Gravimetric Method

The gravimetric method is a straightforward approach that relies on the direct measurement of the mass of the dissolved solute.

  • Preparation of the Saturated Solution:

    • Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method (steps 1 and 2).

  • Sample Collection:

    • After equilibration and sedimentation, carefully pipette a known volume (e.g., 10 mL) of the clear supernatant into a pre-weighed, dry evaporating dish.

  • Solvent Evaporation:

    • Gently evaporate the solvent from the evaporating dish. This can be done on a steam bath or in a fume hood at ambient temperature, depending on the volatility of the solvent. For water, a drying oven set to an appropriate temperature (e.g., 105 °C) can be used.

  • Drying and Weighing:

    • Once the solvent is completely evaporated, place the evaporating dish in a desiccator to cool to room temperature.

    • Weigh the evaporating dish containing the solid residue.

    • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation:

    • The mass of the dissolved this compound is the difference between the final constant mass of the dish with the residue and the initial mass of the empty dish.

    • Calculate the solubility by dividing the mass of the residue by the initial volume of the supernatant taken.

Potentiometric Titration

For an acidic compound like this compound, potentiometric titration can be an efficient method to determine its solubility, particularly in aqueous solutions.

  • Preparation of a Saturated Solution:

    • Prepare a saturated solution in the aqueous medium of interest as described in the shake-flask method.

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions.

    • Transfer a known volume of the filtered saturated solution to a beaker.

  • Titration:

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Determine the equivalence point from the titration curve (the point of maximum slope).

  • Calculation:

    • At the equivalence point, the moles of the added base are equal to the moles of this compound in the aliquot of the saturated solution.

    • Calculate the molar concentration of this compound in the saturated solution.

    • Convert the molar solubility to other units (e.g., mg/mL) as needed.

Factors Influencing the Solubility of this compound

Several external factors can significantly influence the solubility of this compound:

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and an increase in temperature provides the necessary energy to overcome the lattice energy of the solid and the forces between solvent molecules.

  • pH (in Aqueous Solutions): As a strong acid, this compound will be fully ionized over a wide pH range. Therefore, its aqueous solubility is expected to be relatively independent of pH, unlike weak acids or bases whose solubility is highly pH-dependent.

  • Presence of Co-solvents: The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can either increase or decrease the solubility of this compound, depending on the nature of the co-solvent and its proportion in the mixture.

  • Ionic Strength: In aqueous solutions, the presence of salts can affect the solubility of this compound through the "salting-in" or "salting-out" effect.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound, addressing its physicochemical properties, qualitative solubility profile, and detailed experimental methods for its quantitative determination. While a lack of readily available quantitative data in the literature presents a challenge, the theoretical framework and practical protocols outlined herein provide researchers with the necessary tools to understand and experimentally determine the solubility of this important compound. A thorough grasp of the principles and methodologies presented will enable scientists and drug development professionals to optimize their experimental designs, enhance the reliability of their results, and ultimately accelerate their research and development efforts.

References

Biphenyl-4-sulfonic Acid Hydrate: A Technical Guide to its Catalytic Role in Cellulose Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of biphenyl-4-sulfonic acid hydrate as a catalyst, with a primary focus on its application in the hydrolysis of cellulose to produce D-glucose. This process is of significant interest in the fields of biofuel production and green chemistry, offering a promising alternative to traditional mineral acids. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying chemical processes.

Core Catalytic Application: Cellulose Hydrolysis

Biphenyl-4-sulfonic acid hydrate has been identified as a highly effective catalyst for the hydrolysis of cellulose, the most abundant biopolymer on Earth. Research indicates that it can achieve higher yields of glucose compared to sulfuric acid under similar reaction conditions. The enhanced catalytic activity is attributed to the hydrophobic nature of the biphenyl group, which may facilitate interaction with the cellulose surface.

Quantitative Data Presentation

The catalytic performance of biphenyl-4-sulfonic acid in cellulose hydrolysis has been compared with other aryl sulfonic acids and the conventional catalyst, sulfuric acid. The following tables summarize the key findings from comparative studies.

Table 1: Comparison of Total Reducing Sugar (TRS) Yields for Various Acid Catalysts in Cellulose Hydrolysis

CatalystTemperature (°C)Time (h)Acid Concentration (mol H⁺/L)TRS Yield (%)
4-Biphenylsulfonic Acid 16030.032130.3 [1][2]
p-Toluenesulfonic Acid16030.032128.0[1][2]
2-Naphthalenesulfonic Acid16030.032125.4[1][2]
Sulfuric Acid16030.032121.7[1][2]

Table 2: First-Order Rate Constants for Cellulose Hydrolysis at 160°C

CatalystFirst-Order Rate Constant (k, h⁻¹)
This compound Data not explicitly provided, but noted as the best performing catalyst in the series[1][2]
p-Toluenesulfonic AcidData correlated with octanol/water distribution coefficient[1][2]
2-Naphthalenesulfonic AcidData correlated with octanol/water distribution coefficient[1][2]
Sulfuric AcidServes as a baseline for comparison[1][2]

Experimental Protocols

The following is a detailed methodology for the hydrolysis of cellulose using biphenyl-4-sulfonic acid hydrate as a catalyst, based on established research.

Protocol: Cellulose Hydrolysis Catalyzed by Biphenyl-4-sulfonic Acid

1. Materials and Reagents:

  • Cellulose (e.g., Sigmacell cellulose)

  • Biphenyl-4-sulfonic acid hydrate

  • Deionized water

  • Reaction vessels (e.g., sealed tubes or a high-pressure reactor)

  • Heating apparatus with temperature control (e.g., oil bath, heating block)

  • Analytical equipment for glucose and total reducing sugar determination (e.g., HPLC, DNS method)

2. Preparation of Catalyst Solution:

  • Prepare an aqueous solution of biphenyl-4-sulfonic acid with a specific acid strength. For comparative studies, a concentration of 0.0321 mol H⁺ ion/L is recommended.[1][2]

3. Reaction Procedure:

  • Accurately weigh a specific amount of cellulose (e.g., 30 mg) and place it into the reaction vessel.

  • Add a defined volume of the biphenyl-4-sulfonic acid catalyst solution (e.g., 2.00 mL) to the cellulose.

  • Seal the reaction vessel to prevent evaporation.

  • Place the reaction vessel in the preheated heating apparatus set to the desired reaction temperature (e.g., 160°C).[1][2]

  • Maintain the reaction at the set temperature for a specified duration (e.g., 3 hours).[1][2]

4. Sample Analysis:

  • After the reaction is complete, cool the reaction vessel to room temperature.

  • Analyze the reaction mixture for the concentration of glucose and total reducing sugars. This can be achieved using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or the 3,5-dinitrosalicylic acid (DNS) method for total reducing sugars.

5. Data Analysis:

  • Calculate the yield of glucose and total reducing sugars based on the initial amount of cellulose used.

  • The yield is typically expressed as a weight percentage of the initial cellulose.

Visualizing the Process

To better understand the chemical transformation and the experimental setup, the following diagrams are provided.

Cellulose_Hydrolysis_Pathway Cellulose Cellulose (C₆H₁₀O₅)n Intermediate Protonated Glycosidic Bond Cellulose->Intermediate Protonation Glucose Glucose (C₆H₁₂O₆) Intermediate->Glucose Hydrolysis (+H₂O) Catalyst Biphenyl-4-sulfonic Acid (H⁺) Glucose->Catalyst Catalyst Regeneration Catalyst->Intermediate

Caption: Reaction pathway for the acid-catalyzed hydrolysis of cellulose.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Catalyst Prepare Biphenyl-4-sulfonic Acid Solution Combine Combine Cellulose and Catalyst Solution Prep_Catalyst->Combine Prep_Cellulose Weigh Cellulose Prep_Cellulose->Combine Seal Seal Reaction Vessel Combine->Seal Heat Heat at Controlled Temperature Seal->Heat Cool Cool Reaction Mixture Heat->Cool Analyze Analyze for Glucose and Total Reducing Sugars Cool->Analyze Calculate Calculate Yields Analyze->Calculate

Caption: Experimental workflow for cellulose hydrolysis.

Broader Context and Future Outlook

While this guide focuses on cellulose hydrolysis, it is important to note that sulfonic acid catalysts, in general, are utilized in a wide array of organic reactions. These include esterification, alkylation, and various condensation reactions. The principles of acid catalysis, as demonstrated here with biphenyl-4-sulfonic acid hydrate, are fundamental to many synthetic processes in the chemical and pharmaceutical industries.

The development of more efficient and recyclable solid acid catalysts, such as functionalized resins and inorganic materials bearing sulfonic acid groups, is an active area of research. These next-generation catalysts aim to simplify product purification and reduce the environmental impact of chemical processes. Biphenyl-4-sulfonic acid hydrate serves as an important model and a highly effective homogeneous catalyst in this ongoing endeavor.

References

An In-Depth Technical Guide to the Spectral Analysis of 4-Biphenylsulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a detailed exploration of the spectral analysis of 4-Biphenylsulfonic acid, a compound of interest in pharmaceutical and chemical research. This document moves beyond a simple recitation of data, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, grounded in the principles of chemical structure and spectroscopic theory. Experimental protocols are detailed, and the causality behind analytical choices is explained to provide a robust, self-validating framework for researchers. All data and interpretations are supported by citations to authoritative sources, ensuring scientific integrity.

Introduction: The Analytical Imperative for this compound

This compound (also known as 4-phenylbenzenesulfonic acid) is an organic compound featuring a biphenyl core functionalized with a sulfonic acid group.[1] Its structure imparts properties that make it a valuable intermediate in organic synthesis and a potential component in drug development, where precise structural elucidation and purity assessment are paramount. Spectroscopic analysis provides a powerful, non-destructive suite of tools to confirm the identity, purity, and structural intricacies of this molecule.

This guide will dissect the ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra of this compound, providing not just the data, but the expert interpretation necessary for its meaningful application in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the connectivity and electronic environment of the molecule's atomic framework.

Experimental Protocol: NMR Sample Preparation

The quality of NMR spectra is highly dependent on proper sample preparation. For this compound, a solid, dissolution in a suitable deuterated solvent is the first critical step.

Methodology:

  • Solvent Selection: Due to the polar sulfonic acid group, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for solubilizing this compound. Deuterium oxide (D₂O) is also a suitable solvent.[2] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of solvent is typically sufficient.[2] For the less sensitive ¹³C NMR, a more concentrated solution (50-100 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.[3]

  • Dissolution and Filtration: The sample should be dissolved completely in the deuterated solvent, using a vortex mixer if necessary. It is crucial that the final solution is free of any particulate matter, which can degrade the quality of the NMR spectrum. The solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) or a water-soluble equivalent like DSS can be added, although referencing to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm) is common practice.

NMR Sample Preparation and Analysis Workflow.
¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, reflecting the protons on the two phenyl rings.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.85d2HH-3, H-5
~7.75d2HH-2, H-6
~7.65m2HH-2', H-6'
~7.45m3HH-3', H-4', H-5'

Note: The exact chemical shifts can vary depending on the solvent and concentration. The assignments are based on typical substituent effects in substituted biphenyl systems.

Interpretation:

  • Downfield Shift of Protons on the Sulfonated Ring: The protons on the phenyl ring bearing the sulfonic acid group (H-2, H-3, H-5, H-6) are shifted downfield compared to those on the unsubstituted phenyl ring. This is due to the strong electron-withdrawing nature of the -SO₃H group, which deshields the adjacent protons, causing them to resonate at a higher frequency.

  • Splitting Patterns: The protons on the sulfonated ring (H-2, H-6 and H-3, H-5) appear as doublets due to coupling with their ortho- and meta-protons, respectively. The protons on the unsubstituted ring (H-2', H-3', H-4', H-5', H-6') exhibit a more complex multiplet pattern due to overlapping signals.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~145.5C-4
~142.0C-1
~139.0C-1'
~129.5C-3', C-5'
~128.5C-4'
~127.0C-2', C-6'
~126.5C-2, C-6
~126.0C-3, C-5

Note: The exact chemical shifts can vary. Assignments are based on established data for substituted benzenes and biphenyls.[4]

Interpretation:

  • Quaternary Carbons: The signals for the carbon atoms directly attached to the sulfonyl group (C-4) and the other phenyl ring (C-1 and C-1') are typically weaker in intensity and appear at lower field (higher ppm) due to their quaternary nature and the electronic effects of the substituents.

  • Symmetry: The presence of four signals for the eight aromatic CH carbons indicates a degree of symmetry in the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For solid samples like this compound, ATR-FTIR is a convenient and rapid method that requires minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. A background spectrum of the clean, empty ATR crystal should be recorded.[5]

  • Sample Application: A small amount of the powdered this compound is placed directly onto the ATR crystal.

  • Pressure Application: A pressure clamp is used to ensure firm and uniform contact between the sample and the crystal surface.[5][6]

  • Spectrum Acquisition: The IR spectrum is then collected.

Workflow for ATR-FTIR Analysis.
IR Spectral Analysis

The IR spectrum of this compound is dominated by absorptions characteristic of the sulfonic acid group and the aromatic rings.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3000-2500 (broad)O-H stretchSulfonic acid
~1350 & ~1170S=O asymmetric & symmetric stretchSulfonyl group
~1040S-O stretchSulfonyl group
3100-3000C-H stretchAromatic
1600-1450C=C stretchAromatic ring
840-810C-H out-of-plane bend1,4-disubstituted ring

Note: These are typical ranges and the exact positions can be influenced by the molecular environment and physical state.[6]

Interpretation:

  • Sulfonic Acid Group: The most prominent features are the very broad O-H stretching absorption in the 3000-2500 cm⁻¹ region, which is characteristic of the strongly hydrogen-bonded hydroxyl group of the sulfonic acid, and the strong absorptions around 1350 cm⁻¹ and 1170 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds.[7]

  • Aromatic Rings: The presence of the biphenyl system is confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. The out-of-plane C-H bending vibration in the 840-810 cm⁻¹ range is indicative of the 1,4-disubstitution pattern on the sulfonated ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems like the biphenyl core of this compound.

Experimental Protocol: UV-Vis Spectroscopy

Methodology:

  • Solvent Selection: A solvent that does not absorb in the analytical wavelength range is essential. Methanol and ethanol are common choices for UV-Vis analysis of aromatic compounds.

  • Solution Preparation: A dilute solution of this compound is prepared in the chosen solvent. The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.2-1.0).

  • Spectrum Acquisition: The UV-Vis spectrum is recorded against a solvent blank, typically from 200 to 400 nm.

UV-Vis Spectral Analysis

The UV-Vis spectrum of this compound is expected to show a strong absorption band characteristic of the biphenyl chromophore.

Table 4: UV-Vis Absorption Data for this compound

λmax (nm)Molar Absorptivity (ε)Transition
~250> 10,000π → π*

Note: The exact λmax and ε can be influenced by the solvent.

Interpretation:

  • π → π Transition:* The strong absorption band observed around 250 nm is attributed to a π → π* electronic transition within the conjugated biphenyl system. The high molar absorptivity (ε) is characteristic of such allowed transitions. The presence of the sulfonic acid group, being an auxochrome, can cause a slight bathochromic (red) shift compared to unsubstituted biphenyl.

Conclusion: A Multi-faceted Analytical Approach

The comprehensive spectral analysis of this compound through NMR, IR, and UV-Vis spectroscopy provides a detailed and validated structural characterization. Each technique offers a unique and complementary perspective: NMR elucidates the carbon-hydrogen framework, IR identifies the key functional groups, and UV-Vis probes the electronic nature of the conjugated system. By integrating the data from these methods, researchers can confidently confirm the identity, purity, and structural integrity of this compound, a critical requirement for its application in research and development.

References

A Comprehensive Technical Guide to 4-Biphenylsulfonic Acid: Safety, Handling, and Emergency Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety data, handling precautions, and emergency procedures for 4-Biphenylsulfonic acid (CAS No: 2113-68-0). The information is compiled and presented to ensure the safe and effective use of this compound in research and development settings.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential risks to ensure the implementation of appropriate safety measures. The primary hazards are summarized below.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation (Category 1B/2): Causes severe skin burns and eye damage or causes skin irritation.[4][5][6][7]

  • Serious Eye Damage/Eye Irritation (Category 1/2A): Causes serious eye damage or causes serious eye irritation.[1][2][3][4][8]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.[4][5]

GHS Label Elements:

  • Pictogram:

    • Corrosion

    • Exclamation mark

  • Signal Word: Danger or Warning[1][2][6]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2][3]

    • H314: Causes severe skin burns and eye damage.[6][7]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[1][2][3][4][8]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Statements:

    • Prevention: P260, P261, P264, P270, P271, P280[1][4][5][6]

    • Response: P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P332+P313, P337+P313, P362[1][4][5][6]

    • Storage: P403+P233, P405[5][6][7]

    • Disposal: P501[1][5][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C12H10O3S[2][3][6]
Molecular Weight 234.27 g/mol [2][3]
Appearance White to off-white solid/crystalline powder[3][7]
Melting Point 135-140 °C[3][7]
Water Solubility Soluble[3][7][9]
Density ~1.3 g/cm³[3][9]

Safe Handling and Storage Protocols

Proper handling and storage of this compound are paramount to prevent exposure and ensure a safe laboratory environment.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][8]

Personal Protective Equipment (PPE)

A comprehensive range of PPE must be worn when handling this chemical:

PPE TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may also be necessary.[1][5][8]
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Wear protective clothing to prevent skin contact.[1][3][5][8]
Respiratory Protection If dusts are generated or exposure limits are exceeded, use a full-face respirator with a particle filter.[1][4][5]
Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[1][8][10]

  • Avoid breathing dust or aerosols.[1][4][10]

  • Wash hands thoroughly after handling.[1][4][5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[1][10]

Storage Conditions
  • Store in a tightly closed container.[1][5][10]

  • Keep in a dry, cool, and well-ventilated place.[5][10]

  • Store locked up.[5][7]

  • Incompatible Materials: Oxidizing agents.[5]

G cluster_storage Storage Protocols cluster_handling Handling Procedures storage_container Store in a Tightly Closed Container storage_location Dry, Cool, Well-Ventilated Area storage_container->storage_location storage_security Store Locked Up storage_location->storage_security storage_incompatible Away from Incompatible Materials (e.g., Oxidizing Agents) storage_security->storage_incompatible handling_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) handling_ventilation Use in a Well-Ventilated Area (Chemical Fume Hood) handling_ppe->handling_ventilation handling_avoid Avoid Inhalation, Ingestion, and Contact handling_ventilation->handling_avoid handling_hygiene Practice Good Personal Hygiene (Wash Hands After Handling) handling_avoid->handling_hygiene start Safe Handling and Storage of This compound start->storage_container For storage start->handling_ppe Always start with

Caption: Workflow for Safe Handling and Storage of this compound.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4][5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][5][10]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention/call an ophthalmologist.[1][4][5][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][5]

Accidental Release Measures

In the case of a spill, follow these emergency procedures to mitigate the hazard.

Personal Precautions
  • Evacuate personnel to a safe area.

  • Wear appropriate personal protective equipment (PPE) as outlined in Section 3.2.

  • Avoid breathing dust and contact with the spilled material.[4]

Environmental Precautions
  • Prevent the material from entering drains, sewers, or waterways.[4][8][10]

Methods for Cleaning Up
  • For small spills, carefully sweep up or vacuum the material and place it into a suitable, labeled container for disposal.[5][10]

  • Avoid generating dust.[1][4]

  • For large spills, contain the spill and collect the material.

  • Clean the affected area thoroughly with a suitable cleaning agent.

G start Chemical Spill of This compound evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Respirator, Gloves, Goggles, Protective Clothing) evacuate->ppe contain Contain the Spill (Prevent spreading and entry into drains) ppe->contain cleanup Clean Up Spill (Sweep or vacuum solid material) contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste in Accordance with Regulations decontaminate->dispose report Report the Incident dispose->report

Caption: Emergency Workflow for a Chemical Spill of this compound.

Toxicological Information

Limited toxicological data is available for this compound. The available information primarily pertains to its acute effects.

Toxicity EndpointResult
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1][2][3]
Skin Corrosion/Irritation Causes severe skin burns and eye damage or causes skin irritation[4][5][6][7]
Serious Eye Damage/Irritation Causes serious eye damage or causes serious eye irritation[1][2][3][4][8]
Respiratory Irritation May cause respiratory irritation[4][5]
Carcinogenicity, Mutagenicity, Reproductive Toxicity No data available

Ecological Information

There is limited data available regarding the ecological effects of this compound.[1][11] It is advised to prevent its release into the environment.[4][8][10]

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations.[1][5] The material should be disposed of at an appropriate treatment and disposal facility.[1]

Transport Information

This compound may be regulated for transport. Consult the relevant transportation regulations (e.g., DOT, IATA, IMDG) for specific requirements. It may be classified under UN numbers for corrosive solids, acidic, organic, n.o.s.

This guide is intended to provide comprehensive safety and handling information for this compound. It is not exhaustive and should be used in conjunction with the full Safety Data Sheet (SDS) provided by the supplier and internal institutional safety protocols. Always prioritize safety and handle all chemicals with the utmost care.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of 4-Biphenylsulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the thermal stability and degradation profile of 4-Biphenylsulfonic acid (4-BPSA). As a crucial reagent and counter-ion in synthetic chemistry and pharmaceutical development, understanding its behavior under thermal stress is paramount for ensuring process safety, product purity, and stability. This document synthesizes experimental data with established chemical principles to offer researchers, scientists, and drug development professionals a practical and authoritative resource.

Introduction: The Significance of this compound

This compound, a member of the aromatic sulfonic acids family, is distinguished by its biphenyl scaffold. This structure imparts unique properties, making it a valuable tool in organic synthesis and pharmaceutical sciences. In drug development, sulfonic acids are frequently used to form salts of active pharmaceutical ingredients (APIs), enhancing solubility and stability.[1] However, the thermal stability of such counter-ions is a critical consideration. Undesired degradation can lead to the formation of impurities, potentially impacting the safety and efficacy of the final drug product.[1] This guide delves into the intrinsic thermal properties of 4-BPSA, its degradation pathways, and the analytical methodologies required for its robust characterization.

Physicochemical and Thermal Properties

A foundational understanding of 4-BPSA begins with its basic properties, which are summarized in the table below. The melting point, in particular, serves as an initial indicator of the temperature at which the compound transitions from a solid to a liquid state, but it does not define the onset of decomposition.

PropertyValueSource(s)
CAS Number 2113-68-0[2][3]
Molecular Formula C₁₂H₁₀O₃S[2][4]
Molecular Weight 234.27 g/mol [3][4]
Melting Point 135-138 °C[2][4][5]
Appearance White to off-white solid[2]
Solubility Soluble in water[2][4][6]

Thermal Degradation Profile

The thermal degradation of aromatic sulfonic acids is a multi-stage process governed by the strength of the carbon-sulfur (C-S) bond and the stability of the aromatic rings.[7] While specific, detailed thermogravimetric analysis (TGA) data for 4-BPSA is not extensively published, a reliable degradation profile can be constructed based on the well-documented behavior of analogous sulfonated aromatic compounds, such as sulfonated polystyrene.[8][9]

The degradation typically proceeds in two major steps:

  • Desulfonation: The initial and lower-temperature degradation event is the cleavage of the C-S bond, leading to the loss of the sulfonic acid group, primarily as sulfur trioxide (SO₃) or sulfur dioxide (SO₂).[8][10] This step represents the primary instability of the molecule.

  • Backbone Decomposition: At significantly higher temperatures, the remaining biphenyl hydrocarbon structure undergoes fragmentation.

The following diagram illustrates the proposed primary degradation pathway for this compound.

G Figure 1: Proposed Thermal Degradation Pathway for 4-BPSA cluster_0 Initial Compound cluster_1 Stage 1: Desulfonation (Lower Temperature) cluster_2 Stage 2: Biphenyl Fragmentation (Higher Temperature) A This compound (C₁₂H₁₀O₃S) B Biphenyl (C₁₂H₁₀) A->B ΔT (~290-400°C) C-S Bond Cleavage C Sulfur Trioxide (SO₃) A->C D Smaller Aromatic/Aliphatic Fragments B->D ΔT (>450°C) C-C Bond Cleavage E Soot, CO, CO₂ B->E

Caption: A simplified representation of the two-stage thermal degradation of 4-BPSA.

Illustrative Thermogravimetric Analysis (TGA) Data

The table below presents illustrative TGA data for 4-BPSA, projected from the behavior of similar aromatic sulfonic acids.[8] This data serves as a practical guide for what researchers might expect during analysis.

Degradation StageTemperature Range (°C)Weight Loss (%)Associated ProcessPrimary Products
Stage 1 ~290 - 400~34%Desulfonation (C-S bond cleavage)SO₃, SO₂
Stage 2 ~450 - 650~65%Biphenyl backbone fragmentationCO, CO₂, H₂O, smaller hydrocarbons
Residue >650~1%Char/SootCarbonaceous material

Note: These values are illustrative and can be influenced by experimental conditions such as heating rate and atmosphere.

Analytical Methodologies for Thermal Stability Assessment

To experimentally determine the thermal stability of 4-BPSA, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques. A robust analytical workflow is essential for generating reliable and reproducible data.

G Figure 2: Workflow for Thermal Analysis of 4-BPSA A 1. Sample Preparation - Accurately weigh 5-10 mg of 4-BPSA - Use a ceramic or platinum TGA pan B 2. Instrument Setup (TGA) - Purge with N₂ (20-50 mL/min) - Equilibrate at 30°C - Set heating rate (e.g., 10°C/min) A->B C 3. Data Acquisition - Heat from 30°C to 800°C - Record weight loss vs. temperature B->C D 4. Data Analysis - Determine onset of decomposition (T_onset) - Quantify weight loss at each stage - Identify T_max (peak of derivative curve) C->D E 5. Complementary Analysis (DSC) - Determine melting point (T_m) - Identify other thermal events (e.g., glass transitions) D->E

Caption: A standardized workflow for characterizing the thermal properties of 4-BPSA.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol provides a self-validating system for assessing the thermal stability of 4-BPSA.

Objective: To determine the onset temperature of decomposition and the mass loss stages of this compound under an inert atmosphere.

Instrumentation: A calibrated Thermogravimetric Analyzer (TGA).[11]

Methodology:

  • Sample Preparation:

    • Accurately weigh 5–10 mg of 4-BPSA directly into a tared TGA crucible (ceramic or platinum).

    • Rationale: This sample size is sufficient to produce a clear signal without causing thermal lag that can occur with larger samples.

  • Instrument Configuration:

    • Place the sample crucible in the TGA autosampler or furnace.

    • Set the purge gas to high-purity nitrogen at a flow rate of 20–50 mL/min.

    • Rationale: An inert atmosphere prevents oxidative degradation, ensuring that the intrinsic thermal stability of the compound is measured.

  • Thermal Program:

    • Segment 1 (Equilibration): Hold at 30 °C for 5 minutes.

      • Rationale: This allows the furnace temperature and sample to stabilize before heating begins.

    • Segment 2 (Heating Ramp): Heat from 30 °C to 800 °C at a rate of 10 °C/min.

      • Rationale: A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution of thermal events and practical analysis time.

    • Segment 3 (Isothermal): Hold at 800 °C for 2 minutes.

      • Rationale: This ensures that all degradation processes have completed and a stable final residue is measured.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Calculate the first derivative of the TGA curve (DTG curve) to more clearly identify the temperatures of maximum decomposition rates for each stage.

    • Determine the onset temperature (T_onset), defined as the temperature at which significant mass loss begins.

    • Quantify the percentage mass loss for each distinct degradation step.

Implications in Research and Drug Development

A thorough understanding of 4-BPSA's thermal profile is not merely an academic exercise; it has profound practical implications:

  • Process Safety: Knowledge of the decomposition temperature is critical for defining safe operating limits in chemical reactions and formulations that involve heating. Thermal decomposition can lead to the release of corrosive and irritating vapors like sulfur oxides.[12][13]

  • Stability and Storage: It informs the appropriate storage conditions to prevent slow degradation over time, ensuring the long-term integrity of the chemical.

  • Formulation Development: During the formulation of a drug product (e.g., in processes like wet granulation or hot-melt extrusion), the API salt must remain stable. Degradation of the 4-BPSA counter-ion could introduce impurities.

  • Regulatory Compliance: A significant concern in the pharmaceutical industry is the formation of genotoxic impurities. The degradation of sulfonic acids in the presence of alcohols (which may be used as solvents) can potentially form sulfonate esters, a class of compounds that often face strict regulatory limits.[1] Characterizing the thermal stability of 4-BPSA is a key step in the risk assessment for the formation of such impurities.

Conclusion

This compound exhibits thermal stability characteristic of aromatic sulfonic acids, with degradation initiated by the cleavage of the carbon-sulfur bond followed by the breakdown of the biphenyl core at higher temperatures. Its stability profile makes it suitable for many applications, but its decomposition temperature must be respected during synthesis, formulation, and storage to prevent the formation of undesirable byproducts. The analytical protocols outlined in this guide provide a robust framework for researchers to accurately characterize 4-BPSA and other thermally sensitive materials, ensuring data integrity and promoting safer, more reliable scientific outcomes.

References

An In-depth Technical Guide to the Reactivity Profile of 4-Biphenylsulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Biphenylsulfonic acid, a prominent member of the aromatic sulfonic acid class, stands as a versatile and pivotal intermediate in modern organic synthesis. Its unique molecular architecture, featuring a rigid biphenyl backbone coupled with a strongly acidic sulfonic acid moiety, imparts a distinct reactivity profile that is leveraged across diverse fields, from pharmaceutical development to polymer science. The biphenyl structure is a recognized scaffold in many pharmacologically active compounds, while the sulfonic acid group provides a reactive handle for a multitude of chemical transformations and enhances water solubility.[1][2] This guide offers an in-depth exploration of the reactivity of this compound with common reagents, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical behavior, supported by mechanistic insights and practical methodologies.

Physicochemical Properties of this compound

A foundational understanding of a reagent's physical and chemical properties is paramount to its effective application in synthesis. The properties of this compound are summarized below, providing critical data for experimental design, including solvent selection and reaction temperature.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀O₃S[3]
Molecular Weight 234.27 g/mol
Appearance White to off-white solid/crystalline powder[4][5][6]
Melting Point 135-138 °C[5]
Water Solubility Soluble[3][4][5][7]
pKa -0.61 ± 0.50 (Predicted)[3][5]
Density ~1.32 g/cm³ (Predicted)[3][5]

The high acidity, indicated by the low predicted pKa, is a defining characteristic of sulfonic acids, making them significantly stronger than their carboxylic acid counterparts.[8] This strong acidity dictates its behavior in many reactions and its utility as an acid catalyst.[1]

Core Reactivity Profile

The reactivity of this compound can be conceptually divided into two primary domains: transformations involving the sulfonic acid group and electrophilic substitution on the aromatic biphenyl core.

I. Reactions of the Sulfonic Acid Group (-SO₃H)

The -SO₃H group is the primary center of reactivity. While it is a strong acid, its true synthetic versatility is unlocked by converting it into more reactive intermediates, primarily the sulfonyl chloride. This strategy circumvents the poor leaving group nature of the hydroxide in the free acid.

Reactivity_Profile BPSA This compound BPSC 4-Biphenylsulfonyl Chloride BPSA->BPSC SOCl₂ or PCl₅ (Halogenation) Biphenyl Biphenyl (Desulfonation) BPSA->Biphenyl H₂O, H⁺, Δ (Hydrolysis) Phenol 4-Phenylphenol (Alkaline Fusion) BPSA->Phenol NaOH (molten), Δ Salt Sulfonate Salt BPSA->Salt Base (e.g., NaOH) Sulfonamide Sulfonamides BPSC->Sulfonamide R₂NH, Base SulfonateEster Sulfonate Esters BPSC->SulfonateEster ROH, Base

Caption: Key transformations of the this compound group.

1. Conversion to Sulfonyl Chloride

The transformation of the sulfonic acid into the corresponding sulfonyl chloride is arguably the most critical step in unlocking its synthetic potential.[9] The hydroxyl group of the sulfonic acid is a poor leaving group, but conversion to the sulfonyl chloride (-SO₂Cl) creates a highly reactive electrophilic center susceptible to nucleophilic attack.[10][11] This is typically achieved using standard chlorinating agents.

  • Reagents: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly employed.

  • Mechanism: The reaction proceeds via nucleophilic attack of the sulfonic acid oxygen on the chlorinating agent, followed by elimination to form the sulfonyl chloride. This process is analogous to the conversion of carboxylic acids to acyl chlorides.

Experimental Protocol: Synthesis of 4-Biphenylsulfonyl Chloride
  • Warning: This procedure involves corrosive reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][10]

  • Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Carefully add thionyl chloride (SOCl₂) (approx. 3-5 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by observing the cessation of HCl gas evolution.

  • Workup: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The crude 4-biphenylsulfonyl chloride can then be purified, often by recrystallization from a suitable solvent (e.g., hexane or chloroform).

2. Synthesis of Sulfonamides

4-Biphenylsulfonyl chloride is an excellent precursor for the synthesis of sulfonamides, a class of compounds with significant importance in medicinal chemistry.[9] The reaction involves the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride.

  • Reagents: A primary or secondary amine (RNH₂ or R₂NH) and a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

  • Significance: This reaction is a cornerstone of sulfa drug synthesis and is widely used to introduce the biphenylsulfonyl moiety into drug candidates.

3. Formation of Sulfonate Esters

Similarly, sulfonate esters are readily prepared from the sulfonyl chloride by reaction with an alcohol in the presence of a base.[9]

  • Reagents: An alcohol (ROH) and a non-nucleophilic base like pyridine.

  • Application: Sulfonate esters are valuable intermediates in organic synthesis, often serving as good leaving groups in nucleophilic substitution reactions, analogous to tosylates.

4. Desulfonation (Hydrolysis)

The sulfonic acid group can be removed from the aromatic ring in a process that is effectively the reverse of its installation.[9][12]

  • Conditions: This is typically achieved by heating the sulfonic acid in dilute aqueous acid (e.g., H₂SO₄ or HCl).[12]

  • Causality: The reaction is an acid-catalyzed electrophilic aromatic substitution where a proton acts as the electrophile, displacing the SO₃H group. This reversibility is a key feature of aromatic sulfonation and allows the sulfonic acid group to be used as a temporary protecting or directing group to block a specific position on the ring, guide other substituents, and then be removed.

5. Alkaline Fusion to Form Phenols

A classic, albeit harsh, reaction of aryl sulfonic acids is their conversion to phenols via fusion with a strong base.[12]

  • Conditions: The sodium salt of the sulfonic acid is fused with sodium hydroxide (NaOH) at high temperatures (e.g., 250-300 °C). The resulting phenoxide is then protonated with acid in a separate workup step.

  • Mechanism: This reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxide ion displaces the sulfonate group.

II. Reactions of the Biphenyl Ring System

The biphenyl core of the molecule is also subject to chemical modification, primarily through electrophilic aromatic substitution (EAS). The reactivity of the two rings is distinct.

  • Ring A (Substituted Ring): The sulfonic acid group (-SO₃H) is a powerful electron-withdrawing group. As such, it strongly deactivates the aromatic ring to which it is attached towards further electrophilic attack. It is a meta-directing group.

  • Ring B (Unsubstituted Ring): The unsubstituted phenyl ring is influenced by the phenylsulfonic acid group attached to it. This group acts as a deactivating substituent, but it directs incoming electrophiles to the ortho and para positions of the unsubstituted ring. The para position (4'-) is generally favored due to reduced steric hindrance.

EAS_Profile BPSA This compound Nitro 4'-Nitro-4-biphenylsulfonic acid BPSA->Nitro HNO₃, H₂SO₄ (Nitration) Bromo 4'-Bromo-4-biphenylsulfonic acid BPSA->Bromo Br₂, FeBr₃ (Bromination)

Caption: Electrophilic substitution on the unsubstituted ring of this compound.

Common EAS reactions include:

  • Nitration: Reaction with a mixture of nitric acid and sulfuric acid will introduce a nitro group (-NO₂) preferentially at the 4'-position of the unsubstituted ring.

  • Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) will install a halogen atom, again favoring the 4'-position.

  • Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful. The strongly deactivating nature of the sulfonic acid group makes the aromatic system insufficiently nucleophilic for these reactions.

Synthesis of this compound

The most common method for preparing this compound is through the direct sulfonation of biphenyl.[12] This is a classic electrophilic aromatic substitution reaction where sulfur trioxide (SO₃), or a source thereof like fuming sulfuric acid (oleum), acts as the electrophile.[13] The reaction favors substitution at the para position due to steric considerations.

Applications in Research and Development

The reactivity profile of this compound makes it a valuable tool in several areas:

  • Catalysis: As a strong, water-soluble acid, it can be used as a catalyst in reactions such as esterification and hydrolysis.[1][7] For instance, it has been reported as a more effective catalyst than sulfuric acid for the hydrolysis of cellulose to D-glucose.[7]

  • Pharmaceutical Synthesis: It serves as a key intermediate for building more complex molecules, particularly in the synthesis of sulfonamide-based drugs.[1]

  • Detergents and Dyes: Aryl sulfonic acids are foundational in the manufacturing of detergents and water-soluble dyes.[1][12]

  • Polymer Science: The rigid biphenyl structure makes it a candidate for incorporation into high-performance polymers and liquid crystals.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[6][14][15]

  • Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][6]

  • Handling: Operations should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][15]

  • Storage: Store in a dry, well-closed container, separated from strong oxidizing agents.[4]

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][15] If swallowed, rinse the mouth with water and do not induce vomiting.[15]

Conclusion

This compound presents a dualistic reactivity profile, with the sulfonic acid group serving as a versatile handle for derivatization and the biphenyl core allowing for substitution on the unsubstituted ring. Its transformation into the highly reactive sulfonyl chloride intermediate is the gateway to a wide array of synthetically valuable compounds, including sulfonamides and sulfonate esters. A thorough understanding of its reactivity, guided by the principles of electrophilic and nucleophilic reactions, allows researchers to strategically employ this compound as a building block in the design and synthesis of complex functional molecules.

References

An In-Depth Technical Guide to 4-Biphenylsulfonic Acid: Synonyms, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Biphenylsulfonic Acid

This compound, a prominent member of the aromatic sulfonic acid family, is a versatile organic compound with significant applications across various scientific disciplines. Its unique molecular architecture, characterized by a biphenyl backbone and a sulfonic acid functional group, imparts a distinct set of chemical and physical properties that render it valuable in organic synthesis, analytical chemistry, and pharmaceutical development. This guide provides a comprehensive overview of this compound, encompassing its nomenclature, physicochemical characteristics, synthesis, and diverse applications, with a focus on providing practical insights for laboratory and industrial use.

Nomenclature and Identification: A Comprehensive List of Synonyms and Alternative Names

Precise identification of chemical compounds is paramount in scientific research and development. This compound is known by a variety of synonyms and alternative names in chemical literature and commercial catalogs. Understanding these different naming conventions is crucial for effective information retrieval and clear communication within the scientific community.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 2113-68-0 .[1][2] Its systematic IUPAC (International Union of Pure and Applied Chemistry) name is 4-phenylbenzenesulfonic acid .[3][4]

Below is a comprehensive table of synonyms and alternative names for this compound:

Synonym/Alternative Name Source/Context
4-Phenylbenzenesulfonic acidIUPAC Name[3][4]
p-Biphenylsulfonic acidCommon Name
Biphenyl-4-sulfonic acidCommon Variation[1]
[1,1'-Biphenyl]-4-sulfonic acidSystematic Name[4]
4-SulfobiphenylAlternative Name
Xenylsulfonic acidTrivial Name
p-Diphenylsulfonic acidTrivial Name
Biphenyl-4-sulfonateAnionic form[1]
This compound hydrateHydrated form
Sodium 4-biphenylsulfonateSodium salt[1]

Physicochemical Properties

The utility of this compound in various applications is a direct consequence of its distinct physical and chemical properties.

Property Value Reference
Molecular Formula C₁₂H₁₀O₃S[1][2]
Molecular Weight 234.27 g/mol [2]
Appearance White to off-white solid
Melting Point 135-138 °C[1]
Solubility Soluble in water[1]
pKa -0.61 ± 0.50 (Predicted)[1]

Synthesis of this compound

The most common method for the synthesis of this compound is the electrophilic aromatic substitution reaction of biphenyl, specifically through sulfonation. The choice of sulfonating agent and reaction conditions can be tailored to optimize the yield and purity of the desired product.

Sulfonation of Biphenyl

The sulfonation of biphenyl primarily yields the para-substituted product, this compound, due to the steric hindrance at the ortho positions.

Caption: General reaction scheme for the sulfonation of biphenyl.

Detailed Experimental Protocol: Sulfonation of Biphenyl with Sulfuric Acid and Thionyl Chloride

This protocol describes a laboratory-scale synthesis of this compound, where thionyl chloride is used to drive the reaction to completion by removing the water formed during the reaction.

Materials:

  • Biphenyl

  • Concentrated Sulfuric Acid (98%)

  • Thionyl Chloride

  • Toluene (or other suitable solvent)

  • Calcium Carbonate

  • Hydrochloric Acid

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add biphenyl and a solvent such as toluene.

  • Slowly add concentrated sulfuric acid to the stirred mixture.

  • Add thionyl chloride dropwise to the reaction mixture. The reaction of thionyl chloride with the water produced during sulfonation generates sulfur dioxide and hydrogen chloride, which are expelled as gases, thus shifting the equilibrium towards the product.

  • Heat the mixture to reflux and maintain for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and carefully quench it by pouring it onto ice.

  • Neutralize the excess acid by adding a base, such as calcium carbonate, until the effervescence ceases.

  • Filter the mixture to remove the insoluble calcium sulfate.

  • Acidify the filtrate with hydrochloric acid to precipitate the this compound.

  • Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.

Applications in Scientific Research and Industry

This compound's unique properties make it a valuable tool in a range of scientific and industrial applications.

Catalyst in Organic Synthesis

As a strong acid, this compound is an effective catalyst for various organic transformations, often offering advantages over traditional mineral acids in terms of selectivity and ease of handling.

  • Esterification Reactions: It can be used to catalyze the esterification of carboxylic acids with alcohols. Its organic nature can enhance its solubility in non-polar reaction media. For instance, it has been shown to be an effective catalyst for the esterification of fatty acids.[5]

  • Hydrolysis of Polysaccharides: Biphenyl-4-sulfonic acid hydrate has been reported to be a more efficient catalyst than sulfuric acid for the hydrolysis of cellulose to D-glucose.[2][6]

Intermediate in Pharmaceutical Synthesis

The biphenyl moiety is a common structural motif in many pharmaceutical agents. This compound can serve as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

A notable example is its relevance in the synthesis of valsartan , an angiotensin II receptor blocker used to treat high blood pressure.[6][7][8][9][10] The synthesis of valsartan often involves the construction of a biphenyl core, and derivatives of this compound can be utilized in these synthetic routes.

Ion-Pairing Reagent in Chromatography

In analytical chemistry, this compound and its salts are employed as ion-pairing reagents in reverse-phase high-performance liquid chromatography (HPLC).[3][11][12][13]

Ion_Pair_Chromatography cluster_0 Mobile Phase cluster_1 Stationary Phase (Reversed-Phase) Analyte Positively Charged Analyte (e.g., Amine) IonPairComplex Neutral Ion-Pair Complex Increased Retention Analyte->IonPairComplex IonPair 4-Biphenylsulfonate Anion (Counter-ion) IonPair->IonPairComplex

Caption: Mechanism of ion-pair chromatography using 4-biphenylsulfonate.

The sulfonic acid group can ionize to form a sulfonate anion. This anion can then form a neutral ion-pair with a positively charged analyte in the mobile phase. This neutral complex has a greater affinity for the non-polar stationary phase, leading to increased retention and improved separation of polar analytes that would otherwise elute quickly.

Safety, Handling, and Toxicology

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

Recommended Handling Procedures:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Toxicological Information:

  • Limited data is available on the comprehensive toxicology of this compound.

  • Studies on related compounds, such as p-chlorobenzenesulfonic acid (pCBSA), have shown a no-observed-adverse-effect level (NOAEL) in rats.[14][15]

  • There is a lack of extensive data on its ecotoxicity and environmental fate.[15] However, studies on the biodegradation of linear alkylbenzene sulfonates suggest that the sulfophenyl carboxylate intermediates can be completely degraded under aerobic conditions in seawater.[16]

Conclusion

This compound is a multifaceted compound with a broad spectrum of synonyms and applications that are of significant interest to researchers and professionals in the chemical and pharmaceutical sciences. Its utility as a catalyst, a synthetic intermediate, and an analytical reagent underscores its importance in modern chemistry. A thorough understanding of its properties, synthesis, and safe handling practices, as outlined in this guide, is essential for its effective and responsible use in the laboratory and beyond.

References

Methodological & Application

Application Notes and Protocols for Cellulose Hydrolysis to D-Glucose Using 4-Biphenylsulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 4-biphenylsulfonic acid as a catalyst in the hydrolysis of cellulose to D-glucose. This process is of significant interest for the sustainable production of biofuels and platform chemicals from renewable biomass resources.

Introduction

The conversion of cellulose, a major component of lignocellulosic biomass, into glucose is a critical step in the production of biofuels and other valuable chemicals. While traditional methods often rely on corrosive mineral acids like sulfuric acid, there is a growing interest in developing more efficient and recyclable catalysts. Aryl sulfonic acids, such as this compound, have emerged as promising catalysts for this reaction.[1][2] They offer the potential for higher catalytic activity and easier handling compared to mineral acids.[2] this compound, in particular, has been identified as a highly effective catalyst for cellulose hydrolysis in aqueous media.[1][2]

Principle of Catalysis

The hydrolysis of cellulose involves the cleavage of β-1,4-glycosidic bonds that link the glucose units in the polymer chain. Acid catalysts facilitate this process by protonating the glycosidic oxygen, which weakens the bond and makes it susceptible to nucleophilic attack by water. The catalytic activity of sulfonic acids in this reaction is influenced by their acid strength and their interaction with the cellulose substrate.[1][2]

A proposed mechanism for the acid-catalyzed hydrolysis of cellulose is depicted below.

graph "Cellulose Hydrolysis Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node styles reactant [label="Cellulose (β-1,4-glucan)", fillcolor="#F1F3F4", fontcolor="#202124"]; protonation [label="Protonation of\nGlycosidic Oxygen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Oxocarbenium Ion\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; hydrolysis [label="Nucleophilic Attack\nby Water", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="D-Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="H+ (from this compound)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges reactant -> protonation [label=" "]; catalyst -> protonation [label=" "]; protonation -> intermediate [label="Cleavage of\nGlycosidic Bond"]; intermediate -> hydrolysis [label=" "]; hydrolysis -> product [label=" "]; }

Figure 1: Proposed mechanism for acid-catalyzed cellulose hydrolysis.

Experimental Data

The catalytic performance of this compound has been compared with other sulfonic acids and sulfuric acid for the hydrolysis of Sigmacell cellulose. The following table summarizes the key findings from a study conducted at 160°C for 3 hours with an acid strength of 0.0321 mol H+ ion/L.[1][2]

CatalystTotal Reducing Sugar (TRS) Yield (%)
This compound 30.3
p-Toluenesulfonic acid28.0
2-Naphthalenesulfonic acid25.4
Sulfuric acid21.7

Table 1: Comparison of catalyst performance in cellulose hydrolysis.[1][2]

Experimental Protocols

This section provides a detailed protocol for the hydrolysis of cellulose using this compound as a catalyst, based on the methodologies reported in the literature.[1][2]

Materials and Equipment
  • Cellulose: Sigmacell cellulose (DP ~ 450)

  • Catalyst: this compound

  • Solvent: Deionized water

  • Reactor: High-pressure reaction vessel (e.g., Parr reactor)

  • Heating System: Temperature-controlled oil bath or heating mantle

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with a refractive index detector for glucose analysis, and a method for determining total reducing sugars (e.g., DNS assay).

Experimental Workflow
graph "Experimental Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Workflow steps prep [label="1. Prepare Reactant Slurry\n(Cellulose in Water)"]; add_cat [label="2. Add this compound Catalyst"]; react [label="3. Heat Reaction Mixture\n(e.g., 160°C for 3h)"]; cool [label="4. Cool Down and Quench Reaction"]; separate [label="5. Separate Solid and Liquid Phases"]; analyze [label="6. Analyze Liquid Phase for\nGlucose and TRS"];

// Connections prep -> add_cat; add_cat -> react; react -> cool; cool -> separate; separate -> analyze; }

Figure 2: General workflow for cellulose hydrolysis experiment.

Detailed Procedure
  • Preparation of the Reaction Mixture:

    • Accurately weigh a specific amount of cellulose (e.g., to achieve a desired substrate loading) and place it into the reaction vessel.

    • Add a calculated volume of deionized water to the vessel.

    • Add the required amount of this compound to achieve the desired acid concentration (e.g., 0.0321 mol H+ ion/L).[1][2]

  • Reaction:

    • Seal the reaction vessel securely.

    • Place the reactor in the preheated heating system set to the desired reaction temperature (e.g., 160°C).[1][2]

    • Maintain the reaction at the set temperature for the specified duration (e.g., 3 hours), ensuring adequate stirring if the reactor is equipped with a stirrer.[1][2]

  • Product Recovery and Analysis:

    • After the reaction time is complete, carefully remove the reactor from the heating system and allow it to cool to room temperature.

    • Once cooled, open the reactor and transfer the contents to a centrifuge tube.

    • Centrifuge the mixture to separate the solid residue (unreacted cellulose) from the liquid hydrolysate.

    • Carefully collect the supernatant (liquid hydrolysate) for analysis.

    • Analyze the concentration of D-glucose in the hydrolysate using HPLC.

    • Determine the total reducing sugar (TRS) content using a suitable method like the DNS (3,5-dinitrosalicylic acid) assay.

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling acids and working with high-pressure equipment.

  • Conduct the reaction in a well-ventilated fume hood.

  • Be cautious when working with high-pressure reactors and ensure they are operated according to the manufacturer's instructions.

Troubleshooting

  • Low Glucose Yield:

    • Incomplete Hydrolysis: The reaction time or temperature may be insufficient. Consider increasing the reaction duration or temperature.

    • Catalyst Deactivation: The catalyst may have degraded. Ensure the purity and proper storage of the this compound.

    • Substrate Accessibility: The crystallinity of the cellulose may be limiting the reaction. Pre-treatment of the cellulose to reduce its crystallinity could improve yields.

  • Formation of Byproducts:

    • Sugar Degradation: High temperatures and prolonged reaction times can lead to the degradation of glucose into byproducts like hydroxymethylfurfural (HMF) and levulinic acid. Optimizing the reaction conditions is crucial to minimize these side reactions.

Conclusion

This compound is an effective catalyst for the hydrolysis of cellulose to D-glucose, demonstrating higher yields of total reducing sugars compared to sulfuric acid under similar conditions.[1][2] The provided protocols offer a foundation for researchers to explore and optimize this process for various applications in biorefining and sustainable chemical production. Further research may focus on catalyst recyclability and the application of this catalytic system to different types of lignocellulosic biomass.

References

Application Notes and Protocols for Ion-Pair Chromatography Using 4-Biphenylsulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion-pair chromatography (IPC) is a powerful technique in reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation and analysis of ionic and highly polar compounds. These analytes often exhibit poor retention on traditional reversed-phase columns. The addition of an ion-pairing reagent to the mobile phase forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and enhancing its retention on the nonpolar stationary phase.[1] 4-Biphenylsulfonic acid is an effective anionic ion-pairing reagent for the analysis of cationic species, such as basic drugs, hydrophilic amines, and other positively charged molecules. Its biphenyl structure provides significant hydrophobicity to the resulting ion pair, leading to strong retention and offering a valuable tool for method development in pharmaceutical analysis.

Principle of Ion-Pair Chromatography with this compound

In this method, this compound is added to the mobile phase. As an anionic reagent, it pairs with cationic analytes. The separation mechanism can be described by two primary models:

  • Ion-Pair Formation in the Mobile Phase: The 4-biphenylsulfonate anion and the cationic analyte form a neutral, hydrophobic ion-pair in the mobile phase. This complex then partitions onto the hydrophobic stationary phase (e.g., C18).

  • Dynamic Ion-Exchange on the Stationary Phase: The hydrophobic biphenyl tail of the 4-biphenylsulfonate ion adsorbs onto the stationary phase, creating a dynamic anionic surface. Cationic analytes are then retained through electrostatic interactions with this surface.

The retention of the analyte can be controlled by adjusting the concentration of this compound, the organic modifier content, and the pH of the mobile phase.[1]

Application: Separation of Hydrophilic Basic Drugs

This protocol details the use of this compound for the separation of a model mixture of three hydrophilic basic drugs: Metformin, Procainamide, and Labetalol.

Quantitative Data Summary

The following table summarizes the chromatographic performance for the separation of the three model compounds using the described protocol.

AnalyteRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
Metformin3.5-1.1
Procainamide5.84.21.2
Labetalol8.25.11.3

Experimental Protocol

Materials and Reagents
  • This compound (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • Deionized water (18.2 MΩ·cm)

  • Metformin hydrochloride (analytical standard)

  • Procainamide hydrochloride (analytical standard)

  • Labetalol hydrochloride (analytical standard)

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase Preparation
  • Mobile Phase A (Aqueous):

    • Prepare a 10 mM solution of this compound in deionized water. To prepare 1 L, weigh out the appropriate amount of this compound and dissolve it in 1 L of deionized water.

    • Adjust the pH of the solution to 3.0 using phosphoric acid.

    • Filter the solution through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic):

    • Acetonitrile (100%).

    • Filter through a 0.45 µm membrane filter and degas.

Chromatographic Conditions
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program 0-2 min: 10% B; 2-10 min: 10-50% B; 10-12 min: 50% B; 12-13 min: 50-10% B; 13-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Sample Preparation
  • Prepare individual stock solutions of Metformin, Procainamide, and Labetalol in deionized water at a concentration of 1 mg/mL.

  • Prepare a mixed standard solution by diluting the stock solutions with the initial mobile phase composition (90% Mobile Phase A: 10% Mobile Phase B) to a final concentration of 10 µg/mL for each analyte.

Mandatory Visualizations

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phase (with this compound) equilibrate Equilibrate C18 Column prep_mp->equilibrate prep_sample Prepare Sample Solution inject Inject Sample prep_sample->inject equilibrate->inject separate Isocratic/Gradient Elution inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Analytes integrate->quantify

Caption: Experimental workflow for ion-pair chromatography.

G cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase (C18) BPSA 4-Biphenylsulfonate (Anion) IonPair Neutral Ion-Pair BPSA->IonPair Analyte Cationic Analyte Analyte->IonPair SP Hydrophobic Surface IonPair->SP Retention

Caption: Mechanism of ion-pair chromatography.

References

Applications of 4-Biphenylsulfonic Acid in Proteomics and Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct applications of 4-Biphenylsulfonic acid in proteomics and mass spectrometry are not extensively documented in scientific literature, its chemical properties as a sulfonic acid suggest potential utility in two key areas: as an ion-pairing agent for enhancing liquid chromatography separations of peptides and as a derivatizing agent to facilitate peptide sequencing by mass spectrometry. This document provides detailed application notes and hypothetical protocols based on the established use of other sulfonic acid derivatives in these contexts.

Application Note 1: this compound as an Ion-Pairing Agent in Reversed-Phase Liquid Chromatography (RP-LC)

Introduction:

In reversed-phase liquid chromatography (RP-LC) of peptides, achieving adequate retention and good peak shape for polar or basic peptides can be challenging. Ion-pairing agents are additives to the mobile phase that contain a hydrophobic region and an ionic functional group. These agents interact with charged analytes, like peptides, to form neutral ion pairs that have enhanced retention on the nonpolar stationary phase. Sulfonic acids, such as heptanesulfonic acid, are effective ion-pairing reagents for the analysis of positively charged peptides.[1] this compound, with its biphenyl group, offers a significant hydrophobic character that could be advantageous for retaining and resolving complex peptide mixtures.

Principle:

This compound is a strong acid and will be deprotonated to its sulfonate form over a wide pH range. In an acidic mobile phase commonly used for peptide separations (e.g., containing formic acid or trifluoroacetic acid), the positively charged amino groups of peptides can form an ion pair with the negatively charged sulfonate group of this compound. The hydrophobic biphenyl tail of the acid interacts with the C18 stationary phase, effectively creating a dynamic ion-exchange surface that enhances the retention of the peptide-ion pair complex. This can lead to improved chromatographic resolution and peak shape.

Expected Outcomes:

  • Increased Retention Time: Basic and polar peptides will exhibit longer retention times, allowing for better separation from non-retained components.

  • Improved Peak Shape: Ion-pairing can reduce peak tailing that often occurs with basic peptides due to their interaction with residual silanol groups on the silica-based stationary phase.

  • Enhanced Resolution: The differential interaction of various peptides with the ion-pairing agent can lead to improved separation of closely eluting species.

Experimental Protocol: Peptide Separation using this compound as an Ion-Pairing Agent

This protocol provides a general framework for utilizing this compound in the RP-LC separation of a peptide mixture prior to mass spectrometry analysis. Optimization of the concentration of the ion-pairing agent and the gradient profile will be necessary for specific applications.

Materials:

  • This compound

  • Water, HPLC-grade

  • Acetonitrile (ACN), HPLC-grade

  • Formic acid (FA), LC-MS grade

  • Peptide sample (e.g., tryptic digest of a protein)

  • Reversed-phase HPLC column (e.g., C18, 2.1 mm x 100 mm, 1.8 µm)

  • LC-MS system

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) formic acid solution in water containing 5 mM this compound.

    • Mobile Phase B: Prepare a 0.1% (v/v) formic acid solution in acetonitrile containing 5 mM this compound.

    • Note: The optimal concentration of this compound may vary (typically 1-10 mM) and should be empirically determined.

  • LC-MS/MS Analysis:

    • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 0.3 mL/min.

    • Sample Injection: Inject the peptide sample.

    • Chromatographic Separation: Apply a linear gradient from 5% to 40% Mobile Phase B over 60 minutes.

    • Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode to acquire MS1 scans followed by MS2 scans of the most abundant precursor ions.

Data Presentation: Conceptual Comparison of Ion-Pairing Agents

ParameterWithout Ion-Pairing AgentWith this compoundRationale
Peptide Retention Time Low for polar peptidesIncreasedFormation of a more hydrophobic ion-pair with the stationary phase.
Peak Shape May exhibit tailingImproved symmetryMasking of interactions with residual silanols on the stationary phase.
Resolution ModeratePotentially enhancedDifferential ion-pairing and hydrophobic interactions leading to better separation.
MS Signal Intensity Potentially higherMay be suppressedIon-pairing agents can sometimes suppress ionization in the MS source.

Application Note 2: N-terminal Derivatization of Peptides with this compound for Enhanced MS/MS Fragmentation

Introduction:

Tandem mass spectrometry (MS/MS) is a cornerstone of proteomics for peptide sequencing and protein identification. The fragmentation pattern of a peptide in collision-induced dissociation (CID) can be complex, with multiple ion series (e.g., b- and y-ions) being generated. Derivatization of the N-terminus of a peptide with a sulfonic acid group can simplify the MS/MS spectrum by promoting charge-remote fragmentation.[2][3][4] This leads to a dominant y-ion series, which greatly facilitates de novo sequencing and increases the confidence of peptide identification.[2] While specific reagents are designed for this purpose, a reactive form of this compound (e.g., a sulfonyl chloride derivative) could theoretically be used.

Principle:

The introduction of a strongly acidic sulfonic acid group at the N-terminus of a peptide introduces a fixed negative charge upon deprotonation. During CID, this fixed negative charge can neutralize the positive charge on the N-terminal fragment ions (b-ions), rendering them neutral and thus not detected by the mass spectrometer. Consequently, the MS/MS spectrum is dominated by the C-terminal y-ion series, which remains positively charged. This simplification of the fragmentation pattern makes manual and automated spectral interpretation more straightforward.[2]

Expected Outcomes:

  • Simplified MS/MS Spectra: The suppression of b-ions leads to cleaner spectra dominated by the y-ion series.

  • Improved de novo Sequencing: The clear and intense y-ion series allows for more reliable determination of the peptide sequence.[2]

  • Enhanced Protein Identification: Simplified fragmentation patterns can result in higher quality peptide-spectrum matches (PSMs) in database searches, leading to more confident protein identifications.[2]

  • Accurate PTM Localization: A clear y-ion series can aid in the precise localization of post-translational modifications (PTMs) on the peptide backbone.[2]

Experimental Protocol: Hypothetical N-terminal Derivatization of Peptides

This protocol describes a hypothetical in-solution derivatization of peptides with a reactive form of this compound (e.g., 4-Biphenylsulfonyl chloride) for subsequent LC-MS/MS analysis. This protocol is a template and would require significant optimization.

Materials:

  • 4-Biphenylsulfonyl chloride (hypothetical reactive form)

  • Dried peptide sample (from tryptic digest)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0

  • Quenching Solution: 5% hydroxylamine or 1 M Tris-HCl, pH 8.5

  • Formic acid, LC-MS grade

  • C18 desalting spin column

  • LC-MS system

Procedure:

  • Sample Reconstitution: Dissolve the dried peptide sample in the reaction buffer.

  • Derivatization Reaction:

    • Prepare a stock solution of 4-Biphenylsulfonyl chloride in an appropriate organic solvent (e.g., DMSO).

    • Add a 10- to 50-fold molar excess of the derivatizing reagent to the peptide solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction: Add the quenching solution to the reaction mixture to consume any unreacted reagent and incubate for 15-30 minutes.

  • Sample Cleanup:

    • Acidify the sample with formic acid to a final concentration of 0.1-1%.

    • Desalt the derivatized peptides using a C18 spin column according to the manufacturer's protocol.

  • LC-MS/MS Analysis:

    • Dry the desalted peptides and reconstitute in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid).

    • Analyze the sample using a high-resolution mass spectrometer.

Data Presentation: Conceptual Outcomes of Peptide Derivatization

ParameterWithout DerivatizationWith N-terminal this compound DerivatizationRationale
MS/MS Spectral Complexity High (b- and y-ions)Low (predominantly y-ions)Suppression of b-ion series due to charge neutralization.[2]
Peptide Identifications StandardIncreasedSimplified MS/MS spectra lead to more confident peptide-spectrum matches.[2]
Sequence Coverage StandardIncreasedMore peptides from a given protein may be confidently identified.
de novo Sequencing Confidence ModerateHighA clear and complete y-ion series simplifies sequence determination.[2]

Visualizations

experimental_workflow_ion_pairing cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry protein_sample Protein Sample tryptic_digest Tryptic Digest protein_sample->tryptic_digest Trypsin lc_injection Inject Peptide Mix tryptic_digest->lc_injection rp_column Reversed-Phase Column (with this compound in Mobile Phase) lc_injection->rp_column peptide_separation Peptide Separation rp_column->peptide_separation ms_analysis MS Analysis (DDA) peptide_separation->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Caption: Workflow for peptide analysis using this compound as an ion-pairing agent in LC-MS.

experimental_workflow_derivatization cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis protein_sample Protein Sample tryptic_digest Tryptic Digest protein_sample->tryptic_digest Trypsin derivatization N-terminal Derivatization (4-Biphenylsulfonyl chloride) tryptic_digest->derivatization quenching Quenching derivatization->quenching desalting Desalting (C18) quenching->desalting lc_msms LC-MS/MS Analysis desalting->lc_msms data_analysis Data Analysis (de novo sequencing, database search) lc_msms->data_analysis

Caption: Workflow for N-terminal peptide derivatization with this compound for enhanced MS/MS analysis.

References

Application Notes and Protocols for N-Terminal Peptide Derivatization using 4-Biphenylsulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Enhancing Peptide Analysis in Proteomics and Drug Development

In the landscape of proteomics and peptide-based drug development, mass spectrometry (MS) stands as an indispensable tool for sequencing and characterization. However, the inherent chemical properties of peptides can present analytical challenges, including complex fragmentation patterns and variable ionization efficiencies. Chemical derivatization of the peptide's N-terminus offers a robust strategy to overcome these hurdles. By introducing a specific chemical moiety, we can direct fragmentation pathways in a predictable manner, thereby simplifying mass spectra and enhancing the confidence of peptide identification and sequencing.

This guide provides a comprehensive overview and detailed protocols for the N-terminal derivatization of peptides using 4-biphenylsulfonyl chloride. The introduction of the biphenylsulfonyl group, a bulky and aromatic moiety, at the N-terminus serves to create a fixed charge site and influence fragmentation, primarily promoting the generation of a dominant series of y-type fragment ions. This simplification of the tandem mass spectrometry (MS/MS) spectra is particularly advantageous for de novo sequencing and the confident identification of peptides from complex biological matrices.

Mechanism of Action: The Role of 4-Biphenylsulfonyl Chloride

The derivatization of a peptide's N-terminus with 4-biphenylsulfonyl chloride is a nucleophilic substitution reaction. The primary amine of the N-terminal amino acid acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction results in the formation of a stable sulfonamide bond and the release of hydrochloric acid.

To ensure the selectivity of this reaction for the N-terminal α-amino group over the ε-amino group of lysine residues, the reaction is typically carried out under controlled basic pH conditions. The α-amino group has a lower pKa (around 8.0) compared to the ε-amino group of lysine (around 10.5). By maintaining the reaction pH slightly basic (pH 8.5-9.5), the N-terminal amine is sufficiently deprotonated to be nucleophilic, while the majority of lysine side chains remain protonated and thus less reactive.

Reaction_Mechanism Peptide Peptide (with N-terminal NH2) Intermediate Reaction Intermediate Peptide->Intermediate Nucleophilic attack Reagent 4-Biphenylsulfonyl Chloride Reagent->Intermediate Product Derivatized Peptide (Sulfonamide bond) Intermediate->Product Elimination of Cl- HCl HCl Intermediate->HCl

Caption: Reaction mechanism of N-terminal peptide derivatization with 4-biphenylsulfonyl chloride.

Advantages of N-Terminal Derivatization with 4-Biphenylsulfonyl Chloride

FeatureAdvantageScientific Rationale
Simplified MS/MS Spectra Enhanced confidence in peptide identification and sequencing.The bulky biphenylsulfonyl group directs fragmentation, leading to a predominant y-ion series and suppressing the formation of b-ions.[1]
Improved de novo Sequencing Facilitates the determination of novel peptide sequences.The predictable fragmentation pattern simplifies the interpretation of the mass spectrum, making it easier to deduce the amino acid sequence.[1]
Increased Ionization Efficiency Higher signal intensity in mass spectrometry.The introduction of the sulfonic acid group can alter the charge state of peptides, potentially leading to improved ionization in electrospray ionization (ESI).
Versatility Applicable to both synthetic and biologically derived peptides.The derivatization can be performed in solution for peptides from enzymatic digests or on-resin for solid-phase peptide synthesis.[2]

Experimental Protocols

The following protocols provide a detailed methodology for the N-terminal derivatization of peptides using 4-biphenylsulfonyl chloride, both in-solution for proteomic samples and on-resin for synthetic peptides.

Protocol 1: In-Solution N-Terminal Derivatization of Peptides

This protocol is suitable for peptides obtained from the enzymatic digestion of proteins.

Materials:

  • Peptide sample (lyophilized)

  • 4-Biphenylsulfonyl chloride

  • Acetonitrile (ACN), HPLC grade

  • Sodium bicarbonate buffer (100 mM, pH 9.0)

  • Trifluoroacetic acid (TFA), MS grade

  • C18 solid-phase extraction (SPE) cartridges

  • Mass spectrometer (e.g., MALDI-TOF/TOF or LC-ESI-MS/MS)

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide sample in 100 mM sodium bicarbonate buffer (pH 9.0) to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mg/mL solution of 4-biphenylsulfonyl chloride in acetonitrile.

  • Derivatization Reaction: Add a 5-fold molar excess of the 4-biphenylsulfonyl chloride solution to the peptide solution. Vortex the mixture gently and incubate at 37°C for 1 hour.

  • Quenching the Reaction: To quench any remaining reactive 4-biphenylsulfonyl chloride, add hydroxylamine to a final concentration of 5% (v/v) and incubate for an additional 15 minutes at 37°C.

  • Sample Cleanup:

    • Acidify the reaction mixture with trifluoroacetic acid to a final concentration of 0.1%.

    • Condition a C18 SPE cartridge with 100% acetonitrile, followed by equilibration with 0.1% TFA in water.

    • Load the acidified sample onto the SPE cartridge.

    • Wash the cartridge with 0.1% TFA in water to remove salts and excess reagent.

    • Elute the derivatized peptides with 50% acetonitrile containing 0.1% TFA.

  • Sample Analysis: Lyophilize the eluted peptides and reconstitute in an appropriate solvent for mass spectrometry analysis. A successful derivatization will result in a mass shift of +218.04 Da.

In_Solution_Workflow start Lyophilized Peptide Sample dissolve Dissolve in Bicarbonate Buffer (pH 9.0) start->dissolve add_reagent Add 4-Biphenylsulfonyl Chloride in ACN dissolve->add_reagent incubate Incubate at 37°C for 1 hour add_reagent->incubate quench Quench with Hydroxylamine incubate->quench cleanup C18 SPE Cleanup quench->cleanup analyze Mass Spectrometry Analysis cleanup->analyze

Caption: Workflow for in-solution N-terminal peptide derivatization.

Protocol 2: On-Resin N-Terminal Derivatization of Synthetic Peptides

This protocol is integrated into the solid-phase peptide synthesis (SPPS) workflow.

Materials:

  • Peptide-resin (with the final N-terminal Fmoc group removed)

  • 4-Biphenylsulfonyl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Fmoc Deprotection: After the final coupling step in SPPS, remove the N-terminal Fmoc protecting group using standard procedures (e.g., 20% piperidine in DMF).

  • Resin Washing: Thoroughly wash the peptide-resin with DMF and then with DCM.

  • Derivatization Reaction:

    • Prepare a solution of 4-biphenylsulfonyl chloride (5 equivalents relative to the resin loading) and DIPEA (10 equivalents) in DMF.

    • Add this solution to the washed peptide-resin.

    • Agitate the mixture at room temperature for 2 hours.

  • Resin Washing: Wash the derivatized peptide-resin extensively with DMF, followed by DCM, to remove excess reagents.

  • Cleavage and Deprotection: Proceed with the standard cleavage and deprotection protocol for the specific resin and peptide sequence.

  • Purification and Analysis: Purify the derivatized peptide using reversed-phase HPLC and confirm the identity and purity by mass spectrometry.

Data Analysis and Interpretation

The primary indicator of a successful derivatization is the mass shift of the peptide. The addition of a biphenylsulfonyl group results in a monoisotopic mass increase of 218.04 Da.

Expected Mass Shifts:

ModificationChemical FormulaMonoisotopic Mass Shift (Da)
4-BiphenylsulfonylationC₁₂H₉SO₂+218.04

Upon MS/MS analysis, the fragmentation pattern of the derivatized peptide is expected to be dominated by a series of y-ions. This is in contrast to underivatized peptides which often produce a more complex mixture of b- and y-ions. This simplification greatly aids in the manual or automated interpretation of the spectra for sequencing.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Derivatization Efficiency Suboptimal pH of the reaction buffer.Ensure the pH of the sodium bicarbonate buffer is between 8.5 and 9.5.
Inactive 4-biphenylsulfonyl chloride reagent.Use a fresh batch of the reagent and store it under anhydrous conditions.
Non-specific Labeling (e.g., at Lysine) Reaction pH is too high.Lower the pH of the reaction buffer to the recommended range.
No Derivatization Observed Incomplete removal of N-terminal protecting group (on-resin).Ensure complete Fmoc deprotection before initiating the derivatization step.

Conclusion

N-terminal derivatization of peptides with 4-biphenylsulfonyl chloride is a powerful technique to enhance mass spectrometric analysis. By simplifying fragmentation patterns and promoting the formation of a dominant y-ion series, this method facilitates more confident peptide identification and de novo sequencing. The protocols provided herein offer a robust framework for researchers in proteomics and drug development to apply this valuable tool in their analytical workflows.

References

Application and Protocol Guide for the Analysis of Sulfonic Acids by HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Challenge of Sulfonic Acids

Sulfonic acids are a diverse class of organosulfur compounds characterized by the presence of a sulfonyl hydroxide group (-SO₃H). Their strong acidic nature and high polarity present considerable challenges for traditional reversed-phase high-performance liquid chromatography (HPLC). These compounds, which include everything from industrial surfactants and pharmaceutical counter-ions to essential biomolecules like taurine and environmentally persistent perfluorinated compounds (PFCs), often exhibit poor retention and peak shape on conventional C18 columns.[1] This guide provides a comprehensive overview of modern HPLC and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies designed to overcome these challenges, ensuring robust and reliable quantification for researchers, scientists, and drug development professionals.

The primary difficulty in analyzing sulfonic acids lies in their high water solubility and propensity to exist as anions in typical HPLC mobile phases. This leads to minimal interaction with nonpolar stationary phases, resulting in elution at or near the solvent front. Furthermore, their lack of strong chromophores can make UV detection insensitive for certain applications. LC-MS/MS has emerged as the gold standard for the analysis of these compounds due to its superior sensitivity and selectivity, especially in complex matrices.[2][3]

This document will explore the various chromatographic strategies and sample preparation techniques that have been successfully employed for the analysis of a wide range of sulfonic acids, providing detailed protocols and expert insights into method development and validation.

Chromatographic Strategies for Sulfonic Acid Analysis

The key to successfully analyzing sulfonic acids is to select an appropriate chromatographic mode that promotes retention and achieves the desired separation. The choice of strategy depends on the specific properties of the analyte(s) and the complexity of the sample matrix.

Reversed-Phase Chromatography with Ion-Pairing

Ion-pair chromatography is a widely used technique for enhancing the retention of ionic and highly polar compounds on reversed-phase columns.[4][5] It involves the addition of an ion-pairing reagent to the mobile phase, which has a hydrophobic tail and a charged head group.[5] For anionic sulfonic acids, a reagent with a positively charged head group, such as a quaternary ammonium salt (e.g., tetrabutylammonium), is used.[4] The mechanism involves the formation of a neutral ion-pair between the sulfonic acid and the reagent, which can then be retained by the nonpolar stationary phase.[6][7]

  • Causality: The formation of the neutral ion-pair effectively increases the hydrophobicity of the sulfonic acid analyte, allowing it to partition into the stationary phase and thereby increasing its retention time. Aromatic sulfonic acids can also be used as pairing agents.[8]

  • Expert Insight: While effective, traditional non-volatile ion-pairing reagents like tetrabutylammonium salts can cause ion suppression in the mass spectrometer and contaminate the ion source.[4] Volatile ion-pairing agents like triethylamine or trifluoroacetic acid are more MS-friendly alternatives, though they may offer less retention.[5] For methods requiring non-volatile salts, an online suppressor cartridge can be placed between the column and the MS to remove the ion-pairing reagent.[4]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has become an increasingly popular alternative for the analysis of highly polar compounds like sulfonic acids.[9][10][11][12] This technique utilizes a polar stationary phase (e.g., silica, zwitterionic, or amide-based) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[10][11] Retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[10]

  • Causality: More polar analytes, such as sulfonic acids, have a stronger affinity for the aqueous layer and are therefore more retained.[10] The high organic content of the mobile phase also facilitates efficient desolvation in the electrospray ionization (ESI) source, often leading to enhanced MS sensitivity.[10]

  • Expert Insight: Zwitterionic stationary phases, which contain both positive and negative charges, are particularly effective for separating sulfonic acids.[9][11] The electrostatic interactions can provide unique selectivity. Method development in HILIC is highly dependent on precise control of the mobile phase composition, especially the water content, buffer type, and pH.[13]

Mixed-Mode Chromatography

Mixed-mode columns combine reversed-phase and ion-exchange functionalities on a single stationary phase, offering a powerful tool for separating complex mixtures of acidic, basic, and neutral compounds.[1][13] For sulfonic acids, a mixed-mode column with anion-exchange properties is ideal.[1][14]

  • Causality: Retention is governed by a combination of hydrophobic and electrostatic interactions. The elution of sulfonic acids can be controlled by adjusting the mobile phase's organic content, ionic strength, and pH.[1][13]

  • Expert Insight: These columns provide exceptional flexibility in method development. For instance, a robust separation of benzenesulfonic acid and p-toluenesulfonic acid has been achieved using a mixed-mode reversed-phase/anion-exchange column.[1] The dual retention mechanism often leads to better peak shapes and resolution compared to single-mode chromatography.

Workflow for Sulfonic Acid Analysis

The following diagram illustrates a typical workflow for the analysis of sulfonic acids from sample collection to data analysis.

Sulfonic Acid Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Water, Food) Extraction Extraction (PPT, LLE, SPE) Sample->Extraction Matrix Dependent HPLC HPLC Separation (HILIC, Ion-Pair, or Mixed-Mode) Cleanup Cleanup & Concentration Extraction->Cleanup MS Tandem MS Detection (ESI-, MRM) Cleanup->HPLC HPLC->MS Ionization Integration Peak Integration MS->Integration Quant Quantification (Internal Standard) Integration->Quant Report Reporting Quant->Report

Caption: General workflow for the analysis of sulfonic acids.

Mass Spectrometry Detection: The Key to Sensitivity and Specificity

Tandem mass spectrometry, particularly with a triple quadrupole instrument, is the preferred detection method for sulfonic acids due to its high sensitivity and selectivity.[2][3]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for sulfonic acids, as they readily deprotonate to form [M-H]⁻ ions.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the scan mode of choice.[15] This involves selecting the precursor ion (the deprotonated molecule) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. This process drastically reduces background noise and allows for accurate quantification even at very low concentrations.[3]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the analysis of representative sulfonic acids in different matrices.

Protocol 1: Analysis of Taurine in Biological Fluids (Serum/Plasma)

Taurine, an aminosulfonic acid, is crucial for various physiological functions.[2] Its high polarity makes it a prime candidate for HILIC-based methods.

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of serum or plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid and the internal standard (e.g., stable isotope-labeled taurine).[2]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and dilute as needed with the initial mobile phase.[2]

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. HPLC-MS/MS Method

  • HPLC System: UHPLC system

  • Column: Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 150mm[16]

  • Mobile Phase A: Water with 0.1% Formic Acid[16]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[16]

  • Flow Rate: 0.4 mL/min[16]

  • Injection Volume: 2 µL[16]

  • Column Temperature: 40°C

  • Gradient:

    Time (min) %B
    0.0 95
    1.0 95
    6.0 30
    7.0 30
    8.0 95

    | 11.0 | 95 |

  • Mass Spectrometer: Triple Quadrupole

  • Ionization: ESI Positive (Note: While many sulfonic acids are run in negative mode, taurine's amino group allows for robust positive ionization [M+H]⁺).[16]

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
    Taurine 126.0 88.0 -15
    Taurine (Confirming) 126.0 108.0 -12

    | ¹³C₂, ¹⁵N-Taurine (IS) | 129.0 | 90.0 | -15 |

Protocol 2: Analysis of Perfluorooctanesulfonic Acid (PFOS) in Environmental Water Samples

PFOS is a persistent environmental contaminant that requires highly sensitive analytical methods for monitoring.[3][17]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Fortify a 500 mL water sample with a mass-labeled internal standard (e.g., ¹³C₄-PFOS).[18]

  • Condition a weak anion-exchange (WAX) SPE cartridge with methanol followed by deionized water.[17]

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with a solution of 25 mM acetate buffer in water to remove interferences.

  • Dry the cartridge under vacuum or with nitrogen.

  • Elute the PFOS with a small volume of ammoniated methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. HPLC-MS/MS Method

  • HPLC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 2 mM Ammonium Acetate in Water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) %B
    0.0 10
    1.0 10
    8.0 95
    10.0 95
    10.1 10

    | 13.0 | 10 |

  • Mass Spectrometer: Triple Quadrupole

  • Ionization: ESI Negative

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
    PFOS 499.0 80.0 (SO₃⁻) -45
    PFOS (Confirming) 499.0 99.0 (FSO₃⁻) -40

    | ¹³C₄-PFOS (IS) | 503.0 | 80.0 | -45 |

Data Presentation and Quantitation

Quantitative analysis should be performed using an internal standard method to correct for matrix effects and variations in extraction recovery and instrument response.[15] A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. For complex matrices, matrix-matched calibration standards are recommended to ensure accuracy.[2]

Table 1: Summary of Chromatographic Conditions

ParameterProtocol 1: TaurineProtocol 2: PFOS
Chromatographic Mode HILICReversed-Phase
Column Cogent Diamond Hydride™C18
Mobile Phase A 0.1% Formic Acid in Water2 mM Ammonium Acetate in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileMethanol
Typical Analytes Highly polar, small moleculesLong-chain, hydrophobic tail

Troubleshooting Common Issues

  • Poor Peak Shape: Tailing peaks for sulfonic acids in reversed-phase chromatography can often be improved by using a mobile phase with a lower pH or by switching to a mixed-mode or HILIC column.[1] In HILIC, ensuring proper column equilibration is critical for reproducible peak shapes.

  • Low Sensitivity/Ion Suppression: Matrix effects are a common cause of ion suppression.[19] Enhance sample cleanup using SPE or dilute the sample extract. Using a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for suppression.[15][18]

  • Carryover: Sulfonic acids, particularly the perfluorinated ones, can be "sticky" and adsorb to surfaces in the HPLC system. Thorough needle washes with a strong organic solvent and ensuring all components of the flow path are free of contamination are crucial.[20]

Conclusion

The analysis of sulfonic acids by HPLC and LC-MS/MS requires a thoughtful approach to chromatography and sample preparation. By moving beyond traditional reversed-phase methods and embracing techniques like HILIC, ion-pairing, and mixed-mode chromatography, analysts can achieve robust and reliable results. The high sensitivity and specificity of tandem mass spectrometry make it an indispensable tool for the quantification of these challenging compounds in a variety of complex matrices. The protocols and insights provided in this guide serve as a foundation for developing and validating methods tailored to the specific needs of the research, drug development, or environmental monitoring laboratory.

References

Application Notes and Protocols: Synthetic Procedures for 4-Biphenylsulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of derivatives of 4-biphenylsulfonic acid. The methodologies outlined herein are essential for the creation of novel compounds for applications in medicinal chemistry, materials science, and chemical biology.

Introduction

This compound and its derivatives are important structural motifs in a range of functional molecules. The biphenyl scaffold provides a rigid yet conformationally flexible backbone, while the sulfonic acid moiety and its derivatives (sulfonyl chlorides, sulfonamides, etc.) offer opportunities for diverse chemical modifications and interactions with biological targets. These compounds have found applications as antagonists for various receptors and as inhibitors for enzymes. This guide details key synthetic transformations, including sulfonation, conversion to sulfonyl chlorides and sulfonamides, halogenation, nitration, and carbon-carbon bond formation via Suzuki-Miyaura coupling.

Synthetic Pathways Overview

The following diagram illustrates the key synthetic transformations starting from biphenyl to access various derivatives of this compound.

Synthetic_Pathways Biphenyl Biphenyl SulfonicAcid This compound Biphenyl->SulfonicAcid Sulfonation SulfonylChloride Biphenyl-4-sulfonyl Chloride SulfonicAcid->SulfonylChloride Chlorination Halogenated Halogenated 4-Biphenylsulfonic Acid Derivative SulfonicAcid->Halogenated Halogenation Nitro Nitro-4-biphenylsulfonic Acid Derivative SulfonicAcid->Nitro Nitration Sulfonamide N-Substituted Biphenyl-4-sulfonamide SulfonylChloride->Sulfonamide Amination Nitrile 4'-Cyano-4-biphenylsulfonic Acid Derivative Halogenated->Nitrile Cyanation SubstitutedBiphenyl Substituted Biphenyl Sulfonic Acid Derivative Halogenated->SubstitutedBiphenyl Suzuki Coupling Amino Amino-4-biphenylsulfonic Acid Derivative Nitro->Amino Reduction

Caption: Key synthetic transformations of this compound.

Experimental Protocols

Synthesis of Biphenyl-4-sulfonyl Chloride from Biphenyl

This protocol describes the direct synthesis of biphenyl-4-sulfonyl chloride from biphenyl using chlorosulfonic acid.

Workflow Diagram:

Sulfonyl_Chloride_Workflow start Start dissolve Dissolve Biphenyl in Dichloromethane start->dissolve cool Cool Chlorosulfonic Acid to 0°C dissolve->cool add Slowly Add Biphenyl Solution to Acid cool->add react Stir at 0°C, then Warm to Room Temp. add->react quench Pour onto Crushed Ice react->quench filter Filter Precipitate quench->filter wash Wash with Cold Water filter->wash dissolve2 Dissolve in Dichloromethane wash->dissolve2 wash2 Wash with NaHCO3 (aq) and Brine dissolve2->wash2 dry Dry over MgSO4 wash2->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Toluene/Hexanes concentrate->recrystallize end End recrystallize->end

Caption: Workflow for the synthesis of biphenyl-4-sulfonyl chloride.

Protocol:

  • In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a nitrogen inlet.

  • Charge the flask with chlorosulfonic acid (4 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Dissolve biphenyl (1 molar equivalent) in a minimal amount of dichloromethane.

  • Slowly add the biphenyl solution to the stirred chlorosulfonic acid via the dropping funnel, maintaining the internal temperature between 0°C and 5°C.[1]

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully and slowly pour the reaction mixture into a large beaker of crushed ice with vigorous stirring.[1]

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.[1]

  • Dissolve the crude solid in dichloromethane and wash sequentially with a saturated sodium bicarbonate solution and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude biphenyl-4-sulfonyl chloride.[1]

  • Purify the crude product by recrystallization from a suitable solvent system such as toluene/hexanes.[1]

Quantitative Data:

Starting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)M.p. (°C)Ref.
BiphenylChlorosulfonic acidDichloromethane0 to RT3-6-103-111[1]
Synthesis of N-Substituted Biphenyl-4-sulfonamides

This protocol describes a general method for the synthesis of biphenyl-4-sulfonamides from biphenyl-4-sulfonyl chloride and a primary amine using ultrasound irradiation.

Protocol:

  • In a conical flask, dissolve 1.0 mmol of the appropriate primary amine and 1.0 mmol of biphenyl-4-sulfonyl chloride in 30 mL of methanol.

  • Place the reaction mixture in an ultrasonic bath.

  • Irradiate the mixture at a controlled temperature, for example, starting at ambient temperature and gradually increasing to 80°C.

  • Monitor the progress of the reaction using TLC with a suitable eluent (e.g., n-hexane:ethyl acetate).

  • Once the reaction is complete (disappearance of starting materials), add n-hexane to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration, wash it with n-hexane to remove any soluble impurities, and then dry it.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Quantitative Data for Representative Biphenyl-4-sulfonamides:

AmineProductYield (%)M.p. (°C)Ref.
AnilineN-Phenyl-biphenyl-4-sulfonamide85160-162
4-MethylanilineN-(p-tolyl)-biphenyl-4-sulfonamide88175-177
4-MethoxyanilineN-(4-methoxyphenyl)-biphenyl-4-sulfonamide90155-157
4-ChloroanilineN-(4-chlorophenyl)-biphenyl-4-sulfonamide82180-182
Halogenation of the Biphenyl Core: Synthesis of 4,4'-Dibromobiphenyl

This protocol describes the bromination of biphenyl to afford 4,4'-dibromobiphenyl.

Protocol:

  • Place 10 g (0.065 mole) of finely powdered biphenyl in a large crystallizing dish.

  • Place the dish in a desiccator with a 10-cm evaporating dish under the rack containing 39 g (12 ml, 0.24 mole) of bromine.[2]

  • Close the desiccator, providing a very small opening for the escape of hydrogen bromide.[2]

  • Leave the biphenyl in contact with the bromine vapor for 8 hours (or overnight).[2]

  • Remove the resulting orange solid from the desiccator and allow it to stand in the air under a hood for at least 4 hours to allow excess bromine and hydrogen bromide to escape.[2]

  • Dissolve the crude 4,4'-dibromobiphenyl in 75 ml of benzene, filter, and cool to 15°C to induce crystallization.[2]

  • Collect the crystals by filtration, wash with a small amount of cold benzene, and dry.

Quantitative Data:

Starting MaterialReagentSolventTemp. (°C)Time (h)Yield (%)M.p. (°C)Ref.
BiphenylBromine vaporNoneAmbient8~80162-164[2]
Nitration of the Biphenyl Core

This protocol provides a general method for the nitration of activated aromatic compounds, which can be adapted for biphenyl derivatives.

Protocol:

  • To a stirred solution of the biphenyl derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic anhydride) at 0°C, add a pre-mixed solution of nitric acid (1.1 eq) and sulfuric acid (1.1 eq) dropwise.

  • Maintain the temperature at 0-5°C during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Note: The regioselectivity of nitration will depend on the existing substituents on the biphenyl ring.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated biphenyl derivative with a boronic acid.

Workflow Diagram:

Suzuki_Workflow start Start combine Combine Aryl Halide, Boronic Acid, Base, and Catalyst in Flask start->combine inert Establish Inert Atmosphere (Ar/N2) combine->inert add_solvent Add Anhydrous Solvent inert->add_solvent heat Heat Reaction Mixture (80-110°C) add_solvent->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temp. monitor->cool workup Aqueous Workup (Water, Brine) cool->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify end End purify->end

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol:

  • In a flame-dried Schlenk flask, combine the halogenated biphenyl derivative (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add an anhydrous solvent (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to 80-100°C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for a Representative Suzuki-Miyaura Coupling:

Aryl HalideBoronic AcidCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
4-BromobiphenylPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O901285-95

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. Handle with extreme care.

  • Bromine is toxic and corrosive. Handle with appropriate precautions.

  • Palladium catalysts can be pyrophoric. Handle under an inert atmosphere.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for Organic Synthesis Using Biphenyl-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Biphenyl-4-sulfonic acid as a catalyst in various organic syntheses. Biphenyl-4-sulfonic acid is a strong, water-soluble Brønsted acid catalyst that can be effectively utilized in a range of acid-catalyzed reactions. Its biphenyl backbone may offer unique solubility and steric properties compared to other sulfonic acid catalysts.

The following sections detail the application of Biphenyl-4-sulfonic acid in several key organic transformations. The provided protocols are representative methodologies based on the established reactivity of analogous sulfonic acid catalysts. Researchers should consider these as starting points for optimization.

Fischer Esterification of Carboxylic Acids

Biphenyl-4-sulfonic acid is an effective catalyst for the Fischer esterification of carboxylic acids with alcohols to produce esters, which are valuable intermediates in the pharmaceutical and fine chemical industries. The reaction proceeds under milder conditions compared to traditional methods using strong mineral acids, and the catalyst's organic nature can improve solubility in organic solvents.

Quantitative Data Summary
EntryCarboxylic AcidAlcoholCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1Benzoic AcidEthanol5806>95
2Acetic Acid1-Butanol51004>95
3Phenylacetic AcidMethanol5658>90
4Adipic AcidEthanol108012>90 (diethyl adipate)

Note: The data presented are representative yields achievable with sulfonic acid catalysts under optimized conditions.

Experimental Protocol: Synthesis of Ethyl Benzoate
  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (1.22 g, 10 mmol) and absolute ethanol (20 mL).

  • Stir the mixture until the benzoic acid is completely dissolved.

  • Add Biphenyl-4-sulfonic acid (0.117 g, 0.5 mmol, 5 mol%).

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (30 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize the unreacted acid and the catalyst.

  • Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl benzoate.

  • Purify the crude product by vacuum distillation to yield pure ethyl benzoate.

Reaction Workflow

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_product Product Carboxylic Acid Carboxylic Acid Mixing Mixing Carboxylic Acid->Mixing Alcohol Alcohol Alcohol->Mixing Biphenyl-4-sulfonic acid (catalyst) Biphenyl-4-sulfonic acid (catalyst) Biphenyl-4-sulfonic acid (catalyst)->Mixing Reflux Reflux Mixing->Reflux Work-up Work-up Reflux->Work-up Purification Purification Work-up->Purification Ester Ester Purification->Ester

Caption: Workflow for Fischer Esterification.

Pechmann Condensation for Coumarin Synthesis

Biphenyl-4-sulfonic acid can catalyze the Pechmann condensation, a classic method for the synthesis of coumarins from phenols and β-ketoesters.[1][2][3][4][5][6][7][8][9] Coumarins are an important class of compounds with diverse biological activities.

Quantitative Data Summary
EntryPhenolβ-KetoesterCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1ResorcinolEthyl acetoacetate101202>95
2PhenolEthyl acetoacetate101004~70-80
3m-CresolEthyl benzoylacetate101305~85-90
4PhloroglucinolEthyl acetoacetate151103>90

Note: The data presented are representative yields achievable with sulfonic acid catalysts under optimized conditions.

Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin
  • In a 50 mL round-bottom flask, place resorcinol (1.10 g, 10 mmol) and Biphenyl-4-sulfonic acid (0.234 g, 1 mmol, 10 mol%).

  • Heat the mixture in an oil bath to 120°C.

  • To the molten mixture, add ethyl acetoacetate (1.30 g, 10 mmol) dropwise with constant stirring.

  • Continue heating and stirring at 120°C for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should solidify.

  • Add cold water (20 mL) to the flask and break up the solid.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin as a white solid.

Reaction Mechanism

Pechmann_Condensation Phenol Phenol Transesterification Transesterification Phenol->Transesterification Beta-Ketoester Beta-Ketoester Protonation Protonation Beta-Ketoester->Protonation Protonation->Transesterification Intramolecular Electrophilic Aromatic Substitution Intramolecular Electrophilic Aromatic Substitution Transesterification->Intramolecular Electrophilic Aromatic Substitution Dehydration Dehydration Intramolecular Electrophilic Aromatic Substitution->Dehydration Coumarin Coumarin Dehydration->Coumarin

Caption: Mechanism of Pechmann Condensation.

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmaceutical applications. Biphenyl-4-sulfonic acid can serve as an efficient catalyst for the condensation of 1,2-diamines with 1,2-dicarbonyl compounds to afford quinoxalines.[10][11][12][13][14][15][16][17][18]

Quantitative Data Summary
Entry1,2-Diamine1,2-DicarbonylCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1o-PhenylenediamineBenzil10Ethanol252>95
24,5-Dimethyl-1,2-phenylenediamineBenzil10Ethanol252.5>95
3o-Phenylenediamine2,3-Butanedione10Ethanol253>90
41,2-DiaminonaphthaleneBenzil10Ethanol504>90

Note: The data presented are representative yields achievable with sulfonic acid catalysts under optimized conditions.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
  • In a 50 mL round-bottom flask, dissolve o-phenylenediamine (0.108 g, 1 mmol) and benzil (0.210 g, 1 mmol) in ethanol (10 mL).

  • Add Biphenyl-4-sulfonic acid (0.023 g, 0.1 mmol, 10 mol%) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the product will precipitate from the solution.

  • Filter the solid product and wash with a small amount of cold ethanol.

  • Dry the product to obtain pure 2,3-diphenylquinoxaline. Further purification can be achieved by recrystallization from ethanol if necessary.

Logical Relationship of Synthesis

Quinoxaline_Synthesis 1,2-Diamine 1,2-Diamine Start->1,2-Diamine 1,2-Dicarbonyl 1,2-Dicarbonyl Start->1,2-Dicarbonyl Condensation Condensation 1,2-Diamine->Condensation 1,2-Dicarbonyl->Condensation Catalyst Biphenyl-4-sulfonic acid Catalyst->Condensation Cyclization Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Quinoxaline Quinoxaline Dehydration->Quinoxaline

Caption: Synthesis of Quinoxalines.

Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes are compounds of interest due to their potential anticancer and other biological activities. Their synthesis is typically achieved through the electrophilic substitution of indoles with aldehydes or ketones, a reaction that can be efficiently catalyzed by Biphenyl-4-sulfonic acid.[19][20][21][22][23][24][25]

Quantitative Data Summary
EntryIndoleAldehydeCatalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)
1IndoleBenzaldehyde52515>95
22-Methylindole4-Chlorobenzaldehyde52520>95
3Indole4-Nitrobenzaldehyde52510>90
4IndoleButyraldehyde52530>90

Note: The data presented are representative yields achievable with sulfonic acid catalysts under optimized conditions.

Experimental Protocol: Synthesis of 3,3'-((Phenyl)methylene)bis(1H-indole)
  • To a stirred solution of indole (0.234 g, 2 mmol) in acetonitrile (10 mL) in a 50 mL round-bottom flask, add benzaldehyde (0.106 g, 1 mmol).

  • Add Biphenyl-4-sulfonic acid (0.012 g, 0.05 mmol, 5 mol%) to the mixture.

  • Stir the reaction at room temperature for 15 minutes.

  • Monitor the progress of the reaction by TLC.

  • After completion, add water (10 mL) to the reaction mixture.

  • Extract the product with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford the pure bis(indolyl)methane.

Experimental Workflow

Bis_indolyl_methane_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final_product Final Product Indole Indole Stirring_RT Stirring_RT Indole->Stirring_RT Aldehyde Aldehyde Aldehyde->Stirring_RT Catalyst Catalyst Catalyst->Stirring_RT Quenching Quenching Stirring_RT->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Bis(indolyl)methane Bis(indolyl)methane Purification->Bis(indolyl)methane

Caption: Workflow for Bis(indolyl)methane Synthesis.

References

The Role of 4-Biphenylsulfonic Acid in Capillary Electrophoresis: A Theoretical Framework and General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Biphenylsulfonic acid is an organic compound featuring a biphenyl group, which provides significant hydrophobicity, and a sulfonic acid group, which is strongly acidic and exists as an anion over a wide pH range. This combination of a hydrophobic moiety and a permanent negative charge makes it a candidate for an ion-pairing reagent in capillary zone electrophoresis (CZE).

Principle of Ion-Pairing in Capillary Electrophoresis

In CE, the separation of analytes is based on their differential migration in an electric field. For basic compounds that are positively charged at low pH, their interaction with the negatively charged silanol groups of the capillary wall can lead to peak tailing and poor resolution. The addition of an ion-pairing agent like this compound to the BGE can mitigate these issues.

The sulfonic acid group of this compound will be deprotonated to form a sulfonate anion. This anion can then form an ion pair with the positively charged analyte. The formation of this neutral or less-charged ion pair alters the effective charge-to-size ratio of the analyte, thereby modifying its electrophoretic mobility. The hydrophobic biphenyl group can further interact with the analyte or the capillary wall, influencing the separation selectivity.

Potential Applications

Based on the principles of ion-pairing, this compound could be beneficial in the following CE applications:

  • Pharmaceutical Analysis: Improving the separation of basic drugs and their impurities. Many active pharmaceutical ingredients are basic compounds that can be challenging to analyze by CE.

  • Analysis of Aromatic Compounds: The biphenyl group of the reagent can offer specific hydrophobic and π-π interactions with aromatic analytes, potentially enhancing the resolution of complex mixtures of these compounds.

  • Chiral Separations: In combination with a chiral selector, this compound could be used to fine-tune the separation of enantiomers.

Data Presentation

The following tables illustrate how quantitative data from CE separations using this compound as a BGE additive could be presented. The data provided are hypothetical and for illustrative purposes only.

Table 1: Effect of this compound Concentration on the Migration Time and Resolution of Model Basic Drugs.

AnalyteConcentration of this compound (mM)Migration Time (min)Resolution (Rs)
Drug A 05.2-
56.81.8
107.52.5
158.12.3
Drug B 05.4-
57.31.8
108.22.5
158.92.3

Table 2: Method Validation Parameters for the CE Separation of Two Basic Drugs Using a BGE Containing 10 mM this compound.

ParameterDrug ADrug B
Linearity (R²) (n=5) 0.99920.9989
LOD (µg/mL) 0.50.7
LOQ (µg/mL) 1.52.1
Precision (RSD%) (n=6) 1.82.3
Accuracy (%) (n=3) 98.5 - 101.297.9 - 102.1

Experimental Protocols

This section provides a general protocol for developing a CE method using this compound as an ion-pairing agent.

1. Materials and Reagents

  • This compound

  • Buffer components (e.g., sodium phosphate, sodium acetate)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • Organic modifiers (e.g., methanol, acetonitrile)

  • Fused-silica capillary

  • Analytes of interest

  • Deionized water

2. Instrumentation

  • Capillary electrophoresis system with a UV or DAD detector.

3. Preparation of the Background Electrolyte (BGE)

  • Prepare a stock solution of the desired buffer (e.g., 100 mM sodium phosphate).

  • Prepare a stock solution of this compound (e.g., 100 mM).

  • To prepare the final BGE, mix the appropriate volumes of the buffer stock, this compound stock, and deionized water.

  • Adjust the pH of the BGE to the desired value using an appropriate acid or base. A low pH (e.g., 2.5-4.0) is typically used for the analysis of basic compounds.

  • Filter the BGE through a 0.22 µm filter before use.

4. Capillary Conditioning

  • Rinse the new capillary with 1 M sodium hydroxide for 20 minutes.

  • Rinse with deionized water for 10 minutes.

  • Rinse with the BGE for 15 minutes.

  • Between runs, a short rinse with the BGE (e.g., 2 minutes) is recommended to ensure reproducibility.

5. Sample Preparation and Injection

  • Dissolve the sample in deionized water, BGE, or a mixture of water and organic modifier.

  • Inject the sample using either hydrodynamic (pressure) or electrokinetic (voltage) injection. Typical injection parameters are 50 mbar for 5 seconds or 5 kV for 5 seconds.

6. Separation and Detection

  • Apply a constant voltage (e.g., 15-30 kV) for the separation. The polarity of the voltage will depend on the charge of the analyte and the direction of the electroosmotic flow.

  • Monitor the separation at a wavelength where the analytes have maximum absorbance.

7. Method Optimization

  • Concentration of this compound: Vary the concentration of this compound in the BGE (e.g., 5-20 mM) to find the optimal balance between resolution and analysis time.

  • pH of the BGE: Adjust the pH of the BGE to control the charge of the analytes and the electroosmotic flow.

  • Buffer Concentration: Higher buffer concentrations can reduce electroosmotic flow and improve peak shape, but may also increase the current and Joule heating.

  • Applied Voltage: Higher voltages generally lead to shorter analysis times, but can also cause excessive Joule heating.

  • Organic Modifier: The addition of an organic modifier (e.g., 10-30% methanol or acetonitrile) can alter the viscosity of the BGE and the solubility of the analytes, thereby affecting the separation.

Visualizations

Diagram 1: Proposed Mechanism of Ion-Pairing with this compound in CE

G Mechanism of Ion-Pairing in CE cluster_capillary Capillary Lumen (BGE) cluster_separation Separation Process Analyte Positively Charged Analyte (Drug⁺) IonPair Ion Pair [Drug⁺...⁻O₃S-Biphenyl] Analyte->IonPair Forms Ion Pair IonPairAgent 4-Biphenylsulfonate Anion IonPairAgent->IonPair Migration Differential Migration (Altered Electrophoretic Mobility) IonPair->Migration Leads to

Caption: Proposed mechanism of ion-pairing in CE.

Diagram 2: General Workflow for CE Method Development with this compound

G CE Method Development Workflow A Define Analytes and Separation Goals B Prepare BGE with this compound A->B C Capillary Conditioning B->C D Sample Injection C->D E Apply Voltage and Detect D->E F Evaluate Separation (Resolution, Peak Shape, Time) E->F G Optimize Parameters (Concentration, pH, Voltage) F->G Not Optimal H Validate Method F->H Optimal G->B

Caption: Workflow for CE method development.

Application Notes and Protocols: 4-Biphenylsulfonic Acid as a Catalyst in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Arylsulfonic Acids in Modern Ester Synthesis

Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a fundamental and widely utilized transformation in organic synthesis. Its applications are vast, ranging from the synthesis of active pharmaceutical ingredients (APIs) and prodrugs to the production of polymers, fragrances, and biofuels. The reaction, however, is inherently slow and requires a catalyst to achieve practical reaction rates and high yields.

While various catalysts can be employed, arylsulfonic acids, such as 4-biphenylsulfonic acid, have emerged as a highly effective class of organocatalysts for this purpose. Their strong Brønsted acidity, operational simplicity, and tunable properties make them valuable tools in the modern synthetic chemist's arsenal. This document provides a detailed guide to the application of this compound as a catalyst in esterification reactions, offering insights into its mechanism, practical protocols, and key experimental considerations.

Catalytic Mechanism: A Proton-Driven Pathway

The catalytic activity of this compound in esterification stems from its ability to act as a potent proton donor. The generally accepted mechanism for acid-catalyzed esterification, often referred to as the Fischer-Speier esterification, involves a series of reversible steps.[1][2] The catalytic cycle, illustrated below, highlights the key intermediates and transformations.

Fischer_Esterification_Mechanism

The key steps in the mechanism are:

  • Protonation of the Carbonyl Oxygen: The sulfonic acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[2]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: A molecule of water is eliminated, and the resulting protonated ester is formed.

  • Deprotonation: The protonated ester is deprotonated, yielding the final ester product and regenerating the sulfonic acid catalyst.

Advantages of this compound as an Esterification Catalyst

While sulfuric acid has been a traditional choice for esterification, it suffers from drawbacks such as being highly corrosive and causing side reactions.[3] Arylsulfonic acids like this compound offer several advantages:

  • High Catalytic Activity: As a strong organic acid, it effectively catalyzes the reaction, often leading to high yields.

  • Reduced Corrosion and Side Reactions: Compared to mineral acids like sulfuric acid, arylsulfonic acids are generally less corrosive and lead to fewer byproducts.[3]

  • Homogeneous Nature: Being soluble in many organic solvents, it allows for homogeneous catalysis, ensuring good contact between the catalyst and reactants.

  • Potential for Heterogenization: Arylsulfonic acids can be immobilized on solid supports, such as polymers or silica, creating heterogeneous catalysts that are easily separable and recyclable.[4][5]

Experimental Protocols: A General Guideline

The following protocols provide a general framework for conducting an esterification reaction using this compound as a catalyst. The specific conditions may need to be optimized based on the substrates being used.

Protocol 1: Homogeneous Catalysis in a Batch Reactor

This protocol is suitable for small to medium-scale laboratory syntheses.

Materials:

  • Carboxylic acid

  • Alcohol (can be used as the solvent if in large excess)

  • This compound (catalyst)

  • Anhydrous organic solvent (e.g., toluene, heptane)

  • Dean-Stark apparatus (optional, for water removal)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq), the alcohol (1.2 - 5.0 eq, or as solvent), and an appropriate volume of an anhydrous organic solvent if the alcohol is not used in excess. If using a Dean-Stark apparatus, toluene is a common solvent choice for azeotropic removal of water.

  • Catalyst Addition: Add this compound (typically 1-5 mol%) to the reaction mixture.

  • Reaction Conditions: Attach a reflux condenser (and Dean-Stark trap if used) and heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the alcohol or solvent used.[6]

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

    • If the alcohol was used in excess, remove it under reduced pressure using a rotary evaporator. .

    • Dilute the residue with an organic solvent (e.g., ethyl acetate, diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude ester can be purified by distillation or column chromatography on silica gel, depending on its physical properties.

Experimental_Workflow

Quantitative Data Summary

The efficiency of an esterification reaction is highly dependent on the reaction conditions. The following table provides representative data for arylsulfonic acid-catalyzed esterifications, which can serve as a starting point for optimization.

Carboxylic AcidAlcoholCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
Benzoic Acid1-Butanol1-51204-8>90[7]
Acetic Acidn-Propanol1-2Reflux2-4>95[3]
Palmitic AcidMethanol2-51002-6~97[4]
Lauric AcidEthanol2-5Reflux5-7>90

Note: The data presented is a synthesis from various sources on arylsulfonic acid catalysis and should be considered as a general guideline. Optimal conditions for a specific reaction with this compound may vary.

Kinetics and Reaction Optimization

The rate of esterification is influenced by several factors:

  • Temperature: Increasing the temperature generally increases the reaction rate.[8] However, excessively high temperatures can lead to side reactions.

  • Catalyst Loading: Higher catalyst loading typically leads to a faster reaction, but a point of diminishing returns may be reached.[8]

  • Molar Ratio of Reactants: Using an excess of one reactant (usually the less expensive alcohol) can shift the equilibrium towards the product side, increasing the yield.[1]

  • Water Removal: As water is a byproduct of the reaction, its removal (e.g., using a Dean-Stark apparatus) can drive the equilibrium forward and improve the yield.[1]

The kinetics of esterification reactions catalyzed by sulfonic acids often follow a second-order rate law.[8] For more complex systems, kinetic modeling can be a powerful tool for process optimization.[7][9]

Conclusion

This compound is a versatile and effective catalyst for a wide range of esterification reactions. Its strong acidity, coupled with its operational advantages over traditional mineral acid catalysts, makes it a valuable choice for both academic research and industrial applications. By understanding the underlying mechanism and carefully optimizing the reaction conditions, researchers can leverage the catalytic power of this compound to achieve high yields of desired esters in an efficient and controlled manner.

References

Troubleshooting & Optimization

How to improve yield in 4-Biphenylsulfonic acid catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Biphenylsulfonic acid catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound as a catalyst?

A1: this compound is a strong organic acid catalyst that offers several advantages:

  • High Catalytic Activity: Its strong acidity makes it effective for a variety of acid-catalyzed reactions, such as esterifications and dehydrations.[1][2]

  • Thermal Stability: Aromatic sulfonic acids generally exhibit better thermal stability compared to some mineral acids, allowing for a wider range of reaction temperatures.[3]

  • Solubility: It is soluble in a range of organic solvents, facilitating homogeneous catalysis.

  • Reduced Corrosion: Compared to mineral acids like sulfuric acid, it can be less corrosive to stainless steel reactors.[2]

Q2: What are the most common causes of low yield in reactions catalyzed by this compound?

A2: Low yields can typically be attributed to one or more of the following factors:

  • Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or inadequate catalyst loading.

  • Catalyst Deactivation: The catalyst can be deactivated by poisoning from basic impurities in the reactants or solvents, or through thermal degradation at excessively high temperatures.[4]

  • Equilibrium Limitations: For reversible reactions like Fischer esterification, the accumulation of byproducts (e.g., water) can shift the equilibrium back towards the reactants.[5]

  • Side Reactions: The formation of undesired byproducts, such as ethers in alcohol dehydration or products from polymerization, can consume reactants and lower the yield of the desired product.[6][7]

Q3: How can I remove the this compound catalyst from my reaction mixture after the reaction is complete?

A3: Post-reaction catalyst removal can typically be achieved through an aqueous workup. The reaction mixture can be diluted with an organic solvent and washed with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[5] The sulfonic acid will be deprotonated to form a water-soluble salt, which will partition into the aqueous layer. Subsequent washes with water and brine will help remove any remaining catalyst and inorganic salts.

Q4: Is this compound reusable?

A4: In a homogeneous setting, recovery of this compound for reuse is challenging and often impractical due to the need for extraction and purification steps. For applications requiring catalyst reusability, a solid-supported sulfonic acid catalyst, such as a sulfonic acid-functionalized resin (e.g., Amberlyst) or silica, would be a more suitable choice.[4][8]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered in this compound catalyzed reactions.

Issue 1: Low or Stalled Reactant Conversion

If you observe that your reaction is not proceeding to completion, consider the following troubleshooting steps.

Low_Conversion_Troubleshooting start Start: Low Conversion q_equilibrium Is the reaction reversible (e.g., Fischer Esterification)? start->q_equilibrium a_remove_water Action: Remove water as it forms. Use Dean-Stark trap or drying agents. q_equilibrium->a_remove_water  Yes   q_catalyst Is catalyst loading optimal? q_equilibrium->q_catalyst  No   a_remove_water->q_catalyst a_increase_catalyst Action: Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). q_catalyst->a_increase_catalyst  No   q_temp Is reaction temperature optimal? q_catalyst->q_temp  Yes   a_increase_catalyst->q_temp a_increase_temp Action: Increase temperature. Monitor for byproduct formation. q_temp->a_increase_temp  No   q_impurities Are reactants/solvents pure? (Free from basic impurities?) q_temp->q_impurities  Yes   a_increase_temp->q_impurities a_purify Action: Purify all reagents and solvents. Ensure they are dry. q_impurities->a_purify  No   end_node Re-evaluate experiment q_impurities->end_node  Yes   a_purify->end_node

Caption: Troubleshooting workflow for low reactant conversion.

Issue 2: Significant Byproduct Formation

The presence of unexpected spots on a TLC plate or peaks in a GC-MS spectrum indicates side reactions.

  • Question: Are you running the reaction at a high temperature?

    • Problem: High temperatures can promote side reactions like polymerization or charring, especially with sensitive substrates.[6][7] In alcohol dehydrations, high temperatures can lead to the formation of undesired isomers.[6]

    • Solution: Reduce the reaction temperature. While this may slow down the reaction rate, it can significantly improve selectivity for the desired product. Run the reaction at the lowest temperature that provides a reasonable rate.

  • Question: Is your catalyst concentration very high?

    • Problem: A high concentration of a strong acid catalyst can accelerate side reactions.

    • Solution: Decrease the catalyst loading. Often, only a catalytic amount (e.g., 1-2 mol%) is sufficient.

  • Question (For Alcohol Reactions): Are you observing the formation of ethers?

    • Problem: In reactions like alcohol dehydration, intermolecular reaction between two alcohol molecules can form a symmetric ether, competing with the desired intramolecular dehydration to form an alkene.

    • Solution: This is often favored at lower temperatures. A controlled increase in temperature can favor the elimination reaction over the substitution (ether formation) pathway.[1] This requires careful optimization to avoid the charring mentioned previously.

Data and Optimization Parameters

Optimizing reaction conditions is crucial for maximizing yield. The following tables provide starting points for common reactions based on data for aromatic sulfonic acids.

Table 1: Typical Conditions for Fischer Esterification

ParameterRecommended RangeRationale & Notes
Catalyst Loading 1 - 5 mol%Sufficient to achieve a reasonable rate without promoting excessive side reactions.
Alcohol Used as solvent or 2-5 equivalentsUsing excess alcohol shifts the equilibrium towards the product side (Le Châtelier's principle).[9]
Temperature Reflux temperature of the alcoholEnsures a sufficient reaction rate. The specific temperature depends on the boiling point of the alcohol used.[5]
Water Removal Dean-Stark trap or molecular sievesCritical for driving the reaction to completion by removing the water byproduct.[5]

Table 2: Typical Conditions for Alcohol Dehydration

ParameterRecommended RangeRationale & Notes
Catalyst p-Toluenesulfonic acid or H₂SO₄This compound can be used as a direct substitute. Phosphoric acid is a less oxidizing alternative to sulfuric acid.
Temperature 100 - 180 °CTemperature is critical. Secondary and tertiary alcohols dehydrate more easily than primary alcohols. Higher temperatures favor alkene formation but can also lead to rearrangements and charring.[10]
Reaction Monitoring GC-MS or NMREssential for identifying the formation of isomeric alkene products. Zaitsev's rule predicts the most substituted alkene will be the major product.[6]

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification

This protocol describes the esterification of a generic carboxylic acid with butanol, catalyzed by this compound, using a Dean-Stark apparatus to remove water.

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 Combine carboxylic acid (1 eq), n-butanol (3 eq), and toluene in a flask. setup2 Add this compound (0.02 eq). setup1->setup2 setup3 Fit flask with a Dean-Stark trap and reflux condenser. setup2->setup3 reaction1 Heat the mixture to reflux. setup3->reaction1 reaction2 Collect water in the Dean-Stark trap. reaction1->reaction2 reaction3 Monitor reaction progress via TLC or GC. reaction2->reaction3 workup1 Cool to room temperature. Dilute with an organic solvent (e.g., EtOAc). reaction3->workup1 workup2 Wash with sat. NaHCO₃ solution, then with brine. workup1->workup2 workup3 Dry organic layer over Na₂SO₄ or MgSO₄. workup2->workup3 workup4 Concentrate under reduced pressure. Purify via column chromatography or distillation. workup3->workup4

Caption: Experimental workflow for Fischer Esterification.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq), n-butanol (3.0 eq), and a solvent to facilitate azeotropic water removal (e.g., toluene, equal to the volume of butanol).

  • Catalyst Addition: Add this compound (0.01 - 0.05 eq).

  • Reflux: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap.

  • Monitoring: Continue refluxing until water ceases to be collected or until analysis by TLC or GC indicates the consumption of the starting material.

  • Workup: Allow the mixture to cool to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst), water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude ester by flash column chromatography or distillation as appropriate.

References

Troubleshooting peak shape and retention time in HPLC with 4-Biphenylsulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) methods utilizing 4-Biphenylsulfonic acid as an ion-pairing reagent. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues related to peak shape and retention time.

Frequently Asked Questions (FAQs)

1. What is the role of this compound in my HPLC method?

This compound is an ion-pairing reagent used in reversed-phase HPLC. Its primary function is to enhance the retention and improve the peak shape of polar and ionic analytes, particularly basic compounds, which might otherwise elute early with poor symmetry on a standard C18 or C8 column. It works by forming a neutral ion-pair with the charged analyte, which has a stronger interaction with the non-polar stationary phase, leading to increased retention. Additionally, it can mask residual silanol groups on the silica-based stationary phase, reducing undesirable secondary interactions that cause peak tailing.[1]

2. Why am I seeing peak tailing with my basic compounds?

Peak tailing, where the latter half of the peak is broader than the front, is a common issue when analyzing basic compounds. It is often caused by secondary interactions between the positively charged analyte and negatively charged, ionized residual silanol groups on the HPLC column's stationary phase.[1] While this compound is used to mitigate this, improper method conditions can still lead to tailing.

3. What causes retention time to drift in my ion-pairing chromatography method?

Retention time drift can be a significant problem in ion-pairing chromatography due to the complex equilibrium between the ion-pairing reagent, the stationary phase, and the mobile phase. Common causes include:

  • Insufficient Column Equilibration: Ion-pairing reagents require a significant amount of time to fully equilibrate with the stationary phase. Inadequate equilibration can lead to a continuous drift in retention times as the column has not reached a steady state.[1]

  • Mobile Phase Composition Changes: Small variations in the mobile phase composition, such as the concentration of the organic modifier or the ion-pairing reagent, can lead to significant shifts in retention time.

  • Temperature Fluctuations: Changes in column temperature can affect the viscosity of the mobile phase and the kinetics of the interactions, leading to retention time variability.

  • Column Aging: Over time, the stationary phase can degrade, or strongly retained compounds can accumulate, altering the chromatographic performance and causing retention times to shift.

4. Can the concentration of this compound affect my separation?

Yes, the concentration of this compound is a critical parameter. Increasing its concentration in the mobile phase will generally increase the retention time of oppositely charged analytes. However, there is an optimal concentration range. If the concentration is too low, you may not achieve sufficient retention and good peak shape. If it is too high, it can lead to excessively long retention times and may not further improve the peak shape. It is crucial to optimize the concentration during method development.

Troubleshooting Guides

Peak Shape Problems

Poor peak shape can compromise the accuracy and precision of your quantitative analysis. The following sections address common peak shape issues encountered when using this compound.

Peak tailing for basic analytes is often due to interactions with residual silanols on the stationary phase.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_neutral Inject a Neutral Compound start->check_neutral physical_problem Physical Problem Suspected (e.g., column void, bad connection) check_neutral->physical_problem Neutral compound tails chemical_problem Chemical Problem Suspected (Secondary Interactions) check_neutral->chemical_problem Neutral compound is symmetrical inspect_system Inspect for leaks, dead volume. Check column frit. physical_problem->inspect_system optimize_mobile_phase Optimize Mobile Phase chemical_problem->optimize_mobile_phase solution_physical Replace column or correct physical issue. inspect_system->solution_physical sub_optimize_ph Adjust Mobile Phase pH (Lower pH to protonate silanols) optimize_mobile_phase->sub_optimize_ph sub_optimize_ipr Adjust 4-Biphenylsulfonic Acid Concentration optimize_mobile_phase->sub_optimize_ipr sub_optimize_buffer Increase Buffer Strength optimize_mobile_phase->sub_optimize_buffer solution_chemical Improved Peak Shape sub_optimize_ph->solution_chemical sub_optimize_ipr->solution_chemical sub_optimize_buffer->solution_chemical G start Split Peak Observed check_injection Inject a Smaller Volume start->check_injection coelution Co-elution of Two Components check_injection->coelution Two separate peaks appear method_issue Method or Column Issue check_injection->method_issue Peak remains split optimize_method Optimize Method (e.g., gradient, temperature) coelution->optimize_method check_column Inspect Column for Voids or Blocked Frit method_issue->check_column check_sample_solvent Ensure Sample Solvent is Weaker than Mobile Phase method_issue->check_sample_solvent solution_coelution Improved Resolution optimize_method->solution_coelution solution_column Replace Column check_column->solution_column solution_solvent Improved Peak Shape check_sample_solvent->solution_solvent

References

Technical Support Center: Optimizing 4-Biphenylsulfonic Acid in Mobile Phase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the mobile phase concentration of 4-Biphenylsulfonic acid in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in an HPLC mobile phase?

A1: this compound is typically used as an ion-pairing reagent in reversed-phase HPLC.[1] Its purpose is to form a neutral ion-pair with positively charged (cationic or basic) analytes. This process increases the hydrophobicity of the analyte complex, leading to greater retention on a non-polar stationary phase (like C18) and enabling the separation of ionic compounds that would otherwise elute too quickly.[1][2]

Q2: How does changing the concentration of this compound affect the retention of my analyte?

A2: Increasing the concentration of the ion-pairing reagent in the mobile phase generally leads to an increased retention time for the analyte it pairs with.[3] This is because a higher concentration of the reagent shifts the equilibrium towards the formation of the neutral ion-pair, which has a stronger affinity for the stationary phase. Conversely, decreasing the concentration will typically reduce retention time.

Q3: What is a good starting concentration for this compound in the mobile phase?

A3: A typical starting concentration for ion-pairing reagents like sulfonic acids is in the range of 5 mM to 20 mM. For some applications, concentrations as low as 0.005 M (5 mM) have been found to be effective.[4] The optimal concentration is method-specific and depends on the analyte's properties, the column chemistry, and the other mobile phase components. It is crucial to start with a reasonable concentration and adjust based on the observed chromatography.

Q4: How does the mobile phase pH influence the effectiveness of this compound?

A4: The mobile phase pH is a critical parameter. For effective ion-pairing, both the analyte and the ion-pairing reagent must be in their ionized forms. This compound is a strong acid and will be ionized (negatively charged) across a wide pH range. Therefore, the mobile phase pH must be adjusted to ensure the target basic analyte is in its protonated, positively charged state.[5] Using a buffer is essential to maintain a stable pH throughout the analysis and ensure reproducible results.[5][6]

Troubleshooting Guide

Q5: I'm observing significant peak tailing for my basic analyte. What could be the cause and how can I fix it?

A5: Peak tailing for basic compounds is often caused by secondary interactions with free silanol groups on the silica-based stationary phase. Here are several potential causes and solutions:

  • Insufficient Ion-Pairing Reagent: The concentration of this compound may be too low to effectively pair with all analyte molecules and shield them from active silanol sites. Solution: Gradually increase the concentration of this compound.

  • Inappropriate Mobile Phase pH: If the pH is too high, your basic analyte may not be fully protonated, leading to mixed retention mechanisms. Solution: Lower the mobile phase pH to at least 2 pH units below the analyte's pKa to ensure it is fully ionized.[7]

  • Column Degradation: The column itself may have degraded, exposing more active silanol groups.[8] Solution: Try washing the column according to the manufacturer's instructions or replace the column if it has reached the end of its lifespan.

  • Buffer Concentration: The buffer concentration may be too low to control the pH at the column surface. Solution: Increase the buffer concentration, typically in the 10-25 mM range.[6]

Q6: My retention times are drifting and decreasing with each injection. What is the issue?

A6: Continuously decreasing retention times can indicate a problem with column equilibration or mobile phase stability.[9]

  • Insufficient Equilibration Time: Ion-pairing chromatography often requires longer equilibration times for the reagent to fully coat the stationary phase. Solution: Increase the column equilibration time before starting your analytical run. Ensure a stable baseline is achieved.

  • Mobile Phase Composition Change: The mobile phase composition may be changing over time, for example, due to the precipitation of a buffer salt after mixing with an organic solvent.[10] Solution: Ensure all mobile phase components are fully soluble in the final mixture and degas the mobile phase properly. Prepare fresh mobile phase daily.

  • Flow Rate Issues: While less common for decreasing retention, an unstable or increasing flow rate could be a factor.[9] Solution: Check the pump for leaks and ensure it is functioning correctly.

Q7: The resolution between my analyte and an impurity is poor. How can I improve it using the mobile phase?

A7: Poor resolution can be addressed by optimizing the mobile phase to alter selectivity.[11]

  • Adjust Ion-Pair Reagent Concentration: A small change in the concentration of this compound can alter the retention of the target analyte more than the impurity (or vice-versa), improving separation.

  • Modify Organic Solvent Ratio: Adjusting the percentage of the organic solvent (e.g., acetonitrile or methanol) will change the elution strength of the mobile phase and can significantly impact resolution.[12][13]

  • Change Organic Solvent Type: Switching from methanol to acetonitrile, or vice-versa, can alter selectivity due to different solvent properties and interactions.[13]

  • Fine-tune the pH: A small adjustment in pH can change the ionization state of analytes or impurities, leading to changes in retention and potentially improved resolution.[5]

Experimental Protocols

Protocol: General Method for Optimizing this compound Concentration

This protocol outlines a systematic approach to developing a robust separation method using this compound as an ion-pairing reagent.

  • Initial Parameter Selection:

    • Column: Select a standard reversed-phase column (e.g., C18, 5 µm, 4.6 x 150 mm).

    • Mobile Phase A (Aqueous): Prepare an aqueous solution containing a buffer (e.g., 20 mM phosphate or formate) and an initial concentration of this compound (e.g., 10 mM). Adjust to a pH where the analyte is fully ionized (typically pH 2.5-4.0 for basic compounds).[5][10]

    • Mobile Phase B (Organic): Select a compatible organic solvent like acetonitrile or methanol.

    • Detection: Set the detector to the appropriate wavelength for your analyte.

    • Flow Rate: Start with a standard flow rate (e.g., 1.0 mL/min).

  • Scouting Gradient Run:

    • Perform a broad gradient run (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions for your analyte.

  • Optimization of Organic Solvent Concentration:

    • Based on the scouting run, develop a more focused gradient or switch to an isocratic method to achieve a retention factor (k) between 2 and 10 for the main analyte.[13]

  • Optimization of this compound Concentration:

    • Prepare a series of aqueous mobile phases with varying concentrations of this compound (e.g., 5 mM, 10 mM, 15 mM, 20 mM), keeping the buffer concentration and pH constant.

    • Run the experiment at each concentration and evaluate the effect on retention time, peak shape, and resolution.

  • Fine-Tuning and Verification:

    • Make small adjustments to pH or organic solvent ratio to further optimize peak shape and resolution.

    • Once the optimal conditions are found, assess the method's robustness by making small, deliberate changes to the parameters (e.g., pH ± 0.1 units) to ensure the separation is stable.

Data Presentation

Table 1: Effect of Mobile Phase Parameter Adjustments on Chromatographic Results

Parameter AdjustedDirection of ChangeExpected Effect on Basic Analyte Retention TimePotential Impact on Peak Shape & Resolution
This compound Conc. IncreaseIncrease[3]May improve tailing; can alter resolution.
DecreaseDecreaseMay worsen tailing if too low.
Organic Solvent % IncreaseDecrease[13]Narrows peaks; may decrease resolution if too fast.
DecreaseIncreaseBroadens peaks; may improve resolution.
Mobile Phase pH Decrease (further from pKa)Generally stable or slight increaseCan improve peak shape by preventing partial ionization.[7]
Increase (closer to pKa)Decrease (analyte becomes less charged)Can cause significant tailing or peak splitting.[7]
Buffer Concentration IncreaseMinimal, but may slightly decrease[14]Can improve peak shape by resisting pH changes.[6]
DecreaseMinimalMay lead to peak tailing if buffering is poor.

Visualizations

IonPairMechanism Diagram 1: Ion-Pairing Mechanism on a C18 Surface cluster_MobilePhase Mobile Phase cluster_StationaryPhase Stationary Phase (C18) Analyte Analyte (A⁺) IonPair Ion-Pair (A⁺R⁻) Hydrophobic Analyte->IonPair + R⁻ Reagent Reagent (R⁻) (this compound) Reagent->IonPair C18_Surface Non-Polar Surface IonPair->C18_Surface Retention (Hydrophobic Interaction) TroubleshootingWorkflow Diagram 2: Troubleshooting Workflow for Poor Peak Shape Start Problem: Poor Peak Shape (Tailing/Fronting) CheckAllPeaks Affects All Peaks? Start->CheckAllPeaks CheckColumn Check for Column Void or Blocked Frit CheckAllPeaks->CheckColumn Yes CheckAnalyte Affects Specific (e.g., Basic) Peaks? CheckAllPeaks->CheckAnalyte No ReplaceColumn Backflush or Replace Column CheckColumn->ReplaceColumn End Problem Resolved ReplaceColumn->End CheckReagent Increase Ion-Pair Reagent Concentration CheckAnalyte->CheckReagent Yes CheckAnalyte->End No (Other Issue) CheckpH Lower Mobile Phase pH (ensure analyte is ionized) CheckReagent->CheckpH CheckBuffer Increase Buffer Concentration CheckpH->CheckBuffer CheckBuffer->End OptimizationFlow Diagram 3: Mobile Phase Optimization Workflow Start 1. Initial Setup (Column, Buffer, pH, Initial Reagent Conc.) Scout 2. Run Broad Gradient (e.g., 5-95% Organic) Start->Scout OptimizeOrganic 3. Optimize Organic % (Target k = 2-10) Scout->OptimizeOrganic OptimizeReagent 4. Vary Reagent Conc. (e.g., 5-20 mM) OptimizeOrganic->OptimizeReagent Evaluate 5. Evaluate Peak Shape & Resolution OptimizeReagent->Evaluate FineTune 6. Fine-Tune pH / Organic % Evaluate->FineTune Not Optimal End 7. Final Method Evaluate->End Optimal FineTune->Evaluate

References

Methods for removing inorganic byproducts from 4-Biphenylsulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on removing inorganic byproducts from 4-Biphenylsulfonic acid. The following sections offer troubleshooting advice and frequently asked questions in a user-friendly format.

Troubleshooting Guide

Q1: After synthesizing this compound, my product is a viscous mixture, and I suspect it's contaminated with excess sulfuric acid. What is the most direct way to remove the bulk of the sulfuric acid?

A1: The primary inorganic byproduct from the sulfonation of biphenyl is indeed residual sulfuric acid.[1][2][3] Several methods can be employed to address this, depending on the scale of your reaction and available equipment.

  • Precipitation of Sulfate: A common and effective method is to dilute the reaction mixture with water and then add a base that forms an insoluble sulfate salt, such as calcium hydroxide (Ca(OH)₂) or barium carbonate (BaCO₃).[1][2] The resulting insoluble calcium sulfate or barium sulfate can be easily removed by filtration. The desired this compound remains in the filtrate as a soluble salt (e.g., calcium biphenylsulfonate).

  • Solvent Extraction: Liquid-liquid extraction is another powerful technique. You can use a specific organic phase to selectively pull the sulfonic acid away from the inorganic acid. One patented method involves using a long-chain tertiary aliphatic amine mixed with a non-polar diluent like toluene to extract the sulfonic acid.[1] A different approach uses concentrated hydrochloric acid to selectively extract the sulfuric acid from the sulfonic acid.[4]

Q2: I performed a precipitation with calcium hydroxide, but my final product still shows sulfate contamination. What could have gone wrong?

A2: Incomplete removal of sulfate after precipitation is a common issue. Here are a few potential causes and solutions:

  • Insufficient Base: Ensure you have added enough calcium hydroxide to neutralize all the excess sulfuric acid. It's recommended to monitor the pH, aiming for a neutral to slightly basic endpoint (e.g., pH ~8).[2]

  • Co-precipitation/Trapping: The precipitated calcium sulfate can sometimes trap the soluble sulfonate salt, leading to yield loss or incomplete separation.[1] Ensure thorough washing of the filter cake with deionized water to recover any trapped product.

  • Solubility of Calcium Sulfate: While sparingly soluble, calcium sulfate does have some solubility in water, which can leave trace amounts in your filtrate. For applications requiring extremely high purity, a secondary purification step like ion exchange chromatography may be necessary.[2]

Q3: I am trying to develop a non-aqueous workup. Are there methods that avoid adding water and bases?

A3: Yes, several methods can minimize or eliminate the use of aqueous basic solutions.

  • Distillation/Rectification: If your equipment allows, purification can be achieved by distillation. This process requires adjusting the concentration of the sulfonic acid in the crude mixture to at least 30% by weight before distillation.[3]

  • Anion Exchange Chromatography: You can dissolve the crude mixture in a non-polar solvent (like hexane, after ensuring the mixture is not too viscous) and pass it through an anion exchange resin. The resin can be selected to preferentially adsorb sulfuric acid over the larger sulfonic acid.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common inorganic byproducts I should expect when synthesizing this compound?

A1: The most significant inorganic byproduct is unreacted sulfuric acid (H₂SO₄) from the sulfonation reaction. Consequently, if a neutralization step is performed, you will be dealing with inorganic sulfate salts (e.g., Na₂SO₄, CaSO₄).[1][2] Depending on the grade of reagents used, trace amounts of other inorganic anions like chlorides (Cl⁻) and nitrates (NO₃⁻) could also be present.[6][7]

Q2: How can I confirm the presence and quantity of inorganic impurities in my sample?

A2: Ion Chromatography (IC) is the preferred and most robust method for detecting and quantifying trace anionic impurities like sulfate, chloride, and phosphate in acidic solutions.[6][7] It is a highly sensitive alternative to older, more cumbersome methods like titration.[6][7] IC can also be used to quantify sulfonic acid counter-ions in pharmaceutical ingredients.[8]

Q3: Is recrystallization a viable method for purifying this compound from inorganic salts?

A3: Recrystallization can be an effective final polishing step. The key is to choose a solvent system where the this compound has high solubility at elevated temperatures and low solubility at room or cold temperatures, while the inorganic salt impurities remain either fully soluble or insoluble under these conditions. Since this compound is water-soluble, recrystallization from aqueous media can be challenging as many inorganic salts are also water-soluble.[9][10][11] A mixed-solvent system or recrystallization from an acidic medium might be more effective.[12] Inorganic salts are generally insoluble in most organic solvents.[13]

Q4: Can I use ion exchange chromatography for purification?

A4: Absolutely. Ion exchange chromatography is a highly effective technique for this purpose.

  • Cation Exchange: If you have performed a precipitation using a metal base (like Ca(OH)₂), a cation exchange resin in the acid form (H⁺) can be used to remove the metal cation (Ca²⁺) from the filtrate, regenerating the free this compound in solution.[2]

  • Anion Exchange: Anion exchange resins can be used to directly separate sulfuric acid from sulfonic acids.[5] In some methods, the sulfate form of an anion exchange resin is used to absorb sulfuric acid, converting the resin to the bisulfate form.[14]

Data and Protocols

Comparison of Purification Methods
MethodPrincipleAdvantagesDisadvantagesPurity Level
Precipitation Conversion of H₂SO₄ to an insoluble salt (e.g., CaSO₄) followed by filtration.[2]Simple, cost-effective, suitable for large scale.May result in product loss due to co-precipitation; purity may be limited by the solubility of the sulfate salt.[1][2]Good to High
Solvent Extraction Differential partitioning of sulfonic and sulfuric acids between aqueous and organic phases.[1][4]High efficiency; can be run in a continuous process.[1]Requires handling large volumes of organic solvents; may require back-extraction steps.High
Ion Exchange Selective adsorption of ions onto a solid resin support.[2][5]Excellent for removing trace impurities; high selectivity and purity achievable.[2]Resin capacity is finite and requires regeneration; can be slower and more expensive for bulk removal.Very High
Distillation Separation based on differences in boiling points.[3]Solvent-free method.Requires high temperatures which may degrade the product; only applicable under specific concentration conditions.[3]High
Experimental Protocols

Protocol 1: Purification via Calcium Sulfate Precipitation

This protocol is a representative method based on procedures for similar aromatic sulfonic acids.[2]

  • Dilution: Carefully and slowly dilute the crude reaction mixture containing this compound and sulfuric acid with 3-4 volumes of cold deionized water under constant stirring in an ice bath.

  • Neutralization: Prepare a slurry of calcium hydroxide (Ca(OH)₂) in water. Add the slurry portion-wise to the diluted acid mixture until the pH of the solution reaches approximately 8.0.

  • Filtration: Heat the mixture to facilitate the precipitation of calcium sulfate. Filter the hot mixture to remove the insoluble calcium sulfate precipitate.

  • Washing: Wash the filter cake thoroughly with hot deionized water to recover any adsorbed product. Combine the washings with the main filtrate. The filtrate now contains the soluble calcium salt of this compound.

  • Acidification (Optional, via Ion Exchange): To recover the free acid, pass the filtrate through a strong acid cation exchange resin in the H⁺ form. This will exchange the Ca²⁺ ions for H⁺ ions.

  • Concentration: The resulting solution of pure this compound can be concentrated by evaporation of water under reduced pressure to yield the final product.

Protocol 2: Purification via Liquid-Liquid Extraction

This protocol is based on a patented method for separating sulfonic acids from sulfuric acid.[1]

  • Phase Preparation: Prepare an organic phase consisting of a long-chain tertiary amine (e.g., Alamine 336) dissolved in a water-immiscible organic solvent such as toluene.

  • Extraction: In a separatory funnel, contact the aqueous crude mixture of sulfonic and sulfuric acids with the prepared organic phase. Shake vigorously to allow the tertiary amine to form an ion pair with the this compound, drawing it into the organic layer.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which contains the bulk of the sulfuric acid.

  • Washing: Wash the organic layer with fresh water to remove any remaining traces of sulfuric acid.

  • Stripping/Back-Extraction: To recover the purified sulfonic acid, contact the organic phase with a dilute aqueous base solution (e.g., 0.2 M NaOH). This will strip the sulfonic acid back into the aqueous phase as its sodium salt.

  • Isolation: The resulting aqueous solution of the sodium 4-biphenylsulfonate can be acidified if the free acid is desired, followed by concentration.

Visual Workflow Guides

Purification_by_Precipitation start Crude Mixture (this compound + H₂SO₄) dilute Dilute with cold H₂O start->dilute neutralize Neutralize with Ca(OH)₂ slurry to pH ~8 dilute->neutralize filter Hot Filtration neutralize->filter precipitate Insoluble CaSO₄ (Waste) filter->precipitate filtrate Soluble Calcium 4-Biphenylsulfonate Solution filter->filtrate ion_exchange Pass through Cation Exchange Resin (H⁺ form) filtrate->ion_exchange Optional: Recover Free Acid final_product Pure Aqueous This compound ion_exchange->final_product concentrate Concentrate (Evaporate H₂O) final_product->concentrate end_product Purified Solid This compound concentrate->end_product

Caption: Workflow for purification via precipitation of inorganic sulfates.

Purification_by_Extraction start Aqueous Crude Mixture (Sulfonic Acid + H₂SO₄) extract Extract with Amine in Organic Solvent start->extract separate Separate Layers extract->separate aq_phase Aqueous Phase (H₂SO₄ Waste) separate->aq_phase org_phase Organic Phase (Amine-Sulfonate Complex) separate->org_phase strip Strip with Aqueous Base (e.g., NaOH) org_phase->strip separate2 Separate Layers strip->separate2 org_phase2 Organic Phase (Recycle Amine) separate2->org_phase2 final_solution Aqueous Solution of Sodium 4-Biphenylsulfonate separate2->final_solution end_product Purified Product final_solution->end_product Acidify & Concentrate

Caption: Workflow for purification using liquid-liquid extraction.

References

How to resolve "oiling out" during the crystallization of 4-Biphenylsulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 4-biphenylsulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on the phenomenon of "oiling out."

Part 1: Troubleshooting Guide - "Oiling Out" Events

"Oiling out," or liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from a supersaturated solution as a liquid phase (an oil) rather than a solid crystalline phase.[1][2] This can be a significant challenge in achieving a high-purity, crystalline final product.[1][3] This section provides a step-by-step guide to address this issue.

Question: I've observed an oily layer or emulsion forming in my crystallization of this compound. What should I do?

Answer:

The immediate formation of an oil indicates that the system has entered an undesirable thermodynamic or kinetic state.[1] The primary goal is to coax the oiled-out material into a crystalline state or to re-dissolve it and attempt the crystallization under more controlled conditions.

Immediate Actions:

  • Reduce Supersaturation: The driving force for oiling out is excessive supersaturation.[1][4]

    • Increase Temperature: Gently warm the mixture until the oil redissolves. This will decrease the supersaturation and bring the system back to a single liquid phase.

    • Add More Solvent: If temperature adjustment is not feasible or effective, add a small amount of the primary solvent to reduce the concentration and, therefore, the supersaturation.

  • Induce Crystallization from the Oiled State (with caution):

    • Seeding: Introduce a small quantity of pure this compound seed crystals into the warmed, homogenous solution. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.[1][5]

    • Agitation: Ensure continuous, gentle stirring to maintain a uniform temperature and concentration throughout the solution, which helps prevent localized high supersaturation.[5]

If the above steps are unsuccessful, it is best to redissolve the material completely and redesign the crystallization process based on the principles outlined in the FAQ section below.

Troubleshooting Flowchart for an "Oiling Out" Event

G start Oiling Out Observed increase_temp Increase Temperature Gently start->increase_temp add_solvent Add More Solvent start->add_solvent redissolved Oil Redissolved? increase_temp->redissolved add_solvent->redissolved seed Add Seed Crystals redissolved->seed Yes failure Re-evaluate Protocol (See FAQs) redissolved->failure No slow_cool Initiate Slow, Controlled Cooling seed->slow_cool success Crystalline Product Obtained slow_cool->success G start Saturated Solution at High Temperature cool_to_mszw Cool to Metastable Zone start->cool_to_mszw add_seeds Add Seed Crystals (1-5% w/w) cool_to_mszw->add_seeds slow_cool Slow, Controlled Cooling (0.1-1.0°C/min) add_seeds->slow_cool crystal_growth Crystal Growth on Seeds slow_cool->crystal_growth end Crystalline Product crystal_growth->end

References

Optimizing temperature and pressure for reactions with 4-Biphenylsulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Biphenylsulfonic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental conditions, particularly temperature and pressure, to achieve desired reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in chemical reactions?

A1: this compound is a strong organic acid primarily used as a catalyst in various organic transformations. Its notable applications include:

  • Esterification: It serves as an effective catalyst for the formation of esters from carboxylic acids and alcohols.

  • Hydrolysis: It is employed in the hydrolysis of esters and cellulose. Notably, it has been reported to be a more efficient catalyst than sulfuric acid for the hydrolysis of cellulose to produce D-glucose.[1]

Q2: What are the general signs of a suboptimal reaction when using this compound as a catalyst?

A2: Suboptimal reaction conditions can manifest in several ways, including:

  • Low Conversion/Yield: The most common issue is a lower than expected yield of the desired product.

  • Formation of Side Products: Undesired byproducts may be observed, complicating purification and reducing the overall efficiency.

  • Incomplete Reactions: The reaction may stall before all the starting material is consumed.

  • Catalyst Deactivation: A decrease in the reaction rate over time can indicate that the catalyst is losing its activity.

Q3: How does temperature generally affect reactions catalyzed by this compound?

A3: Temperature is a critical parameter. While higher temperatures generally increase reaction rates, they can also lead to undesirable outcomes:

  • Increased Side Reactions: Elevated temperatures can provide the activation energy for competing reaction pathways, leading to the formation of impurities.

  • Catalyst Degradation: Although aromatic sulfonic acids are relatively stable, very high temperatures can lead to their decomposition. Thermal degradation for some aromatic sulfonic acids has been observed in the range of 200-300°C.

  • Reversibility: For reversible reactions like sulfonation (the synthesis of sulfonic acids), higher temperatures favor the reverse reaction (desulfonation). While you are using this compound in a reaction rather than synthesizing it, this principle highlights the importance of temperature control in reactions involving sulfonic acid groups.

Q4: Is pressure a significant factor in reactions involving this compound?

A4: The significance of pressure is highly dependent on the specific reaction being conducted:

  • Reactions in Solution at Atmospheric Pressure: For many liquid-phase reactions, such as esterification at moderate temperatures, the reaction is typically carried out at atmospheric pressure, and external pressure is not a primary optimization parameter.

  • Reactions Involving Gases: If the reaction involves gaseous reactants or products, pressure will play a significant role according to Le Chatelier's principle.

  • High-Pressure Applications: In specific applications, such as the depolymerization of complex molecules like lignin, high pressure (in conjunction with high temperature) may be employed to influence reaction pathways and product distribution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low Product Yield in Esterification Reactions

If you are experiencing low yields in an esterification reaction catalyzed by this compound, consider the following troubleshooting steps.

Potential Cause Troubleshooting Action Rationale
Suboptimal Temperature Optimize the reaction temperature. Start with milder conditions (e.g., 40-60°C) and gradually increase if the reaction is too slow. For some esterifications, temperatures in the range of 60-80°C may be optimal.[2]Temperature significantly influences the reaction rate and equilibrium. Excessive heat can lead to side reactions or decomposition.
Incorrect Catalyst Loading The optimal catalyst loading is crucial. For many reactions, a starting point of 1-10 mol% is common. If the reaction is slow, incrementally increase the catalyst amount.Insufficient catalyst will result in a slow or incomplete reaction, while excessive amounts can sometimes promote side reactions and complicate purification.
Presence of Water Ensure all reactants and solvents are anhydrous. Water is a byproduct of esterification and its presence can shift the equilibrium back towards the reactants.The removal of water as it is formed (e.g., by azeotropic distillation) can drive the reaction to completion.
Poor Mixing Ensure vigorous and continuous stirring, especially in heterogeneous mixtures.Inadequate mixing can lead to a low interfacial area between reactants, limiting the reaction rate.

Troubleshooting Workflow for Low Esterification Yield

Caption: A decision tree for troubleshooting low yield in esterification.

Issue 2: Catalyst Deactivation

If you observe a decrease in the reaction rate over time or after reusing the catalyst, it may be deactivating.

Potential Cause Troubleshooting Action Rationale
Leaching If the catalyst is supported, consider the choice of solvent. Less polar solvents may reduce the leaching of the sulfonic acid groups.The active -SO3H groups can detach from the support and dissolve into the reaction medium, especially in the presence of polar solvents like water.[3]
Thermal Degradation Operate at the lowest effective temperature. Avoid prolonged exposure to very high temperatures.High temperatures can cause the sulfonic acid groups to decompose.[3]
Poisoning Purify starting materials to remove basic impurities or other potential catalyst poisons.Impurities in the feedstock can adsorb onto the acidic sites, blocking them from participating in the reaction.[3]

Catalyst Deactivation and Regeneration Logic

CatalystDeactivation Deactivation Decreased Catalyst Activity Leaching Leaching of -SO3H groups Deactivation->Leaching ThermalDegradation Thermal Degradation Deactivation->ThermalDegradation Poisoning Poisoning by Impurities Deactivation->Poisoning MinimizeLeaching Use Less Polar Solvents/ Covalently Bond Catalyst Leaching->MinimizeLeaching OptimizeTemp Lower Reaction Temperature ThermalDegradation->OptimizeTemp PurifyReactants Purify Starting Materials Poisoning->PurifyReactants Regeneration Consider Catalyst Regeneration (If Applicable) MinimizeLeaching->Regeneration OptimizeTemp->Regeneration PurifyReactants->Regeneration

Caption: Factors leading to catalyst deactivation and potential solutions.

Experimental Protocols

General Protocol for Esterification using this compound as a Catalyst

This protocol provides a general procedure for the esterification of a carboxylic acid with an alcohol. The specific conditions should be optimized for each substrate.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (1.0 - 3.0 eq)

  • This compound (0.01 - 0.10 eq)

  • Anhydrous solvent (e.g., toluene, heptane)

  • Dean-Stark apparatus (optional, for water removal)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if used), add the carboxylic acid, alcohol, and the solvent.

  • Catalyst Addition: Add the this compound to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-120°C) with vigorous stirring.[2] If using a Dean-Stark trap, ensure the solvent is refluxing to facilitate water removal.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or NMR) until the starting material is consumed. Reaction times can vary from 1 to 24 hours.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the catalyst is solid, it can be recovered by filtration.

    • Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by an appropriate method, such as column chromatography or distillation.

Experimental Workflow for Catalyzed Esterification

EsterificationWorkflow Start Reaction Setup: Carboxylic Acid, Alcohol, Solvent AddCatalyst Add this compound Start->AddCatalyst Reaction Heat and Stir (e.g., 40-120°C) AddCatalyst->Reaction Monitor Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitor Workup Work-up: Neutralize, Wash, Dry Monitor->Workup Reaction Complete Purification Purify Product (Chromatography/Distillation) Workup->Purification End Pure Ester Purification->End

Caption: A generalized workflow for esterification using a sulfonic acid catalyst.

Quantitative Data Summary

The following table summarizes typical reaction conditions for esterification reactions catalyzed by sulfonic acids. Note that optimal conditions will vary depending on the specific substrates.

ParameterTypical RangeNotes
Temperature 40 - 120 °CLower temperatures may require longer reaction times. Higher temperatures can lead to side reactions.[2]
Pressure AtmosphericFor most lab-scale esterifications, pressure is not a critical parameter to adjust.
Catalyst Loading 1 - 10 mol%Higher loadings may be needed for less reactive substrates.
Reactant Molar Ratio 1:1 to 1:3 (Carboxylic Acid:Alcohol)Using an excess of the less expensive reactant can drive the equilibrium towards the product.
Reaction Time 1 - 24 hoursDependent on temperature, catalyst loading, and substrate reactivity.[2]

References

Addressing stability issues of 4-Biphenylsulfonic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-Biphenylsulfonic acid in aqueous solutions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general storage conditions for aqueous solutions of this compound?

Aqueous solutions of this compound should ideally be stored at refrigerated temperatures (2-8 °C) and protected from light to minimize potential degradation. For long-term storage, freezing the solution may be an option, but it is crucial to perform freeze-thaw stability studies to ensure the compound does not degrade under these conditions. The solid form of this compound is typically stored at room temperature in a dry, cool place.[1][2]

Q2: What are the primary factors that can affect the stability of this compound in an aqueous solution?

The stability of this compound in aqueous solutions can be influenced by several factors, including:

  • pH: Extreme pH conditions (highly acidic or basic) can potentially lead to hydrolysis.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to ultraviolet (UV) or ambient light may cause photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.

Q3: What are the potential degradation pathways for this compound?

Based on the structure of this compound and data from similar aromatic sulfonic acids, potential degradation pathways include:

  • Hydrolysis: While generally stable, under harsh acidic or basic conditions, cleavage of the sulfonic acid group from the biphenyl ring could occur.

  • Photodegradation: Exposure to light, particularly UV radiation, may lead to desulfonation or cleavage of the biphenyl ring structure. For a similar compound, 2-phenylbenzimidazole-5-sulfonic acid, direct photolysis was found to proceed via desulfonation and ring cleavage.

  • Oxidation: The biphenyl ring system may be susceptible to oxidation, leading to hydroxylated impurities.

Troubleshooting Guide

This guide addresses common stability-related issues encountered during experiments with this compound.

Problem 1: I am observing a loss of potency or the appearance of unknown peaks in my chromatograms over time.

This issue is likely due to the degradation of this compound in your aqueous solution. To troubleshoot this, consider the following:

Troubleshooting Workflow for Unexpected Degradation

troubleshooting_workflow start Start: Unexpected peaks or loss of potency observed check_storage Review solution storage conditions: - Temperature - Light exposure - pH of the solution start->check_storage check_experimental Review experimental conditions: - Presence of oxidizing agents - High temperatures - Exposure to light during experiment check_storage->check_experimental perform_forced_degradation Conduct a forced degradation study (See Experimental Protocol Section) check_experimental->perform_forced_degradation identify_degradants Identify degradation products using LC-MS or other suitable analytical techniques perform_forced_degradation->identify_degradants optimize_conditions Optimize storage and experimental conditions to minimize degradation identify_degradants->optimize_conditions end End: Stable solution and reliable results optimize_conditions->end

Caption: A logical workflow for troubleshooting stability issues with this compound solutions.

Problem 2: How can I determine the specific cause of degradation in my experiment?

A forced degradation study is a systematic way to identify the conditions under which this compound is unstable. This involves intentionally exposing solutions of the compound to various stress conditions.

Quantitative Data from a Hypothetical Forced Degradation Study

The following table summarizes potential outcomes from a forced degradation study on a 1 mg/mL aqueous solution of this compound, analyzed by a stability-indicating HPLC method. Note that this is illustrative data based on the behavior of similar compounds.

Stress ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Potential)
0.1 M HCl24 hours60 °C5 - 15%Biphenyl, Hydroxylated Biphenyl
0.1 M NaOH24 hours60 °C< 5%Minimal degradation expected
3% H₂O₂24 hoursRoom Temp10 - 20%Hydroxylated this compound
UV Light Exposure24 hoursRoom Temp15 - 25%Desulfonated products, Ring-opened species
Heat48 hours80 °C5 - 10%Similar to hydrolytic products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study of this compound in an aqueous solution.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in purified water (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

  • Oxidation: Mix the stock solution with a sufficient volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Place the stock solution in a calibrated oven at 80°C.

  • Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Experimental Workflow for Forced Degradation

forced_degradation_workflow start Prepare this compound aqueous stock solution stress_conditions Expose aliquots to stress conditions: - Acid (HCl) - Base (NaOH) - Oxidation (H2O2) - Heat - Light (UV/Vis) start->stress_conditions sampling Withdraw samples at defined time points stress_conditions->sampling neutralize_dilute Neutralize (for acid/base samples) and dilute all samples sampling->neutralize_dilute hplc_analysis Analyze by stability-indicating HPLC-UV/MS neutralize_dilute->hplc_analysis data_analysis Quantify degradation and identify degradation products hplc_analysis->data_analysis end Determine stability profile data_analysis->end

Caption: A step-by-step workflow for conducting a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.

  • Instrumentation: HPLC with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the λmax of this compound (to be determined, likely in the UV range).

Potential Degradation Signaling Pathway

The following diagram illustrates a hypothetical degradation pathway for this compound under photolytic and oxidative stress, based on known reactions of similar compounds.

Hypothetical Degradation Pathway

degradation_pathway parent This compound photodegradation Photodegradation (UV Light) parent->photodegradation leads to oxidation Oxidation (e.g., H2O2) parent->oxidation leads to desulfonation Desulfonation Product (Biphenyl) photodegradation->desulfonation ring_cleavage Ring Cleavage Products photodegradation->ring_cleavage hydroxylation Hydroxylated Products oxidation->hydroxylation

Caption: Potential degradation pathways of this compound under stress conditions.

References

Technical Support Center: Troubleshooting Low Ionization Efficiency in Mass Spectrometry of Sulfonated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of sulfonated peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with the mass spectrometric analysis of this critical post-translational modification.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a very low signal or no signal for my sulfonated peptide in positive ion ESI-MS?

A: This is the most common issue and is due to the fundamental chemistry of sulfopeptides. The tyrosine-O-sulfate modification introduces a strongly acidic group, making the peptide highly prone to deprotonation and forming negative ions. Consequently, ionization efficiency in positive ion mode is often very low.[1][2] For many sulfopeptides, switching to negative ion mode is preferable as it can result in a cleaner background and better signal-to-noise ratios.[3][4][5]

Q2: My precursor ion is present, but I lose the modification during MS/MS (CID/HCD). How can I identify the sulfation site?

A: The sulfate group is extremely labile and readily undergoes a neutral loss of sulfur trioxide (SO₃), corresponding to a mass loss of ~80 Da, during conventional collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[1][2] This fragmentation occurs before the peptide backbone cleaves, making it nearly impossible to pinpoint the modification site.[2]

To overcome this, you should use alternative, "softer" fragmentation techniques that preserve the modification:

  • Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): These methods cleave the peptide backbone while leaving most labile post-translational modifications intact.[1][6] They are highly effective for localizing sulfation sites.[1][7]

  • Electron Transfer/Higher-Energy Collision Dissociation (EThcD): This hybrid technique enhances the fragmentation efficiency of ETD, especially for the doubly charged precursors commonly observed for sulfopeptides.[1]

Q3: How can I improve the separation and retention of my highly polar sulfopeptides during LC-MS?

A: Due to their high polarity, sulfopeptides are often poorly retained on standard reversed-phase (RP) columns.[8] While ion-pairing agents can help, a more effective strategy is to use Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses a polar stationary phase and a high-organic mobile phase, which is ideal for retaining and separating highly polar and charged compounds.[9][10][11][12] Furthermore, the high organic content of HILIC mobile phases can enhance ESI-MS sensitivity.[9]

Q4: I am using an ion-pairing reagent like TFA for better chromatography, but my signal is suppressed. What should I do?

A: Strong ion-pairing reagents like trifluoroacetic acid (TFA) are known to cause significant ion suppression in electrospray ionization (ESI), reducing signal intensity.[13][14] It is highly recommended to avoid TFA if possible.[13]

Consider these MS-compatible alternatives:

  • Formic Acid (FA): A weak ion-pairing reagent that is much more compatible with MS detection and causes minimal signal suppression.[13][14]

  • Volatile Amine Reagents: Reagents like triethylamine (TEA) or N,N-dimethylbutylamine can be effective, particularly when paired with hexafluoroisopropanol (HFIP) for certain applications.[15][16]

  • Dedicated LC-MS System: If you must use strong ion-pairing reagents, dedicate a specific LC and column for this purpose to avoid long-term contamination of your system.[13][15]

Q5: What are the best strategies for analyzing sulfopeptides using MALDI-MS?

A: Standard MALDI analysis of sulfopeptides is challenging due to the lability of the sulfo-moiety.[17] However, several strategies can significantly improve detection in positive ion mode:

  • Chemical Derivatization: N-terminal sulfonation of peptides using reagents like 4-sulfophenyl isothiocyanate (SPITC) can simplify fragmentation spectra.[18] This method often results in a clean series of y-ions, making de novo sequencing much easier.[19]

  • Non-covalent Derivatization: Using an agent like pyrenemethylguanidine (pmg) can act as an ionization enhancer, allowing for the direct detection of intact sulfated peptides in positive reflectron mode.[17]

Q6: I'm not getting a signal even after trying the above. What else could be wrong?

A: If you have addressed the specific challenges of sulfopeptides and still face signal loss, consider general LC-MS troubleshooting steps:

  • Sample Preparation: Peptides may be lost during sample preparation, especially during desalting steps if elution solvents are not optimal.[20] Ensure your C18 desalting protocol is validated for sulfopeptide recovery.

  • Enrichment: Due to their low abundance, you may need to enrich your sample for sulfopeptides. Methods typically used for phosphopeptides, such as Titanium Dioxide (TiO₂) or Immobilized Metal-ion Affinity Chromatography (IMAC) with Zr⁴⁺, can be optimized for sulfopeptide enrichment.[21] Anion exchange chromatography is also an effective enrichment strategy.[22][23]

  • Instrument Performance: Verify that the mass spectrometer is functioning correctly by running a standard peptide mix.[20] Check for a stable electrospray and ensure source components are clean, as contamination can suppress the signal.[24][25]

Troubleshooting Guides and Data

Guide 1: Systematic Workflow for Sulfopeptide Analysis

This workflow provides a step-by-step logical approach to developing a robust method for analyzing sulfonated peptides, from sample preparation to data acquisition.

Sulfopeptide_Workflow cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. Mass Spectrometry cluster_analysis 4. Data Analysis Enrich Enrich Sulfopeptides (e.g., TiO2, IMAC, SAX) LC_Choice Select LC Method Enrich->LC_Choice HILIC HILIC (High Organic Mobile Phase) LC_Choice->HILIC Highly Polar? RP_LC Reversed-Phase LC (with MS-compatible additives) LC_Choice->RP_LC Less Polar? Ion_Mode Select Ion Mode HILIC->Ion_Mode RP_LC->Ion_Mode Neg_Mode Negative Ion Mode (Recommended Start) Ion_Mode->Neg_Mode Low Signal in Pos? Pos_Mode Positive Ion Mode Ion_Mode->Pos_Mode Default Frag_Method Select Fragmentation Neg_Mode->Frag_Method Pos_Mode->Frag_Method ETD_ECD ETD / ECD / EThcD (Preserves Modification) Frag_Method->ETD_ECD Site Localization? CID_HCD CID / HCD (Confirm Peptide Backbone) Frag_Method->CID_HCD Sequence ID? Analysis Analyze Data (Search for 80 Da neutral loss and intact fragments) ETD_ECD->Analysis CID_HCD->Analysis

A logical workflow for sulfopeptide analysis.
Guide 2: Understanding Fragmentation Behavior

The lability of the sulfate group is the primary challenge in MS/MS analysis. This diagram illustrates the different outcomes from common fragmentation techniques.

Fragmentation_Comparison cluster_cid Collision-Induced Dissociation (CID/HCD) cluster_etd Electron Transfer Dissociation (ETD/ECD) Precursor Sulfopeptide Precursor Ion [M+nH]ⁿ⁺ CID_Node High Collision Energy Precursor->CID_Node ETD_Node Electron Transfer Reaction Precursor->ETD_Node Loss Neutral Loss of SO₃ (-79.9568 Da) CID_Node->Loss Results in Backbone_Frags Unmodified Backbone Fragments (b- and y-ions) Loss->Backbone_Frags Followed by Sulfated_Frags Sulfate-Retaining Fragments (c- and z-ions) ETD_Node->Sulfated_Frags Results in

Comparison of CID/HCD and ETD/ECD fragmentation.
Data Tables

Table 1: Comparison of Fragmentation Techniques for Sulfopeptide Analysis

TechniquePrimary Fragment IonsModification RetentionPrimary Use CaseKey Limitation
CID/HCD b, yNo (complete neutral loss of SO₃)[1][2]Peptide sequence confirmation after modification loss.Cannot be used for sulfation site localization.[2]
ETD/ECD c, zYes (modification is preserved)[1][6]Definitive sulfation site localization.Can be inefficient for doubly-charged precursors.[1]
EThcD c, z and b, yYesImproved fragmentation and site localization for low-charge state precursors.[1]Requires specific instrumentation.
UVPD a, x, yYesAlternative for site localization.May have lower sensitivity for routine analysis.

Table 2: Comparison of Common LC Mobile Phase Additives for Sulfopeptide MS

AdditiveTypical ConcentrationIon Suppression EffectChromatographic PerformanceRecommendation
Formic Acid (FA) 0.1 - 0.2%Low[13]GoodHighly Recommended. The best starting point for ESI-MS.
Acetic Acid 0.3%Low to ModerateFairA viable alternative to formic acid.[13]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%High[13][14]ExcellentNot Recommended. Causes significant signal suppression.[13]
Heptafluorobutyric Acid (HFBA) 0.05%Very HighExcellentNot Recommended. Stronger ion suppression than TFA.[13]
Ammonium Acetate/Formate 5 - 10 mMLowGoodUseful for HILIC and for promoting deprotonation in negative ion mode.

Experimental Protocols

Protocol 1: N-Terminal Sulfonation for MALDI-TOF/TOF Analysis

This protocol is adapted from procedures that use chemical derivatization to simplify MS/MS spectra, leading to easier de novo sequencing.[18][19]

  • Lysine Blocking (Guanidination):

    • Reconstitute the peptide mixture in 0.25 M NaHCO₃, pH 10.

    • Add O-methylisourea hydrogen sulfate to a final concentration of 17.2 mg/mL.

    • Incubate overnight at room temperature. This step converts lysine residues to homoarginine, preventing them from reacting with the sulfonation reagent.

  • Sample Cleanup:

    • Adsorb the peptide mixture onto a C18 ZipTip by pipetting up and down ~10 times.

    • Wash the tip with 0.1% TFA in water.

  • N-Terminal Sulfonation:

    • Prepare a fresh labeling solution of 4-sulfophenyl isothiocyanate (SPITC) at 1 mg/10 µL in 0.25 M NaHCO₃, pH 9.4.

    • Slowly draw the labeling solution into the ZipTip and allow it to react with the bound peptides for 3 minutes at room temperature.

    • Wash the tip with 0.1% TFA to remove excess reagent.

  • Hydroxylamine Wash:

    • Prepare a solution of 5% hydroxylamine in the same labeling buffer (0.25 M NaHCO₃, pH 9.4).

    • Wash the tip with the hydroxylamine solution to remove any non-specific labeling of hydroxyl-containing amino acids.

    • Perform a final wash with 0.1% TFA.

  • Elution:

    • Elute the sulfonated peptides from the ZipTip using 2–5 µL of a solution containing 0.1% TFA and 60% acetonitrile.

    • The sample is now ready for MALDI spotting. This derivatization adds a mass of ~136 Da to the peptide's N-terminus.[18]

Protocol 2: Basic HILIC Method for Sulfopeptide Separation

This protocol provides a starting point for separating polar sulfopeptides using HILIC, which often provides better retention and selectivity than reversed-phase chromatography.[11]

  • Column:

    • Use a HILIC column with a polar stationary phase (e.g., bare silica, amide, or zwitterionic phase). A common choice is a HALO Penta-HILIC column (2.7 µm, 90 Å).[11]

  • Mobile Phases:

    • Mobile Phase A (Aqueous): 95% Water, 5% Acetonitrile, with 10 mM Ammonium Formate, adjusted to pH ~3 with formic acid.

    • Mobile Phase B (Organic): 95% Acetonitrile, 5% Water, with 10 mM Ammonium Formate, adjusted to pH ~3 with formic acid.

  • Sample Preparation:

    • Reconstitute the dried peptide sample in a solution with a high organic content to match the initial gradient conditions (e.g., 75-90% Acetonitrile, 0.1% Formic Acid) to ensure good peak shape.[11]

  • LC Gradient:

    • Flow Rate: 200-300 µL/min (for analytical scale).

    • Initial Conditions: Start with a high percentage of Mobile Phase B (e.g., 95% B).

    • Gradient: Run a linear gradient from 95% B to ~50-60% B over 30-60 minutes. In HILIC, water is the strong eluting solvent, so decreasing the organic content (acetonitrile) increases elution strength.

    • Wash and Re-equilibration: After the analytical gradient, wash the column with high aqueous phase (e.g., 95% A) and then re-equilibrate at the initial high organic conditions for at least 10-15 column volumes. Proper re-equilibration is critical for reproducible retention times in HILIC.

References

Validation & Comparative

A Head-to-Head Battle: 4-Biphenylsulfonic Acid vs. Sulfuric Acid as Catalysts for Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of chemical synthesis, the choice of catalyst is paramount. In the realm of hydrolysis reactions, both 4-biphenylsulfonic acid and sulfuric acid are common contenders. This guide provides an objective comparison of their performance, supported by experimental data, to inform your selection process.

While sulfuric acid has long been a workhorse in acid-catalyzed hydrolysis, emerging research suggests that aryl sulfonic acids, such as this compound, may offer distinct advantages in certain applications, particularly in the context of biomass conversion. This comparison delves into the available data to illuminate the strengths and weaknesses of each catalyst.

Catalytic Performance: A Quantitative Comparison

The efficacy of a catalyst is ultimately measured by its ability to promote a reaction, typically quantified by product yield and reaction rate. The following tables summarize the available experimental data comparing this compound and sulfuric acid in the hydrolysis of cellulose, a key component of lignocellulosic biomass.

CatalystSubstrateTotal Reducing Sugar (TRS) Yield (%)Reference
This compoundCellulose30.3[1][2]
Sulfuric acidCellulose21.7[1][2]

Table 1: Comparison of Total Reducing Sugar (TRS) Yields for Cellulose Hydrolysis. This data indicates that under similar conditions, this compound can produce a significantly higher yield of reducing sugars from cellulose compared to sulfuric acid.

For the hydrolysis of more complex lignocellulosic biomass, extensive data is available for sulfuric acid across various feedstocks. While direct comparative data for this compound on these specific substrates is limited in the reviewed literature, the performance of sulfuric acid provides a crucial benchmark.

SubstrateCatalystTemperature (°C)Time (min)Acid Conc. (%)Glucose Yield (%)Xylose Yield (%)Reference
Corn StoverSulfuric acid1600-50.75--[3]
SwitchgrassSulfuric acid160-190-0.25-1.010.6-13.670-94
PoplarSulfuric acid-----

Table 2: Representative Data for Dilute Sulfuric Acid Hydrolysis of Lignocellulosic Biomass. This table highlights the typical conditions and resulting sugar yields for the hydrolysis of common biomass feedstocks using sulfuric acid. The yields can vary significantly depending on the specific reaction parameters.

Experimental Protocols: A Methodological Overview

To provide a practical context for the performance data, this section outlines typical experimental protocols for hydrolysis using both this compound and sulfuric acid.

Protocol 1: Hydrolysis of Cellulose using this compound

This protocol is based on studies comparing various aryl sulfonic acids to sulfuric acid for cellulose hydrolysis.

Materials:

  • Cellulose (e.g., Sigmacell)

  • This compound

  • Deionized water

Procedure:

  • Prepare a solution of this compound in deionized water to the desired concentration (e.g., to achieve a specific H+ ion concentration).

  • Add a known weight of cellulose to a reaction vessel.

  • Add the this compound solution to the cellulose to achieve the desired solid-to-liquid ratio.

  • Seal the reaction vessel and place it in a preheated oil bath or oven at the desired reaction temperature (e.g., 160°C).

  • Maintain the reaction for the specified duration (e.g., 3 hours), with stirring if applicable.

  • After the reaction, cool the vessel to room temperature.

  • Analyze the liquid fraction for total reducing sugars and glucose content using standard analytical methods such as DNS (3,5-dinitrosalicylic acid) assay and high-performance liquid chromatography (HPLC).

Protocol 2: Dilute Acid Hydrolysis of Lignocellulosic Biomass (e.g., Corn Stover) using Sulfuric Acid

This protocol is a generalized procedure based on numerous studies on biomass pretreatment and hydrolysis.

Materials:

  • Milled lignocellulosic biomass (e.g., corn stover)

  • Sulfuric acid (concentrated)

  • Deionized water

Procedure:

  • Prepare a dilute sulfuric acid solution of the desired concentration (e.g., 0.75% w/v) by carefully adding concentrated sulfuric acid to deionized water.

  • Prepare a slurry of the biomass in the dilute sulfuric acid solution at a specific solid loading (e.g., 10% w/v).

  • Transfer the slurry to a high-pressure reactor.

  • Heat the reactor to the target temperature (e.g., 160°C) and maintain it for the designated residence time (e.g., 0-5 minutes).

  • Rapidly cool the reactor to stop the reaction.

  • Separate the liquid hydrolysate from the solid residue by filtration.

  • Wash the solid residue with deionized water.

  • Analyze the liquid hydrolysate for monomeric sugar concentrations (e.g., glucose, xylose) using HPLC.

  • The solid residue can be further processed, for example, by enzymatic hydrolysis to release more glucose.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a typical acid-catalyzed hydrolysis experiment, applicable to both this compound and sulfuric acid.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate Substrate (e.g., Cellulose, Biomass) Slurry Reaction Slurry Substrate->Slurry Catalyst_Solution Catalyst Solution (this compound or Sulfuric Acid) Catalyst_Solution->Slurry Reactor Hydrolysis Reactor Slurry->Reactor Heating & Stirring Separation Solid-Liquid Separation Reactor->Separation Cooling Liquid_Analysis Liquid Phase Analysis (e.g., HPLC for sugars) Separation->Liquid_Analysis Solid_Analysis Solid Residue Analysis (Optional) Separation->Solid_Analysis

Caption: General workflow for acid-catalyzed hydrolysis.

Signaling Pathways and Logical Relationships

In the context of acid-catalyzed hydrolysis of cellulose, the fundamental process involves the protonation of the glycosidic oxygen, followed by the cleavage of the β-1,4-glycosidic bond. This can be represented as a simplified logical pathway.

Hydrolysis_Mechanism cluster_catalyst Catalyst Action cluster_reaction Reaction Steps H_ion H+ (from Acid) Protonation Protonation of Glycosidic Oxygen H_ion->Protonation Cellulose Cellulose (Glycosidic Oxygen) Cellulose->Protonation Cleavage Cleavage of β-1,4-Glycosidic Bond Protonation->Cleavage Products Glucose & Oligosaccharides Cleavage->Products

Caption: Simplified mechanism of acid-catalyzed cellulose hydrolysis.

Conclusion

The choice between this compound and sulfuric acid as a catalyst for hydrolysis depends on the specific substrate and desired outcome. Experimental data suggests that for the hydrolysis of pure cellulose, this compound can offer a higher yield of reducing sugars compared to sulfuric acid. This enhanced performance may be attributed to the hydrophobic nature of the biphenyl group, which could facilitate interaction with the cellulose substrate.

For the hydrolysis of complex lignocellulosic biomass, sulfuric acid remains a widely studied and effective catalyst, with a large body of literature detailing its performance under various conditions. While direct comparative data for this compound on these feedstocks is not as readily available, its superior performance with cellulose suggests it holds promise as a potent catalyst for biomass conversion.

Researchers and professionals in drug development should consider the substrate, desired product yields, and process conditions when selecting between these two acids. For applications requiring high sugar yields from cellulosic materials, this compound presents a compelling alternative to the conventional use of sulfuric acid. Further research directly comparing these catalysts on various lignocellulosic feedstocks would be invaluable for a more comprehensive understanding of their relative efficiencies.

References

A Senior Application Scientist's Guide to Ion-Pairing Reagents in Reverse-Phase Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving optimal separation of ionic and polar analytes in reverse-phase chromatography is a persistent challenge. When analytes exhibit poor retention on conventional C18 or C8 columns, eluting at or near the void volume, ion-pairing chromatography (IPC) emerges as a powerful technique to enhance retention, improve peak shape, and manipulate selectivity.[1][2] This guide provides an in-depth comparison of different ion-pairing reagents, offering field-proven insights and experimental data to empower you in your method development endeavors.

The Mechanism of Ion-Pairing Chromatography: A Tale of Two Models

Ion-pairing chromatography ingeniously modifies a standard reverse-phase system to enable the separation of charged molecules.[2] This is achieved by introducing an ion-pairing reagent (IPR) into the mobile phase. These reagents are amphiphilic molecules, possessing both a hydrophobic tail and a charged head group. The exact mechanism by which they facilitate retention is still a subject of discussion, with two primary models proposed:

  • The Ion-Pair Partition Model: In this model, the IPR forms a neutral ion pair with the oppositely charged analyte in the mobile phase. This newly formed neutral complex is more hydrophobic and can therefore partition onto the non-polar stationary phase, leading to increased retention.[2]

  • The Adsorption or "Dynamic Ion-Exchanger" Model: This model suggests that the hydrophobic tails of the IPRs adsorb onto the stationary phase, creating a dynamic, charged surface. This effectively transforms the reverse-phase column into a pseudo-ion-exchanger, allowing for the retention of oppositely charged analytes via electrostatic interactions.[3]

It is likely that both mechanisms contribute to the retention process in varying degrees depending on the specific IPR, analyte, and chromatographic conditions.

graph TD { subgraph Ion-Pair Partition Model A[Analyte (Charged)] -- in Mobile Phase --> C{Ion Pair (Neutral)}; B[IPR (Oppositely Charged)] -- in Mobile Phase --> C; C -- Partitions onto --> D[Stationary Phase]; end

}

Caption: The two proposed mechanisms of ion-pairing chromatography.

A Comparative Analysis of Common Ion-Pairing Reagents

The choice of IPR is the most critical parameter in developing a successful ion-pairing method. The ideal reagent will depend on the charge of the analyte, the desired retention, and the detection method.

For the Analysis of Basic (Positively Charged) Analytes: Anionic IPRs

Anionic IPRs are employed to retain and separate basic compounds that are protonated and carry a positive charge at acidic to neutral pH.

These are the workhorses of ion-pairing chromatography for basic analytes.[4] They consist of a negatively charged sulfonate head group and a hydrophobic alkyl tail of varying length.

  • Mechanism of Action: Alkyl sulfonates primarily function through the adsorption model, creating a negatively charged layer on the stationary phase that retains cationic analytes.[3]

  • Key Performance Characteristics:

    • Chain Length: The length of the alkyl chain is a powerful tool for controlling retention. Longer chains (e.g., octanesulfonate, decanesulfonate) are more hydrophobic, leading to stronger adsorption to the stationary phase and consequently, greater retention of the analyte.[5] Shorter chains (e.g., pentanesulfonate, hexanesulfonate) provide less retention. This allows for fine-tuning of the separation.

    • Concentration: Increasing the concentration of the alkyl sulfonate in the mobile phase generally leads to increased retention, up to a saturation point where the stationary phase is fully coated.[2]

    • Organic Modifier: The type and concentration of the organic modifier in the mobile phase also play a crucial role. A higher percentage of organic solvent will decrease the retention of the analyte.

Ion-Pairing ReagentTypical ConcentrationKey Characteristics
Sodium Pentanesulfonate5-50 mMLow hydrophobicity, provides less retention.
Sodium Hexanesulfonate5-50 mMModerate hydrophobicity and retention.
Sodium Heptanesulfonate5-50 mMGood balance of hydrophobicity and retention for many applications.
Sodium Octanesulfonate5-50 mMHigh hydrophobicity, strong retention.[3]

Expert Insight: When developing a method with alkyl sulfonates, it is often best to start with a mid-range chain length, such as heptanesulfonate, and then adjust to a longer or shorter chain to optimize the separation. Be mindful that longer chain alkyl sulfonates require longer column equilibration times.[3]

PFCAs, particularly Trifluoroacetic Acid (TFA), are widely used, especially for the analysis of peptides and proteins.[6] Other members of this family include pentafluoropropionic acid (PFPA) and heptafluorobutyric acid (HFBA).

  • Mechanism of Action: PFCAs can act as both ion-pairing agents and mobile phase modifiers that suppress silanol activity on the silica-based stationary phase, leading to improved peak shapes.[6]

  • Key Performance Characteristics:

    • Volatility: A major advantage of PFCAs is their volatility, which makes them compatible with mass spectrometry (MS) detection.[6] However, they are known to cause ion suppression in the MS source, with the effect generally increasing with the hydrophobicity of the PFCA.[7]

    • Hydrophobicity and Retention: Similar to alkyl sulfonates, the retention of positively charged analytes increases with the hydrophobicity of the PFCA (TFA < PFPA < HFBA).[6] This provides a means to adjust selectivity.

    • Concentration: The concentration of the PFCA can also be optimized to fine-tune retention and peak shape. For TFA, concentrations of 0.05-0.1% are common for peptide analysis.[7]

Comparative Performance of PFCAs for Peptide Separation [6]

Ion-Pairing ReagentRelative HydrophobicityRetention of Positively Charged PeptidesMS Ion Suppression
Formic AcidLowLowLow
Trifluoroacetic Acid (TFA)ModerateModerateHigh[7]
Pentafluoropropionic Acid (PFPA)HighHighModerate
Heptafluorobutyric Acid (HFBA)Very HighVery HighModerate to High[8]

Expert Insight: While TFA is a common choice, for MS applications where sensitivity is paramount, formic acid is often preferred despite its weaker ion-pairing ability and potentially poorer peak shapes.[9] For separations that require stronger retention than TFA can provide, HFBA is a viable but more ion-suppressive alternative.[8]

For the Analysis of Acidic (Negatively Charged) Analytes: Cationic IPRs

Cationic IPRs are used to retain acidic compounds that are deprotonated and carry a negative charge at neutral to basic pH.

Tetra-alkylammonium salts, such as tetrabutylammonium (TBA) and tetrapropylammonium (TPA), are the most common cationic IPRs.[4]

  • Mechanism of Action: These reagents adsorb to the stationary phase via their alkyl chains, presenting a positively charged surface that retains anionic analytes.

  • Key Performance Characteristics:

    • Alkyl Chain Length: As with anionic IPRs, the length of the alkyl chains on the quaternary amine influences retention. Longer alkyl chains lead to greater hydrophobicity and stronger retention.

    • Counter-ion: The counter-ion of the quaternary amine salt (e.g., bromide, chloride, hydrogen sulfate) can also have a minor effect on the separation.

    • pH: The mobile phase pH should be maintained at a level where the acidic analytes are ionized.

Ion-Pairing ReagentTypical ConcentrationKey Characteristics
Tetrabutylammonium Bromide5-50 mMCommonly used for a wide range of acidic analytes.[4]
Tetrapropylammonium Hydroxide5-50 mMOffers slightly less retention than TBA salts.
Tetrahexylammonium Hydroxide5-50 mMProvides strong retention for weakly retained acidic compounds.

Expert Insight: When working with quaternary amines, it is crucial to dedicate a column for this purpose, as these reagents can be difficult to completely wash out and can affect subsequent analyses.[10]

Experimental Protocol: A Step-by-Step Guide to Comparing Ion-Pairing Reagents

This protocol provides a systematic approach to selecting and optimizing an ion-pairing reagent for your specific application.

Objective: To compare the performance of different ion-pairing reagents for the separation of a mixture of ionic analytes by reverse-phase HPLC.

Materials:

  • HPLC system with a UV or MS detector

  • Reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • A mixture of your target ionic analytes and a neutral marker

  • A selection of ion-pairing reagents to be tested (e.g., sodium hexanesulfonate, TFA, tetrabutylammonium bromide)

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers (e.g., phosphate, acetate) to control mobile phase pH

Workflow:

graph TD { A[Initial System and Column Equilibration] --> B{Analyte and Neutral Marker Injection without IPR}; B --> C{Select and Prepare IPR Mobile Phases}; C --> D[Equilibrate Column with First IPR]; D --> E{Inject Analyte Mixture}; E --> F{Evaluate Chromatogram (Retention, Peak Shape, Resolution)}; F --> G{Repeat D-F for Each IPR}; G --> H[Compare Performance Metrics]; H --> I[Select Optimal IPR and Fine-Tune Conditions];

}

Caption: Workflow for comparing ion-pairing reagents.

Detailed Steps:

  • Initial System and Column Equilibration:

    • Flush the HPLC system and column thoroughly with a mixture of methanol and water to remove any contaminants.

    • Equilibrate the column with your starting mobile phase (without any IPR) for at least 30 column volumes.

  • Analyte and Neutral Marker Injection without IPR:

    • Dissolve your analyte mixture and a neutral marker (e.g., uracil) in the initial mobile phase.

    • Inject the mixture and record the chromatogram. This will serve as your baseline and confirm the poor retention of your ionic analytes.

  • Select and Prepare IPR Mobile Phases:

    • Based on the charge of your analytes, select a few candidate IPRs (e.g., for basic analytes, you might compare sodium hexanesulfonate, TFA, and HFBA).

    • Prepare mobile phases containing each IPR at a starting concentration (e.g., 10 mM for alkyl sulfonates, 0.1% for TFA). Ensure the pH of the mobile phase is appropriately controlled with a buffer to ensure your analyte is in its ionized form.[11]

  • Equilibrate Column with First IPR:

    • Flush the system and column with the first IPR-containing mobile phase for an extended period (at least 50-100 column volumes) to ensure the stationary phase is fully equilibrated.[3] This is a critical step for reproducibility.

  • Inject Analyte Mixture:

    • Inject your analyte mixture.

  • Evaluate Chromatogram:

    • Measure the retention time (t_R) of your analytes and the neutral marker.

    • Calculate the retention factor (k') for each analyte.

    • Assess the peak shape (asymmetry factor).

    • Calculate the resolution between critical pairs of analytes.

  • Repeat for Each IPR:

    • Thoroughly wash the column between each IPR mobile phase to avoid cross-contamination.

    • Repeat steps 4-6 for each of the selected IPRs.

  • Compare Performance Metrics:

    • Compile the retention factors, peak asymmetry, and resolution values for each IPR in a table for easy comparison.

  • Select Optimal IPR and Fine-Tune Conditions:

    • Based on the data, select the IPR that provides the best overall performance.

    • Further optimize the separation by adjusting the IPR concentration, organic modifier percentage, and pH.[11]

Troubleshooting Common Issues in Ion-Pairing Chromatography

IssuePotential Cause(s)Recommended Solution(s)
Long Column Equilibration Times Strong adsorption of the IPR to the stationary phase, especially with long-chain reagents.Use isocratic elution where possible. For gradient elution, use IPRs that interact more weakly with the stationary phase. Dedicate a column for specific ion-pairing applications.[3][10]
Poor Peak Shape (Tailing or Fronting) Incomplete column equilibration; secondary interactions with residual silanols.Ensure thorough column equilibration. Adjust the column temperature. Optimize the IPR concentration and mobile phase pH.[3]
Baseline Drift or Ghost Peaks Impurities in the IPR or other mobile phase components; temperature fluctuations.Use high-purity reagents and solvents. Ensure proper mixing of the mobile phase. Use a column thermostat to maintain a constant temperature.[12]
Irreproducible Retention Times Incomplete column equilibration; changes in mobile phase composition or temperature.Strictly control all chromatographic parameters. Allow for sufficient equilibration time between runs and after any mobile phase changes.[10]
MS Signal Suppression Non-volatile IPRs interfering with the ionization process.Use volatile IPRs like TFA or formic acid, but be aware of their potential for ion suppression. Consider using a lower concentration of the IPR. Explore alternatives to IPC, such as HILIC.[8][13]

Alternatives to Ion-Pairing Chromatography

While IPC is a valuable tool, it is not without its drawbacks, such as long equilibration times and incompatibility with MS for non-volatile reagents.[10] For some applications, alternative techniques may be more suitable:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high organic content to retain and separate polar analytes.[14] It is highly compatible with MS and offers an orthogonal selectivity to reverse-phase chromatography.[15][16]

  • Mixed-Mode Chromatography: This technique employs stationary phases that have both hydrophobic and ion-exchange functionalities. This allows for the simultaneous separation of neutral and ionic compounds without the need for IPRs in the mobile phase.[17]

Conclusion

The selection of an appropriate ion-pairing reagent is a critical step in developing robust and reliable methods for the separation of ionic and polar analytes in reverse-phase chromatography. By understanding the underlying mechanisms and systematically comparing the performance of different reagents, researchers can unlock the full potential of this powerful technique. This guide provides a framework for making informed decisions, from choosing the right IPR to troubleshooting common issues, ultimately leading to improved separations and more reliable analytical data.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Biphenylsulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of validated analytical methods for the precise quantification of 4-Biphenylsulfonic acid, a compound of interest in pharmaceutical development and chemical manufacturing. The selection of an appropriate analytical technique is contingent upon factors such as the sample matrix, required sensitivity, and the specific application. Herein, we compare three prevalent methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Hydrophilic Interaction Chromatography with Mass Spectrometry (HILIC-MS).

Comparison of Analytical Methods

The accurate quantification of this compound is crucial for quality control, process monitoring, and stability studies. The following table summarizes the performance characteristics of the compared analytical techniques.

ParameterHPLC-UV with Ion-PairingUPLC-MS/MSHILIC-MS
Principle Reversed-phase chromatography with an ion-pairing agent to retain the anionic sulfonic acid, followed by UV detection.High-resolution separation on a sub-2 µm particle column coupled with highly selective and sensitive mass spectrometric detection.[1][2]Separation of polar compounds on a polar stationary phase with a high organic content mobile phase, coupled with MS detection.[3]
Linearity (r²) > 0.999> 0.99> 0.99
Limit of Detection (LOD) ~0.05 µg/mL0.15 - 0.4 ng/mL[2]~1 ppm
Limit of Quantification (LOQ) ~0.15 µg/mL0.04 ppm1-10 ppm[3]
Accuracy (% Recovery) 98-102%94.9-115.5%[2]95-105%
Precision (%RSD) < 2%< 7%< 10%
Specificity Moderate (potential for interference from co-eluting, UV-absorbing species).High (mass-to-charge ratio detection provides excellent specificity).High (separation based on hydrophilicity and MS detection reduces interference).
Robustness Robust to minor changes in mobile phase composition, pH, and flow rate.Robust, but sensitive to matrix effects which may require internal standards.Moderately robust; retention can be sensitive to mobile phase water content.[3]

Experimental Protocols

Detailed methodologies for the validation of each analytical technique are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) using Ion-Pair Chromatography

Ion-pair chromatography is a suitable technique for retaining and separating ionic analytes like this compound on a reversed-phase column.[4][5] An ion-pairing agent, such as a quaternary ammonium salt, is added to the mobile phase to form a neutral ion pair with the analyte, which can then be retained by the non-polar stationary phase.[4][6]

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) containing an ion-pairing reagent (e.g., 5 mM tetrabutylammonium hydroxide) and an organic solvent like acetonitrile. The composition is optimized to achieve desired retention and separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Validation Procedure:

    • Linearity: Prepare a series of standard solutions of this compound over the desired concentration range. Construct a calibration curve by plotting the peak area against the concentration.

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision:

      • Repeatability (Intra-day precision): Perform multiple replicate injections of a standard solution at a single concentration on the same day.

      • Intermediate Precision (Inter-day precision): Repeat the repeatability assay on different days with different analysts or equipment.

    • Specificity: Conduct forced degradation studies by subjecting the analyte to stress conditions (acid, base, oxidation, heat, and light) to ensure the method can separate the main peak from any degradation products.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification of impurities.[2] This method is particularly useful for analyzing genotoxic impurities where very low detection limits are required.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined by infusing a standard solution.

  • Validation Procedure:

    • The validation parameters (Linearity, Accuracy, Precision, Specificity) are assessed similarly to the HPLC-UV method, but with a focus on the lower concentration levels achievable with this technique. The stability of the solution should also be evaluated.[2]

Hydrophilic Interaction Chromatography with Mass Spectrometry (HILIC-MS)

HILIC is an alternative chromatographic mode for the retention of polar compounds like sulfonic acids.[3] It employs a polar stationary phase and a mobile phase with a high concentration of organic solvent.

  • Instrumentation: HPLC or UPLC system coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: HILIC column with a triazole or amino stationary phase.[3]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI in negative mode.

    • Scan Type: MRM.

  • Validation Procedure:

    • The validation would follow the ICH guidelines, similar to the other methods, to establish the method's suitability for its intended purpose.[7] The retention behavior in HILIC can be influenced by the water content in the mobile phase, so robustness studies are particularly important.[3]

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the validation of analytical methods for this compound.

Analytical_Method_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Validation Experiments cluster_reporting Phase 3: Documentation start Define Analytical Method Requirements dev Method Development & Optimization start->dev protocol Write Validation Protocol dev->protocol specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report robustness->report end Method Implementation for Routine Use report->end

Caption: Workflow for Analytical Method Validation.

HPLC_Ion_Pair_Mechanism cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase (C18) BPSA This compound (Anion: BPSA⁻) ion_pair Formation of Neutral Ion-Pair [BPSA⁻-IPR⁺] BPSA->ion_pair IPR Ion-Pairing Reagent (Cation: IPR⁺) IPR->ion_pair c18 Non-Polar C18 Surface ion_pair->c18 Hydrophobic Interaction retention Retention & Separation c18->retention detection UV Detection retention->detection

Caption: Mechanism of HPLC Ion-Pair Chromatography.

References

A Senior Application Scientist's Guide to Derivatization Reagents for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern proteomics, the precise and accurate quantification of proteins across multiple samples is paramount. Chemical derivatization, the process of chemically modifying peptides, is a cornerstone technique that enhances the analytical capabilities of mass spectrometry (MS), enabling robust relative and absolute quantification. This guide provides a comparative analysis of common derivatization strategies, offering insights into their mechanisms, experimental workflows, and practical considerations to empower researchers in making informed decisions for their proteomics experiments.

The Rationale for Derivatization: Why Chemically Modify Peptides?

While label-free quantification methods offer a direct approach, chemical derivatization provides several distinct advantages, particularly for complex samples and studies demanding high precision. The primary motivations include:

  • Multiplexing Capability: Isobaric tags, such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), allow for the simultaneous analysis of multiple samples (up to 32-plex) in a single MS run. This significantly increases throughput, reduces instrument time, and minimizes batch effects, which are common sources of experimental variability.

  • Enhanced Ionization and Fragmentation: Derivatization can introduce permanently charged moieties or groups that improve the ionization efficiency of peptides, leading to stronger signals in the mass spectrometer. Furthermore, specific tags are designed to produce predictable and intense reporter ions upon fragmentation, which are then used for quantification.

  • Improved Chromatographic Separation: Modifying the chemical properties of peptides can alter their behavior during liquid chromatography (LC), sometimes leading to better peak shapes and resolution.

  • Targeted Analysis: Specific derivatization chemistries can be used to selectively label peptides containing particular functional groups or post-translational modifications (PTMs), enriching them for targeted analysis.

The choice of reagent is not trivial; it fundamentally influences experimental design, data quality, and the biological questions that can be answered. This decision hinges on factors such as the desired level of multiplexing, sample complexity, available instrumentation, and the specific functional groups present on the peptides of interest.

A Comparative Analysis of Amine-Reactive Reagents: The Workhorses of Proteomics

The most common targets for derivatization are the primary amines found at the N-terminus of every peptide and on the side chain of lysine residues. This ubiquity makes amine-reactive chemistry a robust and widely applicable strategy.

Isobaric Tagging: TMT vs. iTRAQ

Isobaric tags are structurally similar, possessing an amine-reactive group, a balancer group, and a reporter group. In the mass spectrometer, peptides labeled with different isobaric tags from a set are indistinguishable in the precursor (MS1) scan because the tags have the same total mass. However, upon fragmentation (MS2 or MS3), the linker breaks, releasing reporter ions of different masses, the intensities of which are used to determine the relative abundance of the peptide in each original sample.

FeatureTandem Mass Tags (TMT)Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)
Reactive Group NHS-esterNHS-ester
Multiplexing Up to 18-plex (TMTpro), 32-plex4-plex, 8-plex
Reporter Ions Generated upon high-energy collisional dissociation (HCD) or ETDGenerated upon collision-induced dissociation (CID) or HCD
Fragmentation HCD is preferred for optimal reporter ion generation.CID can be used, but HCD is often preferred for complex samples.
Structure TMTpro reagents have a longer spacer arm, which can reduce steric hindrance.The original iTRAQ reagents have a more compact structure.
Performance TMTpro reagents are reported to increase peptide identifications and quantitative accuracy due to their increased sensitivity.A well-established and validated chemistry, though with lower multiplexing capacity compared to the latest TMT reagents.

Expert Insight: The choice between TMT and iTRAQ often comes down to the required level of multiplexing and the instrumentation available. For large-scale studies comparing many conditions, the higher multiplexing capacity of TMTpro (16-plex or 18-plex) is a significant advantage. However, it's crucial to use an MS method with high-energy collisional dissociation (HCD) to efficiently generate the TMT reporter ions. While iTRAQ has lower plexing, its chemistry is robust and well-documented in a vast body of literature.

Workflow for Isobaric Tagging

The following diagram illustrates the generalized workflow for a typical isobaric tagging experiment.

IsobaricTaggingWorkflow cluster_prep Sample Preparation cluster_label Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis ProteinExtract Protein Extraction (e.g., from 8 samples) ReduceAlkylate Reduction & Alkylation ProteinExtract->ReduceAlkylate Digest Proteolytic Digestion (e.g., Trypsin) ReduceAlkylate->Digest Label Labeling with Isobaric Tags (e.g., TMTpro 8-plex) Digest->Label Quench Quenching Reaction Label->Quench Combine Combine All Labeled Samples Quench->Combine Fractionate Offline Fractionation (Optional but Recommended) Combine->Fractionate LCMS LC-MS/MS Analysis Fractionate->LCMS Identify Peptide Identification (MS1, MS2) LCMS->Identify Quantify Quantification (Reporter Ions) Identify->Quantify

Caption: Generalized workflow for quantitative proteomics using isobaric tags.

Targeting Other Functional Groups: Expanding the Toolkit

While amine-reactive chemistry is dominant, derivatization reagents targeting other functional groups offer unique advantages for specific applications.

Carboxyl-Reactive Reagents

These reagents target the C-terminus of peptides and the side chains of aspartic and glutamic acid. This approach is less common than amine labeling but can be valuable for specific applications, such as analyzing the results of atypical proteases or for certain cross-linking studies.

  • Mechanism: Typically involves an activation step using carbodiimides (e.g., EDC) to form a reactive intermediate, which then reacts with a nucleophilic label.

  • Considerations: The reaction conditions must be carefully controlled to avoid side reactions. This method is generally more complex than amine labeling.

Sulfhydryl-Reactive Reagents

These reagents specifically target the thiol group on cysteine residues. This is a powerful strategy for studying redox proteomics, identifying disulfide bonds, or assessing cysteine accessibility.

  • Common Reagents: Iodoacetamide (and its isotopic variants), maleimides.

  • Application: Isotope-Coded Affinity Tags (ICAT) were an early example of this approach. In this method, a "heavy" and a "light" version of a cysteine-reactive tag (containing 13C or 12C) are used to label two different samples. The samples are then combined, and the relative abundance of a peptide is determined by the ratio of the heavy and light signals in the MS1 scan.

Workflow for ICAT Labeling

ICAT_Workflow cluster_samples Sample Preparation cluster_labeling Labeling & Digestion cluster_analysis Analysis Sample1 Sample 1 (e.g., Control) Reduce1 Reduce Cysteines Sample1->Reduce1 Sample2 Sample 2 (e.g., Treated) Reduce2 Reduce Cysteines Sample2->Reduce2 LabelLight Label with Light ICAT Reagent Reduce1->LabelLight LabelHeavy Label with Heavy ICAT Reagent Reduce2->LabelHeavy Digest1 Proteolytic Digestion LabelLight->Digest1 Digest2 Proteolytic Digestion LabelHeavy->Digest2 Combine Combine Labeled Samples Digest1->Combine Digest2->Combine Enrich Affinity Purification of Labeled Peptides Combine->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Quant Quantify from MS1 Peak Ratios LCMS->Quant

Caption: Workflow for cysteine-specific labeling using ICAT reagents.

Experimental Protocol: A Step-by-Step Guide to TMTpro Labeling

This protocol provides a representative workflow for labeling digested protein samples with TMTpro 16-plex reagents. It is essential to consult the manufacturer's specific instructions for the exact reagents being used.

Trustworthiness: This protocol incorporates self-validating steps. A small portion of the labeled and combined sample should be analyzed first to check for labeling efficiency and equal mixing before committing the entire sample to extensive fractionation and analysis.

Materials:

  • Lyophilized peptide samples (100 µg each)

  • TMTpro 16-plex Label Reagent Set

  • Anhydrous acetonitrile (ACN)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Triethylammonium bicarbonate (TEAB) buffer, 100 mM, pH 8.5

  • Hydroxylamine, 5% (w/v)

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Reagent Preparation:

    • Allow the TMTpro reagents to equilibrate to room temperature.

    • Add 40 µL of anhydrous ACN to each reagent vial. Vortex for 5 minutes and spin down.

  • Sample Reconstitution:

    • Resuspend each of the 16 lyophilized peptide samples in 100 µL of 100 mM TEAB buffer. Vortex to ensure complete dissolution.

  • Labeling Reaction:

    • Add 40 µL of the reconstituted TMTpro reagent to its corresponding peptide sample.

    • Incubate the reaction mixture for 1 hour at room temperature.

    • Causality: The NHS-ester group of the TMT reagent reacts with primary amines on the peptides under slightly basic conditions (pH 8.5) to form stable amide bonds.

  • Quenching the Reaction:

    • Add 8 µL of 5% hydroxylamine to each sample.

    • Incubate for 15 minutes at room temperature.

    • Causality: Hydroxylamine quenches the reaction by reacting with any excess, unreacted TMT reagent, preventing unwanted modification of other molecules in subsequent steps.

  • Sample Pooling and Cleanup:

    • Combine all 16 labeled samples into a single microcentrifuge tube.

    • Acidify the sample with 10% trifluoroacetic acid (TFA) to a pH of ~2-3.

    • Desalt the pooled sample using a C18 SPE cartridge according to the manufacturer's protocol. This removes reaction byproducts, salts, and unreacted tags.

    • Lyophilize the cleaned, combined sample to dryness.

  • Offline Fractionation (Highly Recommended):

    • Resuspend the sample in a buffer suitable for high-pH reversed-phase liquid chromatography (HPRP-LC).

    • Fractionate the peptides into 24-96 fractions.

    • Causality: Fractionation reduces sample complexity, allowing the mass spectrometer to identify and quantify more peptides from low-abundance proteins.

  • LC-MS/MS Analysis:

    • Analyze each fraction (or a concatenated set of fractions) by LC-MS/MS using an instrument capable of HCD or ETD fragmentation.

    • The MS method should be configured to isolate a precursor ion (MS1), fragment it (MS2), and, for some advanced methods (SPS-MS3), further fragment a specific MS2 ion to generate cleaner reporter ion spectra.

Concluding Remarks

The selection of a derivatization reagent is a critical decision in the design of a quantitative proteomics experiment. Isobaric tags, particularly the high-plex TMT reagents, have become the industry standard for large-scale comparative studies due to their high throughput and precision. However, alternative chemistries targeting other functional groups, like the cysteine-reactive ICAT reagents, remain valuable for specific biological questions. A thorough understanding of the underlying chemistry, potential side reactions, and impact on downstream analysis is essential for generating high-quality, reproducible, and biologically meaningful data.

A Comparative Guide to Alternatives for 4-Biphenylsulfonic Acid in Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acid catalyst is paramount for optimizing reaction efficiency, yield, and overall process sustainability. 4-Biphenylsulfonic acid, an aromatic sulfonic acid, has proven to be an effective catalyst in various organic transformations, notably in the hydrolysis of polysaccharides like cellulose. However, a range of suitable alternatives exists, each with distinct properties, advantages, and disadvantages. This guide provides an objective comparison of this compound with other prominent sulfonic acid catalysts, supported by experimental data, to inform catalyst selection for specific research and development needs.

Performance Comparison in Cellulose Hydrolysis

One key application of strong acid catalysts is the hydrolysis of cellulose into reducing sugars, a critical step in the production of biofuels and bio-based chemicals. Experimental data reveals the catalytic efficiency of this compound in comparison to other sulfonic acids and the commonly used sulfuric acid.

In a comparative study, the hydrolysis of Sigmacell cellulose was conducted at 160°C for 3 hours using aqueous solutions of various sulfonic acids at the same proton concentration (0.0321 mol H⁺/L). The total reducing sugar (TRS) yields are summarized below.

CatalystTotal Reducing Sugar (TRS) Yield (%)
This compound 30.3
p-Toluenesulfonic acid28.0
2-Naphthalenesulfonic acid25.4
Sulfuric acid21.7

The data indicates that this compound exhibits the highest catalytic activity for cellulose hydrolysis under these conditions, surpassing both other aromatic sulfonic acids and the inorganic benchmark, sulfuric acid.[1] The enhanced performance of aryl sulfonic acids, particularly this compound, may be attributed to interactions between the hydrophobic aryl group and the biomass.[1]

Overview of Suitable Alternatives

Beyond cellulose hydrolysis, sulfonic acids are widely used as catalysts in reactions such as esterification, alkylation, and acetal formation.[2][3] The choice of catalyst often depends on factors like physical state, solubility, cost, and reusability. Here, we compare this compound with three common alternatives: p-Toluenesulfonic acid, Methanesulfonic acid, and solid-supported sulfonic acids.

CatalystKey AdvantagesKey DisadvantagesTypical Applications
This compound High catalytic activity in specific applications like cellulose hydrolysis.[1]Higher cost and potentially lower availability compared to p-TSA.Cellulose hydrolysis, esterification.
p-Toluenesulfonic acid (p-TSA) High catalytic activity, commercially available, relatively low cost, solid and easy to handle.[2]Can be corrosive; requires separation from the reaction mixture in homogeneous form.[2]Esterification, acetalization, dehydration.[2][3]
Methanesulfonic acid (MSA) Strong, non-oxidizing acid; liquid form can be advantageous for some processes; considered a "green" solvent.[4]Can be more difficult to remove from reaction mixtures than solid catalysts.Esterification, alkylation, biodiesel production.[4]
Solid-Supported Sulfonic Acids (e.g., Amberlyst-15, functionalized silica) Easily separable from the reaction mixture, reusable, and environmentally friendly.[2][5]May exhibit lower activity than homogeneous counterparts due to mass transfer limitations; potential for leaching of acid groups.[5]Esterification, transesterification, various organic transformations.[5][6]

Experimental Protocols for Catalytic Esterification

Fischer esterification is a classic and widely used reaction that relies on acid catalysis. Below are detailed, representative protocols for the esterification of a generic carboxylic acid with an alcohol using different sulfonic acid catalysts.

Protocol 1: Esterification using p-Toluenesulfonic Acid (p-TSA)

Materials:

  • Carboxylic acid (1 equivalent)

  • Alcohol (can be used as solvent, typically 5-10 equivalents)

  • p-Toluenesulfonic acid monohydrate (0.01-0.05 equivalents)

  • Anhydrous toluene (if alcohol is not the solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), add the carboxylic acid, alcohol, and anhydrous toluene.

  • Add the catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dilute the residue with an organic solvent like ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be further purified by distillation or chromatography.[3]

Protocol 2: Esterification using Methanesulfonic Acid (MSA)

Materials:

  • Fatty acid (1 equivalent)

  • Methanol (excess)

  • Methanesulfonic acid (catalytic amount)

  • Appropriate water-insoluble organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a reaction vessel, dissolve the fatty acid in an excess of methanol.

  • Add a catalytic amount of methanesulfonic acid to the solution.

  • Heat the reaction mixture to reflux and stir for the required duration, monitoring by TLC.

  • After completion, cool the reaction mixture.

  • Dissolve the mixture in a water-insoluble organic solvent.

  • Transfer to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution until the aqueous layer is slightly basic.

  • Wash the organic phase with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield the ester.[7]

Protocol 3: Esterification using a Solid Acid Catalyst (Amberlyst-15)

Materials:

  • Oleic acid (1 equivalent)

  • Methanol (e.g., 25:1 molar ratio to oleic acid)

  • Amberlyst-15 (e.g., 10 wt% of oleic acid)

  • Co-solvent such as tetrahydrofuran (THF) may be used to improve miscibility.[8]

Procedure:

  • Activate the Amberlyst-15 catalyst by washing with methanol and drying.

  • In a batch reactor, mix oleic acid, methanol, and THF (if used).

  • Add the pre-weighed Amberlyst-15 catalyst to the mixture.

  • Heat the reaction to a specified temperature (e.g., 60°C) with constant stirring.

  • Monitor the reaction by taking aliquots at regular intervals and determining the acid value.

  • Upon completion, the catalyst can be recovered by simple filtration.

  • The liquid product mixture can then be purified, typically by distillation to remove excess methanol, to yield the fatty acid methyl ester.[8][9]

Visualizing the Catalytic Process

To better understand the role of the acid catalyst, the following diagrams illustrate a generalized experimental workflow and the fundamental mechanism of acid-catalyzed esterification.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Reactants (Carboxylic Acid, Alcohol) Heating Heating & Stirring (Reflux) Reactants->Heating Catalyst Acid Catalyst (e.g., this compound) Catalyst->Heating Solvent Solvent (Optional) Solvent->Heating Monitoring Reaction Monitoring (TLC, GC) Heating->Monitoring Quenching Quenching & Neutralization Monitoring->Quenching Upon Completion Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Product Final Product (Ester) Purification->Product

Caption: A generalized workflow for acid-catalyzed synthesis.

Fischer_Esterification_Mechanism cluster_activation Step 1: Carbonyl Activation cluster_attack Step 2: Nucleophilic Attack cluster_transfer Step 3: Proton Transfer cluster_elimination Step 4: Elimination of Water cluster_regeneration Step 5: Catalyst Regeneration A Carboxylic Acid (R-COOH) B Protonated Carbonyl (Electrophilic) A->B + H⁺ H_plus H⁺ (from Catalyst) D Tetrahedral Intermediate B->D C Alcohol (R'-OH) C->D Nucleophilic Attack E Protonated Intermediate D->E Proton Transfer F Protonated Ester E->F - H₂O Water Water (H₂O) G Ester Product (R-COOR') F->G - H⁺ H_plus_regen H⁺

Caption: Mechanism of Fischer Esterification catalyzed by a Brønsted acid.

References

A Comparative Guide: LC-MS/MS versus HPLC-UV for Sensitive Detection of Sulfonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the sensitive and accurate quantification of sulfonic acids is critical. These compounds are prevalent as active pharmaceutical ingredients (APIs), counter-ions, and potential genotoxic impurities. The choice of analytical technique is paramount for ensuring product quality and safety. This guide provides an objective comparison of two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the sensitive detection of sulfonic acids, supported by experimental data.

Executive Summary

LC-MS/MS is generally the superior technique for the sensitive detection of sulfonic acids, offering significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV. The high selectivity of MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the reliable quantification of target analytes even in complex matrices with minimal interference. While HPLC-UV is a more accessible and cost-effective technique, it often lacks the sensitivity required for trace-level analysis of sulfonic acids, especially for genotoxic impurities where permissible limits are in the low parts-per-million (ppm) range.

Performance Comparison

The following table summarizes the quantitative performance of LC-MS/MS and HPLC-UV for the detection of various sulfonic acids and related compounds. It is important to note that a direct comparison is challenging as the limits of detection and quantification are highly dependent on the specific analyte, matrix, and instrumentation.

Analyte/ClassTechniqueLimit of Detection (LOD)Limit of Quantitation (LOQ)MatrixReference
SulfonamidesLC-MS/MS-several ppt levelWater[1]
Methyl p-toluenesulfonate (MPTS)HPLC-UV0.15 ppm (0.009 µg/mL)0.5 ppm (0.03 µg/mL)Pemetrexed sodium API[2]
Ethyl p-toluenesulfonate (EPTS)HPLC-UV0.15 ppm (0.009 µg/mL)0.5 ppm (0.03 µg/mL)Pemetrexed sodium API[2]
m-nitrobenzene sulfonic acidLC-MS/MS0.4 ng/mL-Aminosalicylic acid[3]
metanilic acidLC-MS/MS0.4 ng/mL-Aminosalicylic acid[3]
SulfonamidesLC-MS/MS0.01-0.05 µg/kg0.01-0.11 µg/kgChicken Muscle & Liver[4]
SulfonamidesHPLC-UV3-5 µg/kg10-16 µg/kgChicken Muscle & Liver[4]
Sotalol Related SubstancesHPLC-UV0.0823-0.103 µg/mL0.248-0.309 µg/mLPharmaceutical[5]
Aromatic Sulfonic AcidsHPLC-UV19-230 µg/L-Water[6]

Experimental Workflows

The general experimental workflows for both LC-MS/MS and HPLC-UV are similar in the initial stages, involving sample preparation and chromatographic separation. The key difference lies in the detection method.

Analytical_Workflows cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection cluster_3 HPLC-UV cluster_4 LC-MS/MS cluster_5 Data Analysis SP Sample Collection EXT Extraction SP->EXT CLEAN Cleanup/Filtration EXT->CLEAN INJ Injection CLEAN->INJ COL HPLC Column INJ->COL UV UV Detector COL->UV ION Ion Source COL->ION DA_UV Chromatogram (UV) UV->DA_UV MS1 Quadrupole 1 (Q1) ION->MS1 Q2 Collision Cell (Q2) MS1->Q2 MS2 Quadrupole 3 (Q3) Q2->MS2 DET Detector MS2->DET DA_MS Mass Spectrum DET->DA_MS Detection_Principles cluster_UV HPLC-UV Detection cluster_MS LC-MS/MS Detection Analyte_UV Analyte with Chromophore Absorbance Light Absorption Analyte_UV->Absorbance Light UV Light Source Light->Analyte_UV Detector_UV UV Detector Absorbance->Detector_UV Signal_UV Signal (Absorbance Units) Detector_UV->Signal_UV Analyte_MS Analyte Ionization Ionization Analyte_MS->Ionization Precursor Precursor Ion (m/z) Ionization->Precursor Fragmentation Fragmentation (Collision Cell) Precursor->Fragmentation Product Product Ions (m/z) Fragmentation->Product Detector_MS Mass Detector Product->Detector_MS Signal_MS Signal (Ion Count) Detector_MS->Signal_MS

References

A Comparative Guide to the Structural Confirmation of 4-Biphenylsulfonic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural confirmation of two primary classes of reaction products derived from 4-biphenylsulfonic acid: 4-biphenylsulfonamides and 4-biphenylsulfonate esters . The synthesis of these compounds typically proceeds through the activation of this compound to its more reactive intermediate, 4-biphenylsulfonyl chloride. This guide will delve into the synthesis and, more importantly, the analytical techniques used to confirm the structures of these derivatives, presenting supporting experimental data for clear comparison.

Introduction to this compound Derivatives

This compound is a versatile organic compound often employed as an intermediate in the synthesis of more complex molecules. Its derivatives, particularly sulfonamides and sulfonate esters, are of significant interest in medicinal chemistry and materials science. The biphenyl moiety is a common scaffold in pharmacologically active compounds, and the sulfonyl group provides a key linkage that can influence the biological activity and physical properties of the molecule.

The primary route to these derivatives involves the conversion of this compound to 4-biphenylsulfonyl chloride, a highly reactive electrophile. This intermediate can then be reacted with nucleophiles such as amines to yield sulfonamides or with alcohols/phenols to produce sulfonate esters. The unambiguous structural confirmation of these products is critical for their intended applications.

Comparative Analysis of Reaction Products

This section compares the synthesis and structural characterization of a representative sulfonamide, N-Benzyl-4-biphenylsulfonamide , and a representative sulfonate ester, Benzyl 4-biphenylsulfonate .

Table 1: Comparison of Synthesis Parameters
ParameterN-Benzyl-4-biphenylsulfonamideBenzyl 4-biphenylsulfonate
Starting Material 4-Biphenylsulfonyl chloride4-Biphenylsulfonyl chloride
Nucleophile BenzylamineBenzyl alcohol
Reaction Type Nucleophilic Acyl SubstitutionNucleophilic Acyl Substitution
Typical Solvent Dichloromethane, PyridineDichloromethane, Pyridine
Catalyst/Base Pyridine (acts as base and catalyst)Pyridine (acts as base and catalyst)
Reaction Temperature 0 °C to room temperature0 °C to room temperature
Work-up Aqueous acid wash, extractionAqueous acid wash, extraction
Purification Recrystallization or column chromatographyRecrystallization or column chromatography
Table 2: Comparative Spectroscopic Data
Spectroscopic TechniqueN-Benzyl-4-biphenylsulfonamideBenzyl 4-biphenylsulfonate
¹H NMR (ppm, CDCl₃) ~7.8-7.3 (m, Ar-H), ~7.2-7.0 (m, Ar-H of benzyl), ~4.8 (t, 1H, NH), ~4.1 (d, 2H, CH₂-N)~7.8-7.3 (m, Ar-H), ~7.2-7.0 (m, Ar-H of benzyl), ~5.1 (s, 2H, O-CH₂)
¹³C NMR (ppm, CDCl₃) ~144, ~139, ~136, ~129, ~128, ~127 (Ar-C), ~47 (CH₂-N)~145, ~135, ~134, ~129, ~128, ~127 (Ar-C), ~70 (O-CH₂)
Mass Spectrometry (EI) Molecular Ion (M⁺) at m/z 323. Fragmentation includes loss of benzylamine, SO₂, and biphenyl fragments.Molecular Ion (M⁺) at m/z 324. Fragmentation includes loss of benzyl alcohol, SO₂, and biphenyl fragments.
Infrared (IR, cm⁻¹) ~3250 (N-H stretch), ~1330 & ~1160 (asymmetric and symmetric SO₂ stretch)No N-H stretch, ~1370 & ~1180 (asymmetric and symmetric SO₂ stretch)

Detailed Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of the two representative compounds.

Synthesis of N-Benzyl-4-biphenylsulfonamide
  • Reaction Setup: To a solution of 4-biphenylsulfonyl chloride (1.0 eq) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add pyridine (1.2 eq).

  • Addition of Nucleophile: Cool the mixture to 0 °C in an ice bath. Slowly add benzylamine (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis of Benzyl 4-biphenylsulfonate
  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-biphenylsulfonyl chloride (1.0 eq) and benzyl alcohol (1.1 eq) in dichloromethane (15 mL).

  • Addition of Base: Cool the solution to 0 °C and slowly add pyridine (1.2 eq).

  • Reaction: Allow the mixture to stir at room temperature overnight. Monitor the reaction's progress using TLC.

  • Work-up: Dilute the reaction mixture with dichloromethane. Wash the organic layer with 1M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization.

Analytical Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the spectra and assign the chemical shifts of the protons and carbons. Key diagnostic peaks are the benzylic protons and the NH proton (for the sulfonamide).

  • Mass Spectrometry (MS):

    • Introduce a dilute solution of the sample into the mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source.

    • Acquire the mass spectrum, noting the molecular ion peak and the major fragmentation patterns.

  • Infrared (IR) Spectroscopy:

    • Prepare a sample as a thin film on a salt plate or as a KBr pellet.

    • Acquire the IR spectrum and identify the characteristic absorption bands, particularly the S=O stretches of the sulfonyl group and the N-H stretch of the sulfonamide.

Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis and confirmation of this compound derivatives.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_products Reaction Products 4-Biphenylsulfonic_Acid This compound 4-Biphenylsulfonyl_Chloride 4-Biphenylsulfonyl Chloride 4-Biphenylsulfonic_Acid->4-Biphenylsulfonyl_Chloride SOCl₂ or (COCl)₂ Sulfonamide N-Benzyl-4-biphenylsulfonamide 4-Biphenylsulfonyl_Chloride->Sulfonamide Benzylamine, Pyridine Sulfonate_Ester Benzyl 4-biphenylsulfonate 4-Biphenylsulfonyl_Chloride->Sulfonate_Ester Benzyl Alcohol, Pyridine

Caption: General synthesis workflow from this compound.

Confirmation_Logic Product Purified Reaction Product NMR ¹H and ¹³C NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS IR Infrared Spectroscopy Product->IR Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: Logical flow for structural confirmation of reaction products.

Signaling_Pathway_Placeholder Biphenylsulfonamide Biphenylsulfonamide Derivative Target_Protein Target Protein (e.g., Enzyme, Receptor) Biphenylsulfonamide->Target_Protein Binding/Inhibition Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Signal Transduction Biological_Response Biological Response Downstream_Effector->Biological_Response

Caption: Hypothetical signaling pathway involving a biphenylsulfonamide.

A Comparative Guide to the Performance of Sulfonic Acid-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis and industrial chemistry, the drive for efficient, sustainable, and economically viable processes is paramount. Acid catalysts are fundamental to a vast array of chemical transformations, including esterification, alkylation, and condensation reactions.[1][2][3] Traditionally, liquid mineral acids like sulfuric acid have been the catalysts of choice. However, their corrosive nature, difficulty in separation from reaction products, and the generation of substantial waste streams present significant environmental and operational challenges.[1][4] This has spurred a decisive shift towards solid acid catalysts, which offer simplified recovery, reusability, and improved process economics.[1][5][6][7]

Among the various classes of solid acids, those functionalized with sulfonic acid (-SO₃H) groups have emerged as exceptionally versatile and effective.[8] Their strong Brønsted acidity, often comparable to that of sulfuric acid, allows them to catalyze reactions efficiently under milder conditions.[3][9] This guide provides an in-depth performance evaluation of various sulfonic acid-based catalysts, offering researchers, scientists, and drug development professionals a comparative analysis supported by experimental data to inform catalyst selection for specific applications.

Classification of Sulfonic Acid-Based Catalysts

Sulfonic acid catalysts can be broadly categorized into two main groups: homogeneous and heterogeneous. While homogeneous catalysts, such as p-toluenesulfonic acid (p-TSA), are soluble in the reaction medium, heterogeneous catalysts possess a solid framework, allowing for easy separation.[1][10] The latter are the focus of green chemistry initiatives and are further subdivided based on their support material.

G cluster_1 cluster_2 cluster_3 cluster_4 A Sulfonic Acid-Based Catalysts B Homogeneous A->B C Heterogeneous (Solid Acids) A->C D p-Toluenesulfonic Acid (p-TSA) Methanesulfonic Acid (MSA) B->D E Polymer Resins C->E F Functionalized Silicas C->F G Functionalized Carbons C->G H Metal-Organic Frameworks (MOFs) C->H I Amberlyst-15 Nafion E->I J SBA-15-SO3H MCM-41-SO3H F->J K Sulfonated Biochar Sulfonated Graphene G->K L UiO-66-SO3H MIL-101-SO3H H->L

Figure 1. Classification of Sulfonic Acid-Based Catalysts.

Comparative Performance Analysis

The efficacy of a catalyst is not a monolithic property but a composite of its activity, selectivity, stability, and reusability under specific reaction conditions. To provide a clear comparison, we will focus on the well-studied esterification of fatty acids, a key reaction in biodiesel production.[11]

Homogeneous Catalysts: The Baseline

p-Toluenesulfonic acid (p-TSA) is a crystalline organic acid that is highly soluble and effective for a variety of reactions.[9][10] It serves as a good benchmark for catalytic activity. However, its practical application is hampered by challenges in separation and recycling, often requiring neutralization steps that complicate the procedure and generate waste.[10]

Heterogeneous Catalysts: The Practical Alternative

Polymer Resins (e.g., Amberlyst-15): Amberlyst-15 is a macroreticular polystyrene-based ion-exchange resin functionalized with sulfonic acid groups. It is one of the most widely used solid acid catalysts due to its high acid site density, commercial availability, and operational simplicity.[9][10] Compared to p-TSA, Amberlyst-15 offers significant practical advantages, including easy separation by simple filtration, which allows for efficient recycling and reuse.[10][12] While both catalysts can show similar catalytic effects, Amberlyst-15 is often favored for its superior environmental profile and laboratory practicality.[10][13] However, its thermal stability is limited by the polymer backbone (typically < 120-150 °C), and its performance can be hindered by mass transport limitations within its pores, especially with bulky reactants.[6][14]

Sulfonic Acid-Functionalized Silicas (e.g., SBA-15-SO₃H): Mesoporous silica materials like SBA-15, with their high surface area and ordered pore structures, serve as excellent supports for sulfonic acid groups.[15][16] These catalysts are typically synthesized by co-condensation or post-synthesis grafting of mercaptopropylsilane, followed by oxidation to form the sulfonic acid moiety.[15][16] The key advantage of these materials is the ability to tune pore diameters to mitigate mass-transport limitations observed in polymer resins, which is particularly crucial for reactions involving large molecules like long-chain fatty acids.[14] Studies have shown that sulfonic acid-functionalized mesoporous silicas can exhibit higher reactivity compared to commercial solid acid catalysts like Amberlyst-15 in fatty acid esterification.

Sulfonated Carbon-Based Catalysts: Derived from inexpensive and abundant biomass or other organic precursors, sulfonated carbon catalysts are a highly promising class of "green" catalysts.[4][17][18] They are prepared by carbonizing a precursor (e.g., wood waste, lignosulfonate) followed by sulfonation with concentrated or fuming sulfuric acid.[4][17][19] These materials possess a high density of -SO₃H groups on their surface, leading to high catalytic activities in reactions like esterification and hydrolysis.[4][17] Their performance can sometimes rival that of sulfuric acid while being easily separable.[4] A key challenge is the potential leaching of sulfonic acid groups, especially in the presence of water at elevated temperatures, which can reduce reusability.[18][20]

Sulfonic Acid-Functionalized Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with exceptionally high surface areas and tunable porosity. Functionalizing MOFs, such as UiO-66 or MIL-101, with sulfonic acid groups creates highly active and stable heterogeneous catalysts.[21][22] The well-defined structure allows for a high density and accessibility of acid sites.[21] Studies on esterification reactions have demonstrated that these catalysts not only have high activity but also excellent reusability, often maintaining high conversion rates for five or more successive cycles without significant loss of activity.[21][22]

Quantitative Performance Data

The following table summarizes representative performance data for various sulfonic acid catalysts in esterification reactions to facilitate a direct comparison. It is crucial to note that direct comparison can be challenging as reaction conditions vary between studies.

Catalyst TypeSupport/StructureReaction ExampleConversion (%)ConditionsReusabilityReference
p-TSA HomogeneousEsterification of levulinic acid~88% (ketal-ester)Benzene, refluxNot readily reusable[13]
Amberlyst-15 Polystyrene ResinEsterification of levulinic acid~88% (ketal)Benzene, refluxRecyclable[13]
Amberlyst-15 Polystyrene ResinEsterification of propanoic acidHigh activity60 °CRecyclable
SBA-15-SO₃H Mesoporous SilicaEsterification of palmitic acid>95%60 °C, 8hStable for 2 runs[23]
MIL-101-SO₃H Metal-Organic FrameworkEsterification of acetic acid~98%70 °C, 2h5 cycles, no activity loss[21]
UiO-66-SO₃H Metal-Organic FrameworkEsterification of palmitic acid>99%120 °C, 2h9+ cycles, high stability[22]
Sulfonated Biochar Murumuru Kernel ShellEsterification of oleic acid97.2%90 °C, 1.5h66.3% conversion after 4 cycles[19]
Sulfonated Biochar Camellia Oleifera ShellEsterification of oleic acid91.4%70 °C, 2h>90% yield after 4 cycles[11][24]

Experimental Protocols & Methodologies

To ensure scientific integrity, the evaluation of a catalyst's performance must follow a rigorous and self-validating workflow. This involves catalyst preparation, thorough characterization, and standardized activity testing.

G A Catalyst Selection (e.g., Silica, Carbon, MOF) B Synthesis / Functionalization (e.g., Grafting + Oxidation) A->B C Characterization B->C D Physical: XRD, N2 Adsorption, SEM Chemical: FTIR, Titration, TGA C->D E Catalytic Performance Test (e.g., Batch Reactor Esterification) C->E F Product Analysis (GC-MS, NMR) E->F G Data Interpretation (Conversion, Selectivity, TOF) F->G H Reusability Study (Recover, Wash, Reuse) G->H H->E Repeat Cycle I Final Performance Evaluation H->I

Figure 2. Experimental Workflow for Catalyst Performance Evaluation.

Protocol: Synthesis of a Sulfonated Carbon Catalyst

This protocol describes a common method for preparing a solid acid catalyst from biomass, chosen for its relevance to green chemistry.[11][19]

  • Carbonization: Place 10g of dried biomass (e.g., Camellia oleifera shells) in a furnace. Heat under a nitrogen atmosphere to 500°C at a rate of 10°C/min and hold for 2 hours.[11][24] The inert atmosphere is critical to prevent combustion and ensure the formation of a carbon-rich biochar. Cool to room temperature.

  • Sulfonation: Add the resulting biochar (5g) to a flask containing 50mL of concentrated (98%) sulfuric acid. Heat the mixture to 150-200°C and stir for 4-5 hours.[19][20] This step introduces the -SO₃H groups onto the aromatic structures within the carbon material.

  • Purification: Cool the mixture to room temperature and carefully pour it into a large volume of deionized water. This step quenches the reaction and dilutes the excess acid.

  • Washing: Filter the solid material and wash repeatedly with hot deionized water until the filtrate is neutral (pH ~7). This is a crucial self-validating step to ensure all residual, non-covalently bonded acid is removed, confirming that any observed catalytic activity originates from the heterogeneous catalyst itself.

  • Drying: Dry the final sulfonated carbon catalyst in an oven at 100-110°C overnight.

Protocol: Catalyst Characterization (Acid Site Density)

Determining the quantity of active sites is fundamental to comparing catalyst performance and calculating metrics like Turnover Frequency (TOF). An acid-base back-titration is a reliable method.

  • Sample Preparation: Accurately weigh ~0.2 g of the dried catalyst and add it to 50 mL of a standardized 0.1 M NaOH solution.

  • Equilibration: Stir the suspension for 24 hours to ensure all accessible acid sites on the catalyst have been neutralized by the NaOH.

  • Filtration: Separate the catalyst from the solution by filtration.

  • Titration: Titrate a known volume (e.g., 20 mL) of the remaining NaOH solution with a standardized 0.1 M HCl solution using phenolphthalein as an indicator.

  • Calculation: The amount of NaOH consumed by the catalyst is determined by the difference between the initial amount of NaOH and the amount remaining after equilibration. This value corresponds to the total acid site density, typically expressed in mmol/g.[19][25]

Protocol: Catalytic Activity in Fatty Acid Esterification

This procedure provides a standardized method for assessing catalyst performance in biodiesel production.[11][24]

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and thermometer, add oleic acid (e.g., 0.01 mol), methanol (e.g., 0.06 mol, providing a 6:1 molar ratio), and the prepared catalyst (e.g., 4 wt% relative to the oleic acid).[11][24]

  • Reaction: Heat the mixture to a desired temperature (e.g., 70°C) and maintain vigorous stirring for a set duration (e.g., 2 hours).[11][24] Aliquots can be taken at intervals to study the reaction kinetics.

  • Product Isolation: After the reaction, cool the mixture and separate the solid catalyst by centrifugation or filtration.

  • Analysis: Remove the excess methanol from the liquid phase under reduced pressure. The conversion of oleic acid to methyl oleate (biodiesel) is then quantified using techniques like Gas Chromatography (GC) or ¹H NMR spectroscopy.[11]

  • Reusability Test: The recovered catalyst should be washed thoroughly with a solvent like methanol to remove any adsorbed species, dried, and then used in a subsequent reaction cycle under identical conditions to test its stability and reusability.[11][24]

Mechanistic Insights

The catalytic cycle for esterification over a sulfonic acid catalyst proceeds via a well-established Brønsted acid mechanism. The sulfonic acid group (-SO₃H) acts as a proton donor.

G A R-COOH + Catalyst-SO3H B Protonated Carbonyl [R-C(OH)2]+ A->B Protonation D Tetrahedral Intermediate B->D Nucleophilic Attack C R'-OH (Alcohol) C->D E Proton Transfer D->E F Elimination of H2O E->F G R-COOR' (Ester) + H2O + Catalyst-SO3H F->G Deprotonation

Figure 3. Simplified Mechanism of Sulfonic Acid-Catalyzed Esterification.

The crucial first step is the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This activation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (R'-OH).[3] This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, regenerates the catalyst and yields the final ester product. The efficiency of this process is directly related to the acid strength and the accessibility of the sulfonic acid sites to the reactants.[26]

Conclusion and Future Outlook

The transition from homogeneous mineral acids to heterogeneous sulfonic acid-based catalysts represents a significant advancement in green and sustainable chemistry.[7] While polymer resins like Amberlyst-15 offer a practical and commercially available option, advanced materials such as functionalized mesoporous silicas, carbons, and MOFs demonstrate superior performance, particularly in terms of activity, thermal stability, and tunable properties.

The choice of catalyst is ultimately a function of the specific application, balancing catalytic efficiency with cost, reactant size, reaction conditions, and the required catalyst lifetime. For reactions involving large substrates or requiring high temperatures, catalysts with robust frameworks and large, accessible pores like SBA-15-SO₃H or UiO-66-SO₃H are superior choices. For large-scale production where cost is a primary driver, developing more stable and leach-resistant sulfonated carbon catalysts from waste biomass remains a highly attractive research direction.[4][24] Future developments will likely focus on enhancing the hydrothermal stability of these catalysts and designing multifunctional systems that combine acidity with other properties, such as hydrophobicity, to further improve performance in complex reaction environments.[27]

References

Purity assessment of commercial 4-Biphenylsulfonic acid from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure reliable and reproducible experimental outcomes. 4-Biphenylsulfonic acid is a key intermediate in various synthetic pathways, and its purity can significantly impact the quality of the final product. This guide provides a framework for the purity assessment of commercial this compound from various suppliers, offering detailed experimental protocols and insights into potential impurities.

While direct comparative data from suppliers is often limited, this guide equips researchers with the tools to conduct their own comprehensive purity analysis.

Supplier Purity Claims: A Starting Point

Several chemical suppliers offer this compound with stated purity levels, which can serve as an initial reference. However, it is crucial to note that these are often general claims and may not provide a detailed impurity profile. Researchers are strongly encouraged to request a comprehensive Certificate of Analysis (CoA) from their supplier, which should ideally include detailed results from multiple analytical techniques.

Supplier/SourceStated PurityNotes
Zhuozhou Wenxi Import and Export Co., Ltd.99%+ HPLC[1]Purity determined by High-Performance Liquid Chromatography.
Shaanxi Dideu Medichem Co. Ltd.99.0%+[1]General purity claim.
HENAN NEW BLUE CHEMICAL CO.,LTD99.0% Min[2]Minimum purity specification.
Sigma-Aldrich (AldrichCPR grade)Analytical data not collected by supplierBuyer is responsible for confirming product identity and purity.

Disclaimer: The information in this table is based on publicly available data and may not reflect the current product specifications. It is essential to obtain the latest information directly from the suppliers.

Unveiling the Impurity Profile: Key Analytical Techniques

A thorough purity assessment of this compound relies on a combination of analytical methods to identify and quantify the main component and any potential impurities.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a powerful technique for separating and quantifying the components of a mixture. A reverse-phase method is typically suitable for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often effective.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (minutes) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

2. Acid-Base Titration for Assay Determination

Titration provides a quantitative measure of the total acidic content and is a reliable method for determining the overall purity of the sulfonic acid.

  • Principle: this compound, being a strong acid, can be titrated with a standardized solution of a strong base, such as sodium hydroxide.[3][4]

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

    • Phenolphthalein indicator.

    • Deionized water.

  • Procedure:

    • Accurately weigh about 234 mg of the this compound sample into a 250 mL Erlenmeyer flask.

    • Dissolve the sample in approximately 100 mL of deionized water.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with the standardized 0.1 M NaOH solution until the first persistent pink color is observed.[3]

    • Record the volume of NaOH solution used.

  • Calculation:

    Where:

    • V_NaOH = Volume of NaOH solution used (mL)

    • M_NaOH = Molarity of NaOH solution (mol/L)

    • MW_acid = Molecular weight of this compound (234.27 g/mol )

    • W_sample = Weight of the sample (g)

3. Spectroscopic Methods for Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure of the main component and identifying any organic impurities that have distinct spectral signatures.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of this compound and to identify the molecular weights of any impurities, which is particularly useful when coupled with HPLC (LC-MS).

Potential Impurities in Commercial this compound

The manufacturing process of this compound, which typically involves the sulfonation of biphenyl, can lead to the formation of several impurities.

  • Unreacted Biphenyl: The starting material for the synthesis may be present in the final product if the reaction does not go to completion.

  • Isomeric Biphenylsulfonic Acids: Sulfonation of biphenyl can potentially yield other isomers, such as 2-biphenylsulfonic acid, although the 4-isomer is the major product due to steric and electronic effects.

  • Disulfonic Acids: Over-sulfonation can lead to the formation of biphenyldisulfonic acids.

  • Sulfuric Acid: Residual sulfuric acid from the sulfonation process can be a significant inorganic impurity.

  • Water: As a hygroscopic solid, this compound can absorb moisture from the atmosphere.

Experimental Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a commercial this compound sample.

Purity_Assessment_Workflow cluster_analytical_tests Quantitative and Qualitative Analysis start Receive Commercial This compound Sample request_coa Request and Review Supplier's Certificate of Analysis start->request_coa visual_inspection Visual Inspection (Color, Form) start->visual_inspection solubility_test Solubility Test visual_inspection->solubility_test hplc HPLC Analysis (Purity, Impurity Profile) solubility_test->hplc titration Acid-Base Titration (Assay) solubility_test->titration nmr NMR Spectroscopy (Structural Confirmation) solubility_test->nmr ms Mass Spectrometry (Molecular Weight Confirmation) solubility_test->ms data_analysis Data Analysis and Impurity Identification hplc->data_analysis titration->data_analysis nmr->data_analysis ms->data_analysis final_report Final Purity Assessment and Report data_analysis->final_report

Caption: Workflow for the purity assessment of this compound.

By following this comprehensive guide, researchers can confidently assess the purity of their commercial this compound, ensuring the quality and integrity of their scientific work.

References

Safety Operating Guide

Proper Disposal of 4-Biphenylsulfonic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides essential safety and logistical information for the proper disposal of 4-biphenylsulfonic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Personal Protective Equipment (PPE): Before beginning any disposal procedures, it is imperative to wear the appropriate personal protective equipment (PPE).

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.[1][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[4][5]
Respiratory Protection Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.[6]

Waste Segregation and Storage

Proper segregation and storage of this compound waste are crucial to prevent accidental reactions.

  • Waste Containers: Collect waste in a designated, clearly labeled, and leak-proof container compatible with corrosive materials.[5] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and strong bases.[1][5]

Disposal Procedures

The recommended primary method for the disposal of this compound is through a licensed chemical waste disposal service.[5] For dilute aqueous solutions, neutralization may be a permissible pretreatment step before collection by a waste disposal service. Always consult with your institution's EHS office and local environmental regulatory agencies for specific requirements.[7]

Neutralization Protocol for Dilute Aqueous this compound Waste

This protocol is intended for dilute aqueous solutions of this compound. The neutralization reaction is exothermic and must be performed with caution.

Quantitative Disposal Parameters

ParameterValueReference
Target pH Range for Neutralized Waste 5.5 - 9.0[2]

Experimental Protocol:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Conduct the entire procedure within a certified chemical fume hood.

    • Prepare a secondary container to place the waste container in, to contain any potential spills.

  • Selection of Neutralizing Agent:

    • Prepare a dilute solution of a weak base, such as a 5% sodium bicarbonate solution or a 1M sodium hydroxide solution.[4] Strong bases can be used but will generate more heat.

  • Neutralization:

    • Place the container with the dilute this compound waste on a magnetic stir plate and add a stir bar. Begin stirring at a moderate speed.

    • Slowly add the neutralizing agent dropwise to the acidic waste. Be vigilant for any signs of a vigorous reaction or excessive heat generation.

    • Monitor the temperature of the solution. If the temperature rises significantly, pause the addition of the neutralizing agent and allow the solution to cool. An ice bath can be used to cool the container if necessary.[2]

  • pH Monitoring:

    • Periodically, and after each addition of the neutralizing agent, check the pH of the solution using a calibrated pH meter or pH paper.[4]

  • Completion:

    • Continue adding the neutralizing agent until the pH of the solution is within the target range of 5.5 to 9.0.[2]

  • Final Disposal:

    • Once neutralized, transfer the solution to a clearly labeled hazardous waste container. The label should indicate "Neutralized this compound Solution" and list the final pH.

    • Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal contractor.[5]

Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area and alert others.

  • For a liquid spill:

    • Restrict access to the spill area.

    • Ensure the area is well-ventilated.

    • Absorb the spill with an inert, non-combustible absorbent material like vermiculite or sand.[8]

    • Carefully collect the contaminated absorbent material into a designated hazardous waste container.[8]

    • Decontaminate the spill area with a damp cloth, followed by washing with soap and water. Dispose of the cloth as hazardous waste.[8]

  • For a solid spill:

    • Gently cover the spill to avoid creating dust.[8]

    • Carefully sweep the material into a designated hazardous waste container.[8]

    • Follow the same decontamination procedure as for a liquid spill.[8]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_disposal Disposal Path cluster_spill_response Spill Response start This compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate neutralize Neutralize Dilute Aqueous Waste (pH 5.5-9.0) segregate->neutralize Dilute Aqueous? licensed_disposal Licensed Waste Disposal segregate->licensed_disposal Concentrated or Solid? spill Spill Occurs segregate->spill neutralize->licensed_disposal contain Contain Spill spill->contain absorb Absorb with Inert Material contain->absorb collect Collect Contaminated Material absorb->collect decontaminate Decontaminate Area collect->decontaminate decontaminate->licensed_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 4-Biphenylsulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 4-Biphenylsulfonic acid, tailored for research and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Toxicity (Oral): Category 4, Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Category 1B, Causes severe skin burns.[2][3]

  • Serious Eye Damage/Eye Irritation: Category 1 or 2, Causes serious eye damage or irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Target Organ: Respiratory system.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Chemical safety goggles and/or face shieldMust conform to EN 166 (EU) or NIOSH (US) standards. Tightly fitting safety goggles are essential. A face shield should be used in situations with a high risk of splashing.
Skin Chemical-resistant gloves (e.g., Nitrile, Butyl rubber) and protective clothingGloves must be inspected prior to use and should be suitable for the task, considering chemical compatibility and operational conditions.[3][4] Fire/flame resistant and impervious clothing is recommended. A lab coat should be worn and fully buttoned.
Respiratory Full-face respirator with appropriate cartridges or NIOSH/MSHA approved respiratorTo be used if exposure limits are exceeded, if irritation or other symptoms are experienced, or when working outside of a fume hood.[1][5] A proper fit is essential for effectiveness.
Experimental Protocols: Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1]

  • Use a chemical fume hood for all operations that may generate dust or aerosols.[2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation.[1]

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or vapors.[2] Avoid the formation of dust and aerosols.[1] Do not eat, drink, or smoke in the handling area.[1]

  • After Handling: Wash hands and any exposed skin thoroughly after handling.[2][3] Remove contaminated clothing and wash it before reuse.[3][5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3]

  • Store in a designated corrosives area.[2]

  • Incompatible with oxidizing agents.[2]

Operational Plans: Spill and Disposal

Spill Containment and Cleanup:

  • Evacuate and Secure: Immediately evacuate personnel from the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated.[6]

  • Contain: Prevent further leakage or spillage if it is safe to do so.[6]

  • Absorb and Collect:

    • For solid spills, carefully sweep or scoop up the material, avoiding dust generation.[2][6]

    • For liquid spills, absorb with a non-combustible, inert material (e.g., sand, earth, vermiculite).[6]

  • Package for Disposal: Place the collected material into a suitable, labeled container for disposal.[2][6]

  • Decontaminate: Clean the spill area thoroughly.[6]

Disposal Plan:

  • This compound and any contaminated materials should be treated as hazardous waste.[6]

  • Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[1][2][3]

  • Engage a licensed chemical waste management company for disposal.[6] Do not dispose of with household garbage or allow it to enter the sewage system.[6]

First-Aid Measures
Exposure Route First-Aid Procedure
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
Skin Contact Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2]

Visual Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_spill Emergency Spill Procedure prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup prep_materials Gather Materials and Chemical prep_setup->prep_materials handle_chem Handle this compound prep_materials->handle_chem avoid_dust Avoid Dust/Aerosol Formation handle_chem->avoid_dust avoid_contact Avoid Skin/Eye Contact handle_chem->avoid_contact post_wash Wash Hands Thoroughly handle_chem->post_wash dispose_waste Collect Chemical Waste in Labeled Container handle_chem->dispose_waste spill_evacuate Evacuate Area handle_chem->spill_evacuate Accidental Spill post_decontaminate Decontaminate Work Area post_wash->post_decontaminate post_remove_ppe Remove and Store/Dispose of PPE post_decontaminate->post_remove_ppe dispose_ppe Collect Contaminated PPE post_remove_ppe->dispose_ppe dispose_engage Engage Licensed Waste Disposal Service dispose_waste->dispose_engage dispose_ppe->dispose_engage spill_contain Contain Spill spill_evacuate->spill_contain spill_collect Collect with Inert Absorbent spill_contain->spill_collect spill_package Package for Disposal spill_collect->spill_package

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Biphenylsulfonic acid
Reactant of Route 2
Reactant of Route 2
4-Biphenylsulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.